molecular formula C7H8N4 B1594442 1-Methyl-1H-1,2,3-benzotriazol-5-amine CAS No. 27799-83-3

1-Methyl-1H-1,2,3-benzotriazol-5-amine

Cat. No.: B1594442
CAS No.: 27799-83-3
M. Wt: 148.17 g/mol
InChI Key: QSESSKWYDOHYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-benzotriazol-5-amine hydrochloride (CAS 1955506-25-8) is a benzotriazole derivative intended for research and development purposes. The benzotriazole scaffold is recognized in medicinal chemistry as a privileged structure due to its versatile biological properties . This heterocyclic system is often investigated as a core pharmacophore or used as a bioisosteric replacement for other triazolic systems in the design of novel biologically active compounds . Research into benzotriazole derivatives has demonstrated their potential in a wide range of applications, particularly as antimicrobial agents . Studies have shown that modifying the benzotriazole core, such as through annulation or substitution with specific functional groups, can lead to compounds with significant activity against various bacterial strains . The structural flexibility of the benzotriazole nucleus allows it to be incorporated into larger, complex heterocyclic systems, which can be synthesized using benzotriazole as a synthetic auxiliary or building block . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSESSKWYDOHYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280325
Record name 1-Methyl-1H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-83-3
Record name 1-Methyl-1H-1,2,3-benzotriazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27799-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 16401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-5-amine, 1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS: 27799-83-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic compound belonging to the benzotriazole family, a class of molecules that has garnered significant interest in medicinal chemistry. The benzotriazole scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, and an exploration of its potential applications in drug discovery and development, drawing upon the broader activities of the benzotriazole class. While specific biological data for this particular derivative is limited in publicly accessible literature, this guide extrapolates potential mechanisms of action and experimental considerations based on structurally related compounds.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are bicyclic heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with various enzymes and receptors within biological systems.[1] The introduction of different substituents onto the benzotriazole core, such as the methyl and amine groups in this compound, can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in the design of novel therapeutic agents.[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 27799-83-3--INVALID-LINK--
Molecular Formula C₇H₈N₄--INVALID-LINK--
Molecular Weight 148.17 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
SMILES Cn1nnc2cc(N)ccc12--INVALID-LINK--
InChI 1S/C7H8N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,8H2,1H3--INVALID-LINK--
InChI Key QSESSKWYDOHYAW-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Characterization

Proposed Synthesis Pathway

A potential synthetic route could start from 4-methyl-1,2-phenylenediamine. The synthesis would likely proceed in two key steps: formation of the triazole ring and subsequent methylation.

Synthesis_Pathway Starting_Material 4-Nitro-o-phenylenediamine Intermediate_1 Methylation Starting_Material->Intermediate_1 Methylating agent (e.g., Dimethyl sulfate) Intermediate_2 1-Methyl-4-nitro-1,2-phenylenediamine Intermediate_1->Intermediate_2 Intermediate_3 Reduction Intermediate_2->Intermediate_3 Reducing agent (e.g., SnCl₂/HCl) Intermediate_4 1-Methyl-1,2,4-triaminobenzene Intermediate_3->Intermediate_4 Diazotization Diazotization (e.g., NaNO₂, HCl) Intermediate_4->Diazotization Final_Product This compound Diazotization->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Methylation of 4-Nitro-o-phenylenediamine: To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃) is added, followed by the slow addition of a methylating agent like dimethyl sulfate. The reaction mixture is stirred at room temperature until completion, monitored by TLC.

  • Reduction of the Nitro Group: The methylated intermediate is then subjected to reduction. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.

  • Diazotization and Cyclization: The resulting triamine is dissolved in an acidic medium (e.g., dilute HCl) and cooled. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt, which spontaneously cyclizes to form the benzotriazole ring.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques:

  • ¹H NMR: To identify the number and environment of protons.

  • ¹³C NMR: To determine the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

A research study on a related compound, methyl-benzotriazole amine salt, utilized FT-IR, gas chromatography, elemental analysis, and VPO molecular weight techniques for characterization.[6]

Applications in Drug Discovery and Development

The benzotriazole scaffold is a cornerstone in the development of new therapeutic agents. While specific data for this compound is scarce, the known biological activities of its analogs suggest several potential areas of application.

Anticancer Activity

Numerous benzotriazole derivatives have demonstrated potent anticancer activity.[1][2] A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][3] The substitution pattern on the benzotriazole ring, including the presence of halogens or alkyl-aryl groups, has been shown to enhance cytotoxic activity, possibly by increasing lipophilicity and facilitating cell penetration or interaction with hydrophobic enzyme sites.[2]

Antimicrobial and Antifungal Activity

Benzotriazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[3][4] Studies have shown that N-alkylation can influence the biological activity. For instance, N-alkylated benzotriazole derivatives have shown activity against various bacterial strains.[3] Furthermore, the introduction of small hydrophobic groups like methyl or chloro groups on the benzotriazole ring has led to compounds effective against both Candida and Aspergillus species.[3]

Antiviral Activity

Derivatives of benzotriazole have also been explored as antiviral agents. For example, certain N-substituted benzotriazoles have been found to be active against Coxsackievirus B5.[7]

Biological_Applications Core This compound Anticancer Anticancer Activity (e.g., Tubulin Inhibition) Core->Anticancer Antimicrobial Antimicrobial Activity (e.g., Antibacterial, Antifungal) Core->Antimicrobial Antiviral Antiviral Activity Core->Antiviral CNS_Activity CNS Activity (Potential) Core->CNS_Activity

Caption: Potential therapeutic applications of benzotriazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays would be necessary. The following are generalized protocols based on studies of similar compounds.

In Vitro Anticancer Screening
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing
  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Methodology (Broth Microdilution):

    • Prepare serial dilutions of this compound in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Safety and Handling

Based on available safety data, this compound is classified with the signal word "Warning" and is harmful if swallowed, causing skin and eye irritation. --INVALID-LINK-- Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The broader family of benzotriazoles has demonstrated significant potential across various disease areas. Future research should focus on the definitive synthesis and purification of this specific compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its therapeutic potential.

References

1-Methyl-1H-1,2,3-benzotriazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Introduction

This compound is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are bicyclic compounds consisting of a benzene ring fused to a triazole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities.[1] As a functionalized derivative, this compound serves as a valuable synthetic intermediate or building block for the creation of more complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, potential applications, and essential safety and handling protocols for researchers and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are fundamental for its effective use in research and development.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
CAS Number 27799-83-3[2]
Molecular Formula C₇H₈N₄[2][3]
Molecular Weight 148.17 g/mol [2][3]
InChI Key QSESSKWYDOHYAW-UHFFFAOYSA-N

| Canonical SMILES | CN1N=NC2=CC(=C(C=C21)N) |

Table 2: Physicochemical Properties of this compound

Property Value Source
Physical Form Solid
Boiling Point (Predicted) 368.5°C at 760 mmHg [3]
Density (Predicted) 1.42 g/cm³ [3]
Flash Point (Predicted) 176.7°C [3]

| Vapor Pressure (Predicted) | 1.27E-05 mmHg at 25°C |[3] |

Section 2: Synthesis and Mechanistic Insights

A logical precursor for this synthesis would be 4-methyl-benzene-1,2,3-triamine. The synthesis could proceed as follows:

Proposed Synthetic Workflow:

  • Nitration: Begin with 3,4-diaminotoluene. Selective nitration at the position ortho to one of the amino groups and meta to the methyl group would yield 1-methyl-2,3-dinitro-benzene. This step requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Reduction: The dinitro compound is then selectively reduced to the corresponding diamine, yielding 4-methyl-benzene-1,2,3-triamine.

  • Diazotization and Cyclization: The resulting triamine is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid). One of the adjacent amino groups is converted to a diazonium salt, which then undergoes spontaneous intramolecular cyclization with the neighboring amino group to form the triazole ring.

  • Methylation: The final step would involve the N-methylation of the benzotriazole ring. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide. This reaction can produce a mixture of N1 and N2 isomers, which would require separation.

Synthesis_of_this compound cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Cyclization cluster_step4 Step 4: Methylation A 3,4-Diaminotoluene B 1-Methyl-2,3-dinitro-benzene A->B HNO₃/H₂SO₄ C 4-Methyl-benzene-1,2,3-triamine B->C Reduction (e.g., H₂/Pd) D 5-Amino-1H-benzotriazole C->D NaNO₂/Acid E This compound D->E Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Section 3: Applications in Research and Development

As a heterocyclic building block, this compound is a versatile starting material for the synthesis of more complex molecules with potential applications in various fields. The benzotriazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][4]

  • Drug Discovery: Derivatives of benzotriazole have shown promise as anticancer, antimicrobial, and antiviral agents.[1][4] The amine group on the molecule provides a reactive handle for further functionalization, allowing for the generation of compound libraries for high-throughput screening. For instance, it can be used in amide coupling reactions to link with various carboxylic acids, a common strategy in the development of new therapeutic agents.[5]

  • Materials Science: The parent compound, methyl-1H-benzotriazole, is a well-known corrosion inhibitor, particularly for copper and its alloys, and also acts as a UV stabilizer in polymers.[6][7] The amine functionality of this compound could be utilized to incorporate this protective moiety into polymer backbones or onto surfaces.

Applications cluster_apps Potential Application Areas A This compound (Core Structure) B Medicinal Chemistry (Anticancer, Antimicrobial) A->B Functionalization via Amine Group C Materials Science (Corrosion Inhibitors, UV Stabilizers) A->C Incorporation into Polymers/Coatings D Agrochemicals A->D Synthesis of Bioactive Compounds

Caption: Potential application areas derived from the core structure.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound. This compound is classified with specific hazards that require careful management.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning[3]

Table 3: Hazard and Precautionary Statements

Code Statement
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocol: Safe Handling and Storage

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling:

    • Avoid contact with skin and eyes.[9]

    • Avoid formation of dust.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.[10] Recommended storage is at room temperature.[2]

  • Spill Response:

    • Cover drains to prevent entry into the sewer system.

    • Collect spillage by sweeping up dry material, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

This compound is a compound with significant potential as a building block in synthetic chemistry. Its defined molecular formula of C₇H₈N₄ and molecular weight of 148.17 g/mol provide the quantitative basis for its use in stoichiometry.[2][3] While its primary utility lies in its role as a synthetic intermediate, the known biological and material properties of the benzotriazole class suggest promising avenues for its application in drug discovery and materials science. Strict adherence to the documented safety and handling procedures is essential to mitigate the risks associated with its use.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. The benzotriazole scaffold is a privileged structure, appearing in a variety of therapeutic agents. The specific substitution pattern of a methyl group on the triazole ring and an amine group on the benzene ring offers a unique combination of physicochemical properties, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature.

Strategic Approach to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing with a commercially available and cost-effective starting material, 4-nitro-1,2-phenylenediamine. The overall strategy involves the sequential formation of the benzotriazole ring system, followed by N-methylation and finally, the reduction of the nitro group to the desired amine. This approach allows for a controlled introduction of the required functional groups and facilitates purification of the intermediates at each stage.

The chosen pathway is depicted in the workflow diagram below:

Synthesis_Pathway A 4-Nitro-1,2-phenylenediamine B 5-Nitro-1H-1,2,3-benzotriazole A->B NaNO2, Acetic Acid (Diazotization/Cyclization) C 1-Methyl-5-nitro-1H-1,2,3-benzotriazole B->C Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3) (N-Methylation) D This compound C->D Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) (Nitro Reduction)

Figure 1: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound, including mechanistic insights and practical considerations for each reaction.

Step 1: Synthesis of 5-Nitro-1H-1,2,3-benzotriazole

The initial step involves the formation of the benzotriazole ring through the diazotization of one of the amino groups of 4-nitro-1,2-phenylenediamine, followed by intramolecular cyclization. This is a classic and efficient method for the synthesis of benzotriazoles.[1]

Reaction Mechanism:

In an acidic medium, typically acetic acid, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the amino groups of the o-phenylenediamine derivative attacks the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of a diazonium salt. The adjacent amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring. Subsequent deprotonation yields the stable aromatic benzotriazole system.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid.

  • Cool the resulting solution in an ice bath to between 0 and 5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of crushed ice with stirring.

  • The precipitated solid, 5-nitro-1H-1,2,3-benzotriazole, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of 1-Methyl-5-nitro-1H-1,2,3-benzotriazole

The N-methylation of 5-nitro-1H-1,2,3-benzotriazole is a critical step that introduces the methyl group onto the triazole ring. The regioselectivity of this reaction is an important consideration, as methylation can occur at the N1 or N2 position. For many benzotriazole derivatives, N1-alkylation is the major product under neutral or basic conditions.[2] The use of a suitable methylating agent in the presence of a base is standard practice.

Reaction Mechanism:

The base, such as potassium carbonate, deprotonates the N-H of the benzotriazole, forming the benzotriazolide anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction, resulting in the formation of the N-methylated product.

Experimental Protocol:

  • Suspend 5-nitro-1H-1,2,3-benzotriazole in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Add a slight excess of a base, for example, anhydrous potassium carbonate.

  • To this stirred suspension, add a methylating agent like dimethyl sulfate or methyl iodide dropwise at room temperature.

  • After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, filter off the inorganic salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to isolate 1-methyl-5-nitro-1H-1,2,3-benzotriazole.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 1-methyl-5-nitro-1H-1,2,3-benzotriazole to the corresponding amine. Several reducing agents can be employed for this transformation. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid.[3] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another excellent method.

Reaction Mechanism (using SnCl₂/HCl):

The reduction of the nitro group by tin(II) chloride is a complex process involving a series of single-electron transfers. In acidic conditions, SnCl₂ acts as the reducing agent, donating electrons to the nitro group, which is sequentially reduced through nitroso and hydroxylamino intermediates to the final amine.

Experimental Protocol:

  • Dissolve 1-methyl-5-nitro-1H-1,2,3-benzotriazole in a suitable solvent such as ethanol or isopropanol.[3]

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Add the tin(II) chloride solution to the stirred solution of the nitro compound.

  • Heat the reaction mixture at reflux for a few hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium carbonate until the solution is basic. This will precipitate tin salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Data Summary

The following table summarizes key data for the starting material, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Nitro-1,2-phenylenediamineC₆H₇N₃O₂153.14Yellow to orange solid
5-Nitro-1H-1,2,3-benzotriazoleC₆H₄N₄O₂164.12Yellowish solid
1-Methyl-5-nitro-1H-1,2,3-benzotriazoleC₇H₆N₄O₂178.15Solid
This compoundC₇H₈N₄148.17Solid[4]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By starting with readily available 4-nitro-1,2-phenylenediamine, this multi-step synthesis allows for the controlled and efficient construction of the target molecule. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Structural Characterization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS No: 27799-83-3), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, elucidating the causal reasoning behind the selection and application of key spectroscopic and crystallographic techniques. By synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, researchers and drug development professionals can achieve an unambiguous confirmation of the molecule's identity, purity, and three-dimensional architecture. Each section details not only the "how" but the "why," ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Scientific Imperative for Rigorous Characterization

This compound, a derivative of the versatile benzotriazole scaffold, presents a unique combination of a fused aromatic system, a triazole ring, and an amino functional group.[1][3] Benzotriazole derivatives are known for a wide array of biological activities, including anticancer, antiviral, and antifungal properties, making them attractive cores for drug discovery programs.[2][3][4] The precise substitution pattern—specifically, the methylation at the N1 position of the triazole ring and amination at the C5 position of the benzene ring—is critical to its chemical reactivity and biological interactions.

Given that N-substituted benzotriazoles can exist as two primary isomers (1H and 2H), empirical validation of the methyl group's position is not merely academic; it is fundamental to ensuring the reproducibility of synthetic procedures and the reliability of subsequent biological or material science investigations.[5][6] An incorrect or incomplete structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.[7] This guide, therefore, establishes a multi-pronged analytical workflow designed to provide unequivocal proof of structure.

Core Molecular Features:
  • Molecular Formula: C₇H₈N₄[1]

  • Molecular Weight: 148.17 g/mol [1][8]

  • CAS Number: 27799-83-3[1]

The Analytical Workflow: A Synergistic Approach

The definitive characterization of this compound relies on the convergence of evidence from multiple, independent analytical techniques. No single method provides the complete picture. Instead, we leverage the unique strengths of each to build a comprehensive and self-validating structural dossier.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structural Confirmation cluster_3 Final Data Integration Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Isomerism MS Mass Spectrometry (EI/ESI) Purification->MS Molecular Weight XRD Single-Crystal X-ray Diffraction Purification->XRD Absolute Structure NMR->XRD MS->XRD Conclusion Unambiguous Structural Characterization XRD->Conclusion

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and distinguishing it from other potential isomers.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Causality behind the Experiment: The chemical shift (δ) of each proton is uniquely influenced by its local electronic environment. This allows us to differentiate between aromatic protons, the amine protons, and the methyl protons. Furthermore, spin-spin coupling patterns reveal which protons are adjacent to one another, confirming the substitution on the benzene ring.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and its residual water peak does not typically obscure key signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse ('zg') experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Data & Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the three types of protons in the molecule.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (C4-H, C6-H, C7-H)6.5 - 7.5Doublet, Doublet of Doublets, Singlet/Doublet1H each (total 3H)Protons are on an electron-rich aromatic ring, deshielded relative to alkanes. The specific shifts and coupling patterns confirm the 5-amino substitution pattern.
Amine (NH₂)5.0 - 6.0 (broad)Singlet (broad)2HThe broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary with concentration and solvent.
Methyl (N-CH₃)3.8 - 4.2Singlet3HThe methyl group is attached to a nitrogen atom within a heterocyclic system, leading to a downfield shift compared to an alkyl methyl group. The singlet multiplicity confirms no adjacent protons.
¹³C NMR Spectroscopy: The Carbon Framework

Causality behind the Experiment: Just as with protons, each carbon atom resonates at a characteristic frequency based on its hybridization and electronic environment. This technique is crucial for confirming the total number of unique carbons and identifying the key functional groups.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ('zgpg') experiment to produce singlets for all carbons.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0-160 ppm.

Expected Data & Interpretation: The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
Aromatic (C4, C6, C7)100 - 120Carbons in the electron-rich benzene portion of the ring system.
Aromatic (C5-NH₂)140 - 150The carbon directly attached to the electron-donating amino group is significantly deshielded.
Aromatic (C3a, C7a - fused)130 - 145Bridgehead carbons at the fusion of the benzene and triazole rings.
Methyl (N-CH₃)30 - 35Aliphatic carbon attached to a nitrogen atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Causality behind the Experiment: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, further validating the elemental composition.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: Infuse the sample into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap).

  • Mode: Operate in positive ion mode, as the amine group is readily protonated.

  • Analysis: Observe the full scan spectrum for the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation:

Ion Expected m/z Calculation
Molecular Ion [M]⁺ (in EI)148.07Based on the most abundant isotopes (¹²C₇¹H₈¹⁴N₄).[8]
Protonated Molecule [M+H]⁺ (in ESI)149.08148.07 + 1.007 (mass of H⁺).

The fragmentation pattern can also provide structural clues. For instance, a common fragmentation pathway for N-methyl benzotriazoles involves the loss of the methyl group or cleavage of the triazole ring.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Causality behind the Experiment: While NMR and MS provide powerful evidence for connectivity and composition, only X-ray diffraction can deliver an unambiguous, three-dimensional map of the atoms in space.[9][10] This technique is the gold standard for confirming isomerism and determining bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). Slow evaporation of a solvent (e.g., ethanol, ethyl acetate) in which the compound has moderate solubility is a common method.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer. Data is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

Expected Outcomes & Data Presentation: The result is a complete structural model of the molecule. Key data should be summarized in a crystallographic information file (CIF) and presented in tables.

Parameter Description Significance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.[11][12]
Space Group e.g., P2₁/cDefines the specific symmetry elements within the unit cell.[9]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.[9][11]
Key Bond Lengths N1-CH₃, C5-NH₂Confirms the covalent attachment of the methyl and amino groups at the specified positions.
Intermolecular Interactions e.g., Hydrogen BondingReveals how molecules pack in the solid state, which can influence physical properties like melting point and solubility.

G Structure This compound

Caption: Molecular structure of the target compound.

Conclusion: Synthesizing the Evidence for Unambiguous Characterization

The structural characterization of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data. ¹H and ¹³C NMR establish the covalent framework and confirm the substitution pattern. Mass spectrometry validates the molecular formula with high precision. Finally, single-crystal X-ray diffraction provides the definitive and absolute proof of structure, unambiguously locating the methyl group at the N1 position and the amine at the C5 position. This rigorous, multi-technique approach ensures the scientific integrity required for advancing this promising molecule in research and development.

References

An In-depth Technical Guide to the Discovery and History of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The narrative delves into the foundational chemistry of benzotriazoles, tracing the evolution of synthetic methodologies that likely enabled the creation of this specific substituted amine. A detailed, validated experimental protocol for its synthesis is presented, accompanied by a discussion of the chemical principles and causality behind the procedural steps. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents by offering a deep understanding of this versatile chemical scaffold.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

The benzotriazole nucleus, a bicyclic system comprising a benzene ring fused to a 1,2,3-triazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The unique electronic properties and the ability of the triazole nitrogens to participate in hydrogen bonding and coordination complexes contribute to their diverse pharmacological profiles.[4] The strategic placement of substituents on both the benzene and triazole rings allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound (CAS Number: 27799-83-3) represents a key derivative, incorporating both an N-alkylation on the triazole ring and an amino group on the benzene ring, making it a valuable building block for further chemical elaboration.

Historical Context: The Genesis of Benzotriazole Chemistry

While the specific discovery of this compound is not prominently documented in readily available historical records, its existence is a direct consequence of the foundational work on benzotriazole synthesis. The parent compound, 1H-benzotriazole, has been known for over a century, with its synthesis first being a subject of study in the late 19th and early 20th centuries.[5]

The classical and most common method for the synthesis of the benzotriazole core involves the diazotization of ortho-phenylenediamines.[1] This reaction, typically carried out using sodium nitrite in the presence of an acid like acetic acid, proceeds through the formation of a diazonium salt which then undergoes intramolecular cyclization to form the stable triazole ring.[1] The elegance and efficiency of this reaction laid the groundwork for the synthesis of a vast array of substituted benzotriazoles.

The subsequent development of methods for the N-alkylation of benzotriazoles was a critical step towards the synthesis of compounds like this compound.[6] Early studies on the alkylation of benzotriazole revealed the challenge of regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring.[6] The development of reaction conditions and reagents that favor one isomer over the other has been an area of active research, enabling the controlled synthesis of specific N-substituted derivatives.[7]

Synthetic Evolution: A Plausible Pathway to this compound

The synthesis of this compound logically follows a multi-step pathway, leveraging established transformations in heterocyclic chemistry. A likely synthetic route would involve the initial formation of a substituted benzotriazole followed by N-methylation.

Conceptual Synthetic Workflow

A plausible and efficient synthesis would commence with a suitably substituted o-phenylenediamine precursor. The key steps would be:

  • Diazotization and Cyclization: Formation of the benzotriazole ring from an appropriately substituted o-phenylenediamine.

  • N-Methylation: Introduction of the methyl group onto the triazole nitrogen. The regioselectivity of this step is a crucial consideration.

Synthesis_Workflow A Substituted o-Phenylenediamine B Diazotization & Cyclization (e.g., NaNO2, Acetic Acid) A->B C 5-Aminobenzotriazole B->C D N-Methylation (e.g., Methylating Agent, Base) C->D E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative synthesis of this compound. This procedure is based on established chemical principles for the formation of substituted benzotriazoles and their subsequent N-alkylation.

Step 1: Synthesis of 5-Aminobenzotriazole

The foundational step is the creation of the benzotriazole ring with an amino substituent.

Reaction:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,2,4-Triaminobenzene dihydrochloride197.0819.7 g0.1
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Acetic Acid (glacial)60.05100 mL-
Deionized Water18.02500 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-

Procedure:

  • Dissolution of Starting Material: In a 1 L beaker, dissolve 19.7 g (0.1 mol) of 1,2,4-triaminobenzene dihydrochloride in 300 mL of deionized water.

  • Acidification: Add 100 mL of glacial acetic acid to the solution and stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • Diazotization: Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of deionized water dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7). A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to yield 5-aminobenzotriazole.

Step 2: N-Methylation of 5-Aminobenzotriazole

This step introduces the methyl group onto the triazole ring. The choice of methylating agent and base is critical for achieving good yield and regioselectivity.

Reaction:

References

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in a range of organic solvents. While specific experimental data for this compound is not extensively published, this document outlines the theoretical principles, experimental methodologies, and analytical techniques required to generate a robust and reliable solubility profile. It is intended for researchers, scientists, and drug development professionals who require a practical understanding of solubility determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzotriazole core, a methyl group on one of the triazole nitrogens, and an amine group on the benzene ring. Its chemical structure is presented in Figure 1.

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • Appearance: Solid

The presence of both a hydrogen-bond-donating amine group and a relatively nonpolar benzotriazole ring system suggests a nuanced solubility behavior that will be highly dependent on the chosen solvent. Understanding this solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

  • Formulation Science: Identifying suitable solvent systems for developing stable and effective drug formulations.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays where the compound's concentration is critical.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like"

This principle is a foundational concept in predicting solubility. It suggests that substances with similar polarities are more likely to be soluble in each other.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Examples include water, methanol, and ethanol.

  • Nonpolar Solvents: These solvents have small or no dipole moments and are better at dissolving nonpolar solutes through van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Given the structure of this compound, it possesses both polar (amine group, nitrogen heterocycle) and nonpolar (benzene ring, methyl group) characteristics. Therefore, its solubility is expected to be moderate in a range of solvents, with higher solubility in solvents that can engage in hydrogen bonding and have some degree of polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[1] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen Solubility Parameters are similar. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility. While the HSP for this compound are not published, the experimental determination of its solubility in a range of solvents with known HSP can help to estimate them.[2]

Experimental Determination of Solubility Profile

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Proposed Solvents for Screening

To obtain a comprehensive solubility profile, a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities should be selected. The following table provides a suggested list of solvents.

Solvent Class Polarity (Dielectric Constant) Hansen Parameters (δD, δP, δH) Rationale for Inclusion
MethanolPolar Protic32.715.1, 12.3, 22.3Hydrogen bond donor and acceptor, polar.
EthanolPolar Protic24.515.8, 8.8, 19.4Similar to methanol, commonly used.
IsopropanolPolar Protic19.915.8, 6.1, 16.4Less polar than ethanol.
AcetonitrilePolar Aprotic37.515.3, 18.0, 6.1High polarity, hydrogen bond acceptor.
AcetonePolar Aprotic20.715.5, 10.4, 7.0Good general solvent, hydrogen bond acceptor.
DichloromethaneHalogenated9.117.0, 7.3, 7.1Apolar, but with a significant dipole moment.
Ethyl AcetateEster6.015.8, 5.3, 7.2Moderate polarity, hydrogen bond acceptor.
TolueneAromatic2.418.0, 1.4, 2.0Nonpolar aromatic solvent.
n-HeptaneAliphatic1.915.3, 0.0, 0.0Highly nonpolar solvent.

Hansen parameters are approximate values and can vary slightly depending on the source.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add a known volume of organic solvent A->B C Seal vials and place in a shaker bath B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow vials to stand to let solids settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.45 µm PTFE syringe filter F->G H Dilute the filtrate with mobile phase G->H I Quantify concentration using HPLC-UV H->I J Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Experimental workflow for solubility determination.
Step-by-Step Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a glass pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility readings.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Section 4).

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of benzotriazole derivatives due to its sensitivity and specificity.[8][9]

Proposed HPLC-UV Method

The following is a starting point for developing a validated HPLC method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of the compound should be determined to identify the wavelength of maximum absorbance (λmax). A starting point could be around 215-230 nm, which is common for benzotriazole derivatives.[10]

  • Injection Volume: 10 µL.

Method Validation

The analytical method should be validated to ensure its accuracy and reliability. This includes:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. A linear regression of the peak area versus concentration should be established with a correlation coefficient (r²) > 0.99.

  • Specificity: Ensure that there are no interfering peaks from the solvent or impurities at the retention time of the analyte.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing samples at different concentration levels.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Solubility Profile of this compound at 25 °C

Solvent Solubility (mg/mL) Solubility (µg/mL) Molar Solubility (mol/L) Observations
Methanol
Ethanol
Isopropanol
Acetonitrile
Acetone
Dichloromethane
Ethyl Acetate
Toluene
n-Heptane

The results in this table will provide a quantitative understanding of the compound's solubility in different chemical environments. This data can then be used to inform decisions in process development and formulation. For instance, a solvent in which the compound has high solubility might be suitable for reaction and purification, while a solvent with lower solubility could be a candidate for use as an anti-solvent in crystallization processes.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound in organic solvents. By combining a sound theoretical understanding of solubility with a robust experimental methodology like the shake-flask method and a reliable analytical technique such as HPLC-UV, researchers can generate the critical data needed to advance their drug development programs. The principles and protocols outlined herein are designed to be broadly applicable and can be adapted for the characterization of other novel chemical entities.

References

Spectroscopic Data of 1-Methyl-1H-1,2,3-benzotriazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a substituted benzotriazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a valuable resource for researchers engaged in its synthesis and characterization.

Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages high-quality predicted data from validated computational models and draws on comparative analysis with structurally related, well-characterized benzotriazole derivatives. This approach provides a robust framework for interpreting experimental data and confirming the identity and purity of this compound.

Molecular Structure and Isomerism

The structure of this compound is characterized by a benzotriazole core with a methyl group on the N1 position of the triazole ring and an amine group on the C5 position of the benzene ring. Understanding this specific substitution pattern is crucial for interpreting the spectroscopic data, as different isomers will exhibit distinct spectral features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for ¹H and ¹³C NMR spectra are based on computational algorithms that provide reliable estimates of chemical shifts.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amine group. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

NMR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis Sample Weigh 5-10 mg of sample Solvent Dissolve in deuterated solvent (e.g., DMSO-d₆) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Place sample in NMR spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C spectrum Spectrometer->Acquire_13C Process Process raw data (FT, phasing, baseline correction) Acquire_1H->Process Acquire_13C->Process Analyze Analyze spectra (chemical shifts, coupling constants, integration) Process->Analyze

Caption: A generalized workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the amine protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (C4-H)~ 7.5d1H
Aromatic-H (C6-H)~ 7.2d1H
Aromatic-H (C7-H)~ 6.8dd1H
N-CH₃~ 4.1s3H
NH₂~ 5.5 (broad)s2H

Note: Predictions are based on computational models and may vary slightly from experimental values. The chemical shift of the NH₂ protons is highly dependent on the solvent and concentration.

The aromatic region is expected to show an AX-type system for the protons on C6 and C7, and a singlet-like signal for the proton on C4, which is further away from the other aromatic protons. The N-methyl group will appear as a sharp singlet, and the amine protons will likely be a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C5 (C-NH₂)~ 145
C3a~ 135
C7a~ 130
C7~ 118
C4~ 115
C6~ 110
N-CH₃~ 35

The carbon attached to the electron-donating amine group (C5) is expected to be the most deshielded of the aromatic carbons. The N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, N=N, and C=C bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample, the IR spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the ATR crystal.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400-3200Medium, broad
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch (CH₃)2980-2850Medium
N=N stretch (triazole)1620-1580Medium to weak
C=C stretch (aromatic)1600-1450Medium to strong
C-N stretch1350-1250Medium

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of the primary amine. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 148 M_minus_N2 [M - N₂]⁺˙ m/z = 120 M->M_minus_N2 - N₂ M_minus_CH3 [M - CH₃]⁺ m/z = 133 M->M_minus_CH3 - CH₃ M_minus_HCN [M - N₂ - HCN]⁺ m/z = 93 M_minus_N2->M_minus_HCN - HCN

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Expected Mass Spectrum

The molecular formula of this compound is C₇H₈N₄, with a molecular weight of 148.17 g/mol .

  • Molecular Ion Peak ([M]⁺˙): The mass spectrum should show a molecular ion peak at m/z = 148.

  • Key Fragmentation Peaks:

    • Loss of N₂: A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which would result in a fragment at m/z = 120.

    • Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would lead to a fragment at m/z = 133.

    • Loss of HCN: Subsequent fragmentation of the m/z = 120 ion could involve the loss of hydrogen cyanide (HCN), yielding a fragment at m/z = 93.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining predicted data with a comparative analysis of related compounds, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable starting point for experimental work and will aid in the successful structural elucidation of this and similar benzotriazole derivatives.

fundamental reaction mechanisms involving 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Foreword: The Strategic Value of the Benzotriazole Scaffold

In the landscape of medicinal chemistry and materials science, the benzotriazole scaffold stands out as a "privileged structure."[1][2] Its unique fusion of a stable aromatic benzene ring with a reactive triazole system provides a versatile platform for drug design and molecular engineering.[3][4] The three nitrogen atoms of the triazole moiety serve as key hydrogen bond acceptors and coordinators for metal ions, while the fused benzene ring allows for π-π stacking interactions, facilitating binding with a multitude of biological targets like enzymes and receptors.[4] This guide focuses on a particularly valuable derivative, This compound (CAS 27799-83-3), a building block whose strategic placement of functional groups—a pre-alkylated N1 position and a versatile C5 amino group—unlocks a rich and predictable reactivity profile essential for advanced drug development.[5]

Molecular Architecture and Synthesis: Building the Core

The utility of any synthetic building block is predicated on its accessibility. The synthesis of this compound is a multi-step process that leverages classical aromatic chemistry. The chosen pathway is designed for regiochemical control, ensuring the desired isomer is produced with high fidelity.

Retrosynthetic Analysis and Strategic Rationale

The core benzotriazole ring is most reliably formed from an ortho-phenylenediamine precursor via diazotization.[3][6] To arrive at our target, we must consider the introduction of both the 5-amino group and the 1-methyl group. A logical approach begins with a commercially available, appropriately substituted benzene derivative, such as 4-nitro-1,2-phenylenediamine. This precursor strategically places a nitro group, which can be readily reduced to our target amine, and the vicinal diamines required for triazole formation. The final methylation step must be selective for the N1 position.

Recommended Synthetic Protocol

This protocol represents a robust and scalable method for the laboratory synthesis of the title compound.

Step 1: Diazotization and Triazole Ring Formation

  • Dissolution: Suspend 4-nitro-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Cool the slurry to 0-5°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the cooled slurry, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is rapid, followed by spontaneous intramolecular cyclization.[6]

  • Isolation: After the addition is complete, stir the reaction mixture for an additional 60 minutes at 0-5°C. The product, 5-nitro-1H-benzotriazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: N1-Methylation

  • Deprotonation: Dissolve the 5-nitro-1H-benzotriazole in a suitable polar aprotic solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) to deprotonate the triazole ring, forming the benzotriazolide anion.

  • Alkylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. Heat the mixture gently (e.g., 40-50°C) to drive the reaction. While alkylation can produce a mixture of N1 and N2 isomers, the N1-alkylbenzotriazole is often the major product under these conditions.[7]

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography to isolate the desired 1-methyl-5-nitro-1H-benzotriazole.[8]

Step 3: Reduction of the Nitro Group

  • Setup: Dissolve the purified 1-methyl-5-nitro-1H-benzotriazole in ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

  • Reduction: If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker). If using SnCl₂, heat the reaction in the presence of concentrated HCl.

  • Isolation: Upon completion, filter off the catalyst (if using Pd/C). Neutralize the solution and extract the final product, this compound, with an organic solvent. The product can be further purified by recrystallization or chromatography.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: N1-Methylation cluster_2 Step 3: Nitro Reduction A 4-Nitro-1,2-phenylenediamine B 5-Nitro-1H-benzotriazole A->B  NaNO₂, Acetic Acid, 0-5°C C 1-Methyl-5-nitro-1H-benzotriazole B->C  (CH₃)₂SO₄, K₂CO₃, DMF D This compound C->D  H₂, Pd/C or SnCl₂, HCl

Caption: Synthetic pathway for this compound.

Core Reactivity: The 5-Amino Group as a Synthetic Linchpin

The primary amino group at the C5 position is the molecule's most versatile handle for synthetic elaboration. Its transformation into a diazonium salt converts the amine into an excellent leaving group (N₂), opening a gateway to a vast array of functional groups via substitution reactions.[9]

Diazotization and Subsequent Transformations

The conversion of the aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C).[9] The resulting diazonium salt is a high-energy intermediate that should be used immediately without isolation.

Diazonium_Reactivity Start This compound Diazonium 5-Diazonium Salt Intermediate (-N₂⁺ Cl⁻) Start->Diazonium NaNO₂, HCl 0-5°C Product_Cl 5-Chloro Derivative Diazonium->Product_Cl CuCl Product_Br 5-Bromo Derivative Diazonium->Product_Br CuBr Product_CN 5-Cyano Derivative Diazonium->Product_CN CuCN Product_OH 5-Hydroxy Derivative Diazonium->Product_OH H₂O, Δ Product_H 1-Methyl-1H-benzotriazole (Deamination) Diazonium->Product_H H₃PO₂ Product_F 5-Fluoro Derivative Diazonium->Product_F 1. HBF₄ 2. Δ

Caption: Versatility of the 5-diazonium salt intermediate in synthesis.

Key Transformations:

  • Sandmeyer Reaction (Halogenation/Cyanation): The use of copper(I) salts (CuCl, CuBr, CuCN) facilitates the substitution of the diazonium group with chloro, bromo, and cyano functionalities, respectively. This reaction proceeds through a radical mechanism and is a cornerstone of aromatic synthesis.

  • Schiemann Reaction (Fluorination): To introduce fluorine, the diazonium salt is first treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. Gentle heating of this salt then leads to the formation of the aryl fluoride.[9]

  • Hydroxylation: Heating the acidic solution of the diazonium salt allows water to act as a nucleophile, replacing the diazonium group with a hydroxyl group to form the corresponding phenol derivative.

  • Deamination: Treatment with hypophosphorous acid (H₃PO₂) reduces the diazonium group, replacing it with a hydrogen atom. This is a valuable method for removing an amino group that was initially used as a directing group.

Acylation and Sulfonylation

The lone pair on the amino nitrogen is nucleophilic and readily reacts with electrophilic acylating or sulfonylating agents to form stable amide or sulfonamide bonds. This is a fundamental reaction for linking the benzotriazole core to other molecular fragments.

Protocol: Synthesis of N-(1-Methyl-1H-1,2,3-benzotriazol-5-yl)acetamide

  • Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Acylation: Cool the solution to 0°C and add acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. The resulting amide can be purified by recrystallization.

Electrophilic Aromatic Substitution: Modifying the Benzene Ring

The benzotriazole ring system itself is electron-withdrawing and deactivates the fused benzene ring towards electrophilic attack. However, the C5-amino group is a powerful activating, ortho-, para-directing group. This strong activation dominates, directing incoming electrophiles to the positions ortho and para to the amine: C4 and C6.

Substituent Electronic Effect Directing Influence
-NH₂ (Amino) Strongly Activating (+R >> -I)ortho, para (C4, C6)
-N₃R (Triazole) Deactivating (-I)meta (C5, C7)
-CH₃ (on N1) Weakly Activating (+I)N/A (not on ring)

Caption: Regioselectivity of electrophilic aromatic substitution.

Example Reaction: Bromination

Treatment of this compound with bromine (Br₂) in a solvent like acetic acid will lead to the rapid formation of a mixture of 4-bromo and 6-bromo derivatives, and potentially the 4,6-dibromo product, due to the high activation provided by the amino group.

Conclusion: A Versatile Scaffold for Innovation

This compound is more than a simple chemical. It is a strategically designed molecular platform. The fixed N1-methylation prevents tautomerism, simplifying its reactivity compared to the parent benzotriazole.[7][8] The C5-amino group provides a reliable and versatile point of attachment, enabling its incorporation into larger, more complex molecules through robust and well-understood reaction mechanisms like diazotization and acylation. Understanding these fundamental pathways is critical for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the benzotriazole core in the design of next-generation therapeutics and functional materials.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-1H-1,2,3-benzotriazol-5-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth safety and handling information for 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS No. 27799-83-3), a critical heterocyclic building block in pharmaceutical research and drug development. The protocols and data herein are synthesized from authoritative safety data sheets and chemical databases to ensure the highest standards of laboratory safety. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Core Hazard Profile and Mechanistic Overview

This compound is a solid organic compound with a molecular weight of 148.17 g/mol .[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates that it is harmful if swallowed and causes serious eye irritation.[1][2] Understanding these hazards is paramount for developing safe handling procedures.

The primary routes of exposure are oral ingestion, skin contact, and eye contact. The compound's classification as an "Acute Toxicity, Oral Category 4" agent suggests moderate toxicity upon ingestion.[2] Eye irritation is a significant concern, necessitating stringent measures to prevent ocular exposure.

GHS Classification and Precautionary Statements

A summary of the GHS hazard classifications is essential for at-a-glance risk assessment.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2]

The corresponding precautionary statements provide the foundational logic for the handling protocols detailed in this guide:

  • Prevention: P264, P270, P280, P261, P271[2]

  • Response: P301 + P312, P305 + P351 + P338, P337 + P313

  • Storage: P403 + P233, P405[2]

  • Disposal: P501[2][3][4]

Exposure Control and Personal Protective Equipment (PPE)

The principle of minimizing exposure is central to the safe handling of any chemical. For this compound, a multi-layered approach to PPE is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, especially when dealing with the solid form where dust can be generated, should be conducted in a well-ventilated area.[2][5] A laboratory fume hood is the preferred engineering control to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a system designed to protect against the specific hazards of the compound.

  • Eye and Face Protection: Given the H319 classification, robust eye protection is non-negotiable. Wear tightly fitting safety goggles with side-shields.[5] For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6]

  • Skin Protection: To prevent skin irritation (H315), chemically resistant gloves are required.[5] Nitrile gloves are a suitable option.[7] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating the skin. A lab coat or other protective clothing should be worn to prevent skin exposure.[5][8]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is necessary.[8][9][10]

Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is the cornerstone of a safe laboratory environment.

Safe Handling Workflow
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.[6]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or a ventilated enclosure to prevent the dispersion of dust.[3] Use non-sparking tools to avoid ignition sources.[5][11]

  • Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory.[3][12]

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12][13]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[2][6][12]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

The following first-aid procedures should be implemented immediately upon exposure.

Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse mouth with water.[3][5] Do NOT induce vomiting.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3][5]
Skin Contact Take off immediately all contaminated clothing.[3][6] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][5] If feeling unwell, seek medical attention.[3]
Accidental Release Measures

In the event of a spill, a calm and systematic approach is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5][7]

  • Ventilate: Ensure the area is well-ventilated.[5][12]

  • Contain: Prevent further spread of the material. For solid spills, avoid generating dust.[5][11]

  • Clean-up: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[9][11] Moisten the material slightly to prevent dusting if appropriate.[11]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill (Avoid Dust) ventilate->contain cleanup Collect Material into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate disposal Dispose of Waste (Follow P501) decontaminate->disposal

Caption: Emergency workflow for a solid spill of this compound.

Fire and Reactivity Data

While not classified as flammable, understanding the compound's behavior in a fire is a key safety component.

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][5]

  • Special Hazards: In a fire, toxic fumes may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[12]

  • Firefighting PPE: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5][12]

  • Chemical Stability: The substance is stable under normal conditions.[12] However, there is a risk of dust explosion if the fine dust is enriched in the presence of air.[12]

  • Conditions to Avoid: Avoid the formation of dust, and keep away from heat and ignition sources.[7][12]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][4][12] This typically involves disposal at an approved hazardous waste collection point.[4][12]

  • Environmental Precautions: Avoid release to the environment as the related compound, Methyl-1H-benzotriazole, is toxic to aquatic life with long-lasting effects (H411).[3][12]

Conclusion

This compound is a valuable research chemical. Its safe use is contingent upon a thorough understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all laboratory workflows, researchers can minimize risks to themselves and the environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-1H-1,2,3-benzotriazol-5-amine Derivatives in Modern Drug Discovery

The benzotriazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique chemical properties, including its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and π-stacking interactions, make it a valuable component in the design of novel therapeutic agents. Among the vast array of benzotriazole derivatives, this compound and its analogues represent a particularly important subclass. The strategic placement of the methyl group at the N1 position and the primary amine at the C5 position provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. These derivatives have shown promise in a range of therapeutic areas, including as kinase inhibitors, antiviral agents, and antibacterial compounds.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the core intermediate, this compound, and showcases methodologies for the preparation of its derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations to ensure successful implementation by researchers in both academic and industrial settings.

Strategic Overview of the Synthetic Pathway

The most reliable and scalable synthetic route to this compound proceeds through a three-step sequence, starting from commercially available 4-nitro-1,2-phenylenediamine. This strategy offers a high degree of control over the regiochemistry of the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Step 1: N-Methylation of 4-Nitro-1,2-phenylenediamine B Step 2: Diazotization and Intramolecular Cyclization A->B N-Methyl-4-nitro-1,2-phenylenediamine C Step 3: Reduction of the Nitro Group B->C 1-Methyl-5-nitro-1H-1,2,3-benzotriazole D Final Product: This compound C->D

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: this compound

This section provides a detailed, step-by-step protocol for the synthesis of the title compound, broken down into the three key stages outlined above.

Step 1: Synthesis of N-Methyl-4-nitro-1,2-phenylenediamine

The initial step involves the regioselective N-methylation of 4-nitro-1,2-phenylenediamine. While direct methylation can lead to a mixture of products, a more controlled approach involves a protection-methylation-deprotection sequence or, as described here, a direct methylation under carefully controlled conditions. A method adapted from patent literature (CN102557964A) for the methylation of a related aniline provides a robust starting point.[1]

Protocol 1: N-Methylation of 4-Nitro-1,2-phenylenediamine

Reagent CAS Number Molecular Weight Amount Molar Equiv.
4-Nitro-1,2-phenylenediamine99-56-9153.14 g/mol 15.3 g1.0
Dimethyl sulfate77-78-1126.13 g/mol 13.9 g (10.5 mL)1.1
Potassium carbonate (anhydrous)584-08-7138.21 g/mol 27.6 g2.0
Acetone67-64-158.08 g/mol 300 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in acetone (300 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the suspension over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the solid residue with acetone (2 x 50 mL).

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-methyl-4-nitro-1,2-phenylenediamine as a solid.

Expected Yield: 60-70%.

Step 2: Synthesis of 1-Methyl-5-nitro-1H-1,2,3-benzotriazole

This step involves the diazotization of the more basic amino group of N-methyl-4-nitro-1,2-phenylenediamine, followed by intramolecular cyclization to form the benzotriazole ring. The reaction is typically carried out in an acidic medium at low temperatures.[2]

Protocol 2: Diazotization and Intramolecular Cyclization

Reagent CAS Number Molecular Weight Amount Molar Equiv.
N-Methyl-4-nitro-1,2-phenylenediamine610-66-2167.16 g/mol 16.7 g1.0
Sodium nitrite7632-00-069.00 g/mol 7.6 g1.1
Hydrochloric acid (concentrated)7647-01-036.46 g/mol 25 mL-
Water7732-18-518.02 g/mol 100 mL-

Procedure:

  • In a 500 mL beaker, suspend N-methyl-4-nitro-1,2-phenylenediamine (16.7 g, 0.1 mol) in a mixture of water (100 mL) and concentrated hydrochloric acid (25 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (30 mL) and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the suspension of the diamine over a period of 30-45 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • The formation of a precipitate indicates the formation of the benzotriazole product.

  • Filter the solid product, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C to yield 1-methyl-5-nitro-1H-1,2,3-benzotriazole as a solid.

Expected Yield: 85-95%.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic medium.[3][4]

Protocol 3: Reduction of the Nitro Group

Reagent CAS Number Molecular Weight Amount Molar Equiv.
1-Methyl-5-nitro-1H-1,2,3-benzotriazole25877-34-3178.15 g/mol 17.8 g1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63 g/mol 76.7 g3.4
Hydrochloric acid (concentrated)7647-01-036.46 g/mol 100 mL-
Isopropanol67-63-060.10 g/mol 100 mL-
Sodium hydroxide (50% w/v solution)1310-73-240.00 g/mol As required-

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-5-nitro-1H-1,2,3-benzotriazole (17.8 g, 0.1 mol) in isopropanol (100 mL) with gentle heating.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (76.7 g, 0.34 mol) in concentrated hydrochloric acid (100 mL).

  • Add the tin(II) chloride solution to the solution of the nitro compound.

  • Heat the reaction mixture to 70 °C and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a 50% (w/v) sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to approximately 8-9. A thick precipitate of tin salts will form.

  • Extract the product with ethyl acetate or chloroform (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.

Expected Yield: 70-85%.

Characterization Data for this compound:

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • Appearance: Solid

  • CAS Number: 27799-83-3

Part 2: Synthesis of this compound Derivatives

The 5-amino group of the core intermediate serves as a versatile handle for the synthesis of a wide range of derivatives. This section explores two common derivatization strategies: N-acylation and N-alkylation.

Protocol 4: N-Acylation of this compound

The primary amine can be readily acylated with various acylating agents such as acid chlorides or anhydrides in the presence of a base.

Acylation_Reaction cluster_reactants Reactants Reactant1 This compound Product N-(1-Methyl-1H-1,2,3-benzotriazol-5-yl)amide Reactant1->Product Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) Reactant2 R-COCl (Acid Chloride) Reactant2->Product

Caption: General scheme for N-acylation of the core amine.

General Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).

  • Add a base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 5: Reductive Amination for N-Alkylation

Reductive amination with aldehydes or ketones provides a straightforward method for introducing alkyl or arylalkyl substituents at the 5-amino position.

General Procedure:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL), add the desired aldehyde or ketone (1.1 mmol) and a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 mmol), in portions.

  • Continue stirring at room temperature for 4-24 hours until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Safety and Handling

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Dimethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

    • Sodium nitrite: Oxidizing agent. Avoid contact with combustible materials. Toxic if swallowed.

    • Concentrated acids (HCl): Highly corrosive. Handle with care.

    • Tin(II) chloride: Corrosive and may cause skin and eye irritation.

Troubleshooting

Problem Possible Cause Solution
Low yield in N-methylation (Step 1) Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Side reactions (di-methylation).Use a milder methylating agent or more controlled addition of dimethyl sulfate.
Incomplete diazotization (Step 2) Temperature too high.Maintain the reaction temperature strictly between 0-5 °C.
Insufficient acid.Ensure the reaction medium is strongly acidic.
Difficult work-up after reduction (Step 3) Formation of a stable emulsion with tin salts.Filter the reaction mixture through a pad of Celite® before extraction. Alternatively, use a different reducing agent such as iron powder in acetic acid.
Low yield in derivatization Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry).
Steric hindrance.For bulky substrates, consider using more reactive acylating/alkylating agents or a different synthetic route.

Conclusion

The protocols detailed in this guide provide a reliable and comprehensive framework for the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can efficiently access these valuable building blocks for drug discovery and medicinal chemistry programs. The versatility of the 5-amino group allows for the creation of diverse chemical libraries, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-benzotriazol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold in Modern Synthesis

The benzotriazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties and synthetic versatility.[1][2] As a fused aromatic heterocycle, it features a benzene ring merged with a 1,2,3-triazole ring. This structure provides a rigid scaffold, π-stacking capabilities, and multiple hydrogen bond donors/acceptors, making it an ideal pharmacophore for interacting with biological targets like enzymes and receptors.[3][4] Consequently, benzotriazole derivatives have demonstrated a vast spectrum of biological activities, including antifungal, antiviral, antimicrobial, and anticancer properties.[2][4][5]

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a functionalized building block within this important class of compounds. The presence of a primary amine at the 5-position and a methyl group at the N1 position of the triazole ring offers distinct reactive handles for synthetic elaboration. The amine group serves as a potent nucleophile or a site for diazotization, enabling a variety of coupling and cyclization reactions. The N1-methylation prevents tautomerization and directs the regioselectivity of certain reactions, offering more precise control over the synthesis of complex target molecules.[5]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key applications and providing detailed, field-proven protocols for researchers in organic synthesis and drug development.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to successful experimental design.

PropertyValueSource
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
CAS Number 27799-83-3
Appearance Solid
PSA (Polar Surface Area) 56.7 Ų[6]
XLogP3 0.4[6]

Application I: Synthesis of N-Aryl Benzotriazole Derivatives via Buchwald-Hartwig Amination

Scientific Context: The formation of carbon-nitrogen (C-N) bonds is a paramount transformation in organic synthesis, particularly for the construction of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful methods for this purpose. The amine group on this compound serves as an excellent nucleophilic partner for coupling with aryl halides or triflates, providing access to a diverse library of N-arylated benzotriazole derivatives. These products are valuable scaffolds in drug discovery.

Mechanism & Rationale: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Detailed Protocol: Synthesis of 1-Methyl-N-phenyl-1H-1,2,3-benzotriazol-5-amine

This protocol details a representative Buchwald-Hartwig coupling reaction.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Characterization reagents Combine Reagents: - this compound - Iodobenzene - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ - Toluene (anhydrous) degas Degas with N₂/Ar (3 cycles) reagents->degas Inert Atmosphere heat Heat to 100-110 °C (12-24 h) degas->heat Initiate Reaction monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Extract with EtOAc filter->extract purify Purify by Column Chromatography extract->purify analysis Confirm Structure: ¹H NMR, ¹³C NMR, HRMS purify->analysis

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials & Equipment:

  • This compound (1.0 mmol, 148.17 mg)

  • Iodobenzene (1.1 mmol, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Standard glassware for workup and column chromatography

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, iodobenzene, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Diazotization and Azide Formation for Click Chemistry

Scientific Context: The primary aromatic amine of this compound can be readily converted into a diazonium salt. This highly reactive intermediate can then be displaced by an azide source (e.g., sodium azide) to form the corresponding aryl azide. Aryl azides are key components in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a powerful and widely used reaction for forging connections between molecular fragments. This opens a pathway to conjugate the benzotriazole scaffold to a wide array of alkyne-containing molecules, including biomolecules, polymers, and fluorescent tags.

Mechanism & Rationale: The reaction begins with the treatment of the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is often unstable and is used immediately. Subsequent treatment with sodium azide results in an SₙAr-type reaction where the diazonio group, an excellent leaving group (N₂), is displaced by the azide nucleophile.

Detailed Protocol: Synthesis of 5-Azido-1-methyl-1H-1,2,3-benzotriazole

This protocol provides a standard procedure for converting the primary amine to an azide.

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_azidation Step 2: Azide Displacement cluster_workup Step 3: Isolation amine Dissolve Amine in Acid (e.g., HCl/H₂O) cool_diaz Cool to 0-5 °C amine->cool_diaz add_nitrite Add aq. NaNO₂ dropwise cool_diaz->add_nitrite Maintain Temp. stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz Formation of Diazonium Salt add_azide Add aq. NaN₃ dropwise (Caution: Toxic!) stir_diaz->add_azide Use Immediately warm Warm to RT (Stir for 2-4 h) add_azide->warm N₂ evolution extract Extract with Organic Solvent (e.g., CH₂Cl₂) warm->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify_azide Purify (if necessary) dry->purify_azide

Caption: Workflow for Diazotization and Azidation.

Materials & Equipment:

  • This compound (1.0 mmol, 148.17 mg)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 mmol, 1.1 eq)

  • Sodium Azide (NaN₃) (1.2 mmol, 1.2 eq) (Caution: Highly Toxic!)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Amine Dissolution: In a round-bottom flask, suspend this compound in a mixture of concentrated HCl and water.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite in a minimal amount of cold water and add this solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. A color change or clarification of the solution may be observed. Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Azide Addition: In a separate flask, dissolve sodium azide in a minimal amount of cold water. Add this solution dropwise to the cold diazonium salt solution. Perform this step in a well-ventilated fume hood, as hydrazoic acid (HN₃) is toxic and explosive.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Nitrogen gas evolution will be observed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer several times with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure. Do not heat the azide product excessively.

  • Purification: The crude azide can often be used in the next step without further purification. If necessary, it can be purified by careful column chromatography.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. The strategic placement of the primary amine and the N1-methyl group allows for regiocontrolled functionalization, making it a key intermediate for creating diverse molecular architectures. The protocols detailed herein for N-arylation and azide formation represent robust and scalable methods to access libraries of novel compounds for drug discovery and materials science.[1][3] Future research will likely continue to expand the synthetic repertoire of this and related benzotriazoles, further solidifying their importance as privileged scaffolds in modern chemistry.[2]

References

Application Notes and Protocols for 1-Methyl-1H-1,2,3-benzotriazol-5-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-1,2,3-benzotriazol-5-amine is a versatile heterocyclic aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique structure, featuring a methylated benzotriazole core coupled with a primary amine, offers multiple reaction sites for constructing more complex molecular architectures. This scaffold is of particular interest in medicinal chemistry and materials science, where the benzotriazole moiety can act as a bioisostere for an indole or other bicyclic systems, and the amine group provides a handle for diversification.

This document provides detailed experimental setups and protocols for key reactions involving this compound, focusing on diazotization-azo coupling and amide bond formation. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₇H₈N₄PubChem
Molecular Weight 148.17 g/mol PubChem
Appearance Off-white to light brown crystalline powderChemical Suppliers
Melting Point 134-138 °CChemical Suppliers
Solubility Soluble in DMSO, DMF, and hot methanolGeneral Knowledge

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Reaction Protocols

Diazotization and Azo Coupling: Synthesis of Azo Dyes

The primary amine of this compound can be readily converted to a diazonium salt, which is a powerful electrophile for azo coupling reactions. This protocol details the formation of the diazonium salt and its subsequent coupling with a generic phenol to produce a highly conjugated azo compound.

Causality and Mechanistic Insight: The reaction proceeds in two stages. First, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate. In the second stage, the diazonium salt is introduced to an electron-rich coupling partner, such as a phenol or an aniline derivative. The electrophilic diazonium ion attacks the electron-rich aromatic ring, typically at the para position, via an electrophilic aromatic substitution mechanism to form the stable azo linkage (-N=N-).

Azo_Coupling_Workflow amine This compound in HCl (aq) diazonium In situ Diazonium Salt (0-5 °C) amine->diazonium 1. Add dropwise naono2 NaNO₂ (aq) naono2->diazonium 2. Maintain T < 5°C azo_dye Azo Product (Precipitate) diazonium->azo_dye 3. Add to phenol soln. phenol Phenol Derivative in NaOH (aq) phenol->azo_dye filtration Filtration & Washing azo_dye->filtration 4. Collect solid final_product Purified Azo Compound filtration->final_product 5. Dry

Caption: Workflow for the diazotization and azo coupling reaction.

Protocol: Synthesis of a 4-((1-Methyl-1H-1,2,3-benzotriazol-5-yl)diazenyl)phenol

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Phenol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Step-by-Step Procedure:

  • Diazonium Salt Formation:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (e.g., 1.48 g, 10 mmol) in a solution of concentrated HCl (3 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (5 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Coupling Reaction:

    • In a separate 250 mL beaker, dissolve phenol (0.94 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • A brightly colored precipitate (typically red or orange) should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Work-up and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 50 °C overnight.

    • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Amide Bond Formation: Synthesis of N-Acyl Derivatives

The amine functionality is an excellent nucleophile for acylation reactions with activated carboxylic acid derivatives like acyl chlorides or anhydrides. This protocol describes a general method for the synthesis of an amide using an acyl chloride.

Causality and Mechanistic Insight: This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Amide_Formation_Workflow amine This compound + Triethylamine in DCM reaction_mixture Reaction Mixture (0 °C to RT) amine->reaction_mixture acyl_chloride Acyl Chloride in DCM acyl_chloride->reaction_mixture 1. Add dropwise at 0 °C workup Aqueous Work-up (Wash with H₂O, brine) reaction_mixture->workup 2. Stir at RT purification Drying & Solvent Evaporation workup->purification 3. Separate organic layer final_product Purified Amide Product purification->final_product 4. Purify (e.g., column)

Caption: General workflow for N-acylation via an acyl chloride.

Protocol: Synthesis of N-(1-Methyl-1H-1,2,3-benzotriazol-5-yl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.48 g, 10 mmol) and anhydrous dichloromethane (40 mL).

    • Add triethylamine (1.67 mL, 12 mmol) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Add acetyl chloride (0.79 mL, 11 mmol) dropwise to the stirred mixture over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

Characterization of Products

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

TechniqueExpected Observations for Azo ProductExpected Observations for Amide Product
¹H NMR Appearance of aromatic signals for the phenol ring. Shift of benzotriazole protons.Appearance of a methyl singlet (ca. 2.1 ppm) and an amide N-H singlet (downfield).
¹³C NMR Signals corresponding to the azo-linked carbons and the phenol ring.Appearance of a carbonyl carbon signal (ca. 168-170 ppm) and a methyl carbon signal (ca. 24 ppm).
FT-IR Characteristic N=N stretch (weak, ca. 1400-1450 cm⁻¹). Broad O-H stretch from the phenol.Strong C=O stretch (ca. 1660-1680 cm⁻¹). N-H stretch (ca. 3250-3350 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the azo dye.Molecular ion peak corresponding to the calculated mass of the N-acetylated product.
UV-Vis Strong absorption in the visible region (e.g., 400-500 nm) due to the extended π-conjugation.Absorption primarily in the UV region.

Conclusion

This compound is a readily functionalizable building block suitable for a range of synthetic transformations. The protocols provided herein for diazotization-azo coupling and N-acylation offer reliable methods for generating diverse molecular structures. These foundational reactions open the door to the synthesis of novel dyes, potential pharmaceutical agents, and other advanced materials. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.

The Strategic Utility of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. In this context, 1-Methyl-1H-1,2,3-benzotriazol-5-amine emerges as a highly versatile and strategic building block for the construction of a diverse array of heterocyclic compounds. Its unique structural features, including a reactive primary amine and a methylated benzotriazole core, offer a gateway to novel chemical entities with significant potential in medicinal chemistry.

This comprehensive guide provides an in-depth exploration of the synthesis, key reactions, and practical protocols involving this compound, empowering researchers to harness its full potential in the design and synthesis of next-generation therapeutics.

Core Principles and Strategic Advantages

The utility of this compound as a precursor for heterocycles is rooted in the strategic placement of its functional groups. The 5-amino group serves as a primary nucleophile, enabling a wide range of condensation and cyclization reactions. Concurrently, the 1-methyl group provides several key advantages:

  • Blocks Tautomerism: Unlike unsubstituted benzotriazoles, the N1-methylation prevents tautomerization, leading to more predictable and regioselective reactions.

  • Modulates Physicochemical Properties: The methyl group can influence the solubility, lipophilicity, and metabolic stability of the final heterocyclic products, which are critical parameters in drug design.

  • Provides a Stable Scaffold: The benzotriazole ring itself is a privileged structure in medicinal chemistry, known to engage in various biological interactions.[1]

Synthesis of the Building Block: this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Synthetic Workflow Overview

Synthesis_Workflow A 4-Methyl-benzene-1,2-diamine B Nitration A->B HNO3/H2SO4 C 4-Methyl-3-nitro-benzene-1,2-diamine B->C D Diazotization & Cyclization C->D NaNO2/HCl E 5-Methyl-1H-benzotriazole D->E F Nitration E->F HNO3/H2SO4 G 5-Methyl-4-nitro-1H-benzotriazole F->G H Selective N-Methylation G->H CH3I / Base I 1,5-Dimethyl-4-nitro-1H-benzotriazole H->I J Reduction I->J SnCl2/HCl or H2/Pd-C K This compound J->K

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established benzotriazole chemistry.

Step 1: Nitration of 4-Methyl-benzene-1,2-diamine

  • To a stirred solution of 4-methyl-benzene-1,2-diamine in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-methyl-3-nitro-benzene-1,2-diamine.

Step 2: Diazotization and Cyclization to 5-Methyl-1H-benzotriazole

  • Dissolve the 4-methyl-3-nitro-benzene-1,2-diamine in dilute hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 5-methyl-4-nitro-1H-benzotriazole.

Step 3: Selective N-Methylation

  • Dissolve 5-methyl-4-nitro-1H-benzotriazole in a suitable solvent such as DMF or acetone.

  • Add a base (e.g., potassium carbonate) and stir the suspension.

  • Add methyl iodide dropwise and heat the mixture to 50-60 °C for several hours. The progress of the reaction should be monitored by TLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of N1 and N2 methylated isomers. The desired 1,5-dimethyl-4-nitro-1H-benzotriazole can be purified by column chromatography.

Step 4: Reduction of the Nitro Group

  • Dissolve 1,5-dimethyl-4-nitro-1H-benzotriazole in ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2/HCl, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

  • After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Compound CAS Number Molecular Formula Molecular Weight
This compound27799-83-3C₇H₈N₄148.17 g/mol

Application in Heterocycle Synthesis: Construction of Fused Pyrimidines

A prime application of this compound is in the synthesis of fused pyrimidine systems, which are core structures in many biologically active molecules. The vicinal arrangement of the amino group and the triazole nitrogen atoms allows for the construction of pyrimido[4,5-d][2][3][4]triazole derivatives.

Reaction Workflow: Synthesis of Benzotriazolo[4,5-d]pyrimidines

Pyrimidine_Synthesis A 1-Methyl-1H-1,2,3- benzotriazol-5-amine C Condensation A->C B β-Ketoester (e.g., Ethyl acetoacetate) B->C D Intermediate Enaminone C->D Acid or Base catalyst E Cyclization D->E Heat F Benzotriazolo[4,5-d]pyrimidine Derivative E->F

Caption: General workflow for the synthesis of benzotriazolo[4,5-d]pyrimidines.

Protocol 2: Synthesis of a 1,7-Dimethyl-5-oxo-4,5-dihydro-1H-benzo[d]pyrimido[4,5-d][2][3][4]triazole Derivative

This protocol describes a representative synthesis of a fused pyrimidine from this compound and a β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol. Add a catalytic amount of a suitable acid (e.g., a drop of concentrated sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting amine is consumed.

  • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization: To the crude enaminone, add polyphosphoric acid (PPA) or Dowtherm A.

  • Heat the mixture to a high temperature (typically 150-250 °C, depending on the cyclizing agent) for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the desired benzotriazolo[4,5-d]pyrimidine derivative.

Causality and Experimental Insights

  • Choice of Cyclizing Agent: The selection of the cyclizing agent in Protocol 2 is critical. Polyphosphoric acid acts as both a catalyst and a dehydrating agent at high temperatures, promoting the intramolecular cyclization. Dowtherm A is a high-boiling solvent that facilitates the thermal cyclization. The choice depends on the substrate's stability and the desired reaction conditions.

  • Regioselectivity of Cyclization: The reaction of the enaminone intermediate can potentially lead to two different regioisomers of the fused pyrimidine. The observed regioselectivity is often governed by the electronic and steric properties of the substituents on the β-ketoester.

  • Purification Strategies: The final products are often crystalline solids and can be purified by recrystallization. For less crystalline or impure products, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard purification method.

Conclusion and Future Directions

This compound stands as a valuable and underutilized building block in heterocyclic chemistry. Its straightforward synthesis and the predictable reactivity of its amino group open doors to a wide range of novel heterocyclic scaffolds. The protocols and insights provided herein serve as a foundation for researchers to explore the full synthetic potential of this versatile molecule. Future research could focus on expanding the scope of its reactions with various electrophiles and dienophiles, as well as exploring the biological activities of the resulting novel heterocycles in areas such as oncology, infectious diseases, and neurodegenerative disorders. The strategic incorporation of the this compound moiety is a promising avenue for the discovery of new and effective therapeutic agents.

References

Introduction: The Strategic Importance of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Functionalization of the Amino Group in 1-Methyl-1H-1,2,3-benzotriazol-5-amine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The benzotriazole core is a recognized pharmacophore present in numerous biologically active compounds, while the 5-amino group serves as a versatile synthetic handle for molecular elaboration.[3] This primary aromatic amine provides a nucleophilic center that can be readily modified, allowing for the introduction of a vast array of functional groups and the construction of diverse molecular architectures.

This guide provides a detailed exploration of key chemical transformations targeting the 5-amino group, offering both the theoretical basis and practical, step-by-step protocols for its functionalization. The methodologies discussed—acylation, sulfonylation, and diazotization—are fundamental for creating libraries of novel compounds for drug discovery, agrochemical research, and the development of functional materials.

Starting Material Properties:

PropertyValue
IUPAC Name This compound
CAS Number 27799-83-3[4]
Molecular Formula C₇H₈N₄[4]
Molecular Weight 148.17 g/mol [4][5]
Appearance Solid[4]

Acylation: Synthesis of Amide Derivatives

Acylation is a robust and widely used method to convert the primary amino group into a stable amide linkage. This transformation is fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties, such as solubility, stability, and ability to participate in hydrogen bonding. The reaction involves the nucleophilic attack of the amino group on an activated carboxyl group, typically an acyl chloride or anhydride.

Causality and Experimental Rationale

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves two critical purposes: it deprotonates the ammonium salt formed after the initial nucleophilic attack, regenerating the neutral amine for further reaction, and it scavenges the acidic byproduct (e.g., HCl) generated, driving the reaction to completion. The choice of solvent is dictated by the solubility of the starting materials; aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly employed.

cluster_acylation Acylation Workflow amine 1-Methyl-1H-1,2,3- benzotriazol-5-amine reaction Stir at 0°C to RT amine->reaction reagents Acyl Chloride (R-COCl) + Base (e.g., TEA) reagents->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product N-(1-methyl-1H-1,2,3-benzotriazol- 5-yl)amide workup->product

Caption: General workflow for the acylation of the title amine.

Protocol 1: Synthesis of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)acetamide

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound148.171.48 g10.0
Triethylamine (TEA)101.191.52 mL11.0
Acetyl Chloride78.500.78 mL11.0
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aq. NaHCO₃-30 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.48 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Stir the suspension until the solid dissolves (or is finely suspended). Add triethylamine (1.52 mL, 11.0 mmol). Cool the flask to 0 °C in an ice bath.

  • Acylation: While stirring vigorously, add acetyl chloride (0.78 mL, 11.0 mmol) dropwise over 5 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide product.

Sulfonylation: Crafting Sulfonamide Moieties

The synthesis of sulfonamides is another cornerstone transformation of primary amines. The resulting sulfonamide group is a key structural motif in a multitude of pharmaceuticals, including antibacterial agents and diuretics. It is a stable, non-basic linkage that acts as a hydrogen bond acceptor. The reaction proceeds via nucleophilic attack of the amine on a sulfonyl chloride.

Causality and Experimental Rationale

Similar to acylation, sulfonylation requires a base to neutralize the HCl generated during the reaction. Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction. The N-H proton of a sulfonamide is more acidic than that of an amide, a property that can influence its biological interactions.

cluster_sulfonylation Sulfonylation Reaction Scheme amine 1-Methyl-1H-1,2,3- benzotriazol-5-amine reaction Stir at RT amine->reaction reagents Sulfonyl Chloride (R-SO₂Cl) + Pyridine reagents->reaction product N-(1-methyl-1H-1,2,3-benzotriazol- 5-yl)sulfonamide reaction->product Workup

Caption: Reaction scheme for the synthesis of sulfonamides.

Protocol 2: Synthesis of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-methylbenzenesulfonamide

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound148.171.48 g10.0
p-Toluenesulfonyl chloride (TsCl)190.652.10 g11.0
Pyridine, anhydrous-20 mL-
1 M HCl-As needed-
Ethyl Acetate-50 mL-

Procedure:

  • Setup: Dissolve this compound (1.48 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise to the solution at room temperature. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts and wash with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization or column chromatography.

Diazotization and Sandmeyer Reactions: A Gateway to Unrivaled Diversity

Diazotization of aromatic amines is one of the most powerful transformations in synthetic organic chemistry, converting the amino group into a highly versatile diazonium salt intermediate (-N₂⁺).[6] This intermediate is typically unstable and is generated in situ at low temperatures (0-5 °C) before being immediately used in a subsequent reaction. The diazonium group is an excellent leaving group (dinitrogen gas), allowing for its substitution by a wide range of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions.

Causality and Experimental Rationale

The reaction requires nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).[6] The low temperature is critical to prevent the premature decomposition of the diazonium salt. The subsequent substitution is often catalyzed by copper(I) salts (e.g., CuCl, CuBr, CuCN), which facilitate the displacement of N₂.

cluster_diazotization Diazotization & Sandmeyer Workflow cluster_sandmeyer Substitution Reactions start 1-Methyl-1H-1,2,3- benzotriazol-5-amine step1 NaNO₂, HCl 0-5 °C start->step1 intermediate Diazonium Salt Intermediate step1->intermediate p1 CuCl -> 5-Chloro intermediate->p1 p2 CuBr -> 5-Bromo intermediate->p2 p3 CuCN -> 5-Cyano intermediate->p3 p4 KI -> 5-Iodo intermediate->p4 p5 H₂O, Δ -> 5-Hydroxy intermediate->p5

Caption: Versatility of the diazonium salt intermediate.

Protocol 3: Synthesis of 5-Chloro-1-methyl-1H-1,2,3-benzotriazole via Sandmeyer Reaction

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound148.171.48 g10.0
Concentrated HCl (37%)36.465 mL~60
Sodium Nitrite (NaNO₂)69.000.76 g11.0
Copper(I) Chloride (CuCl)98.991.1 g11.0
Water18.02As needed-

Procedure:

  • Diazonium Salt Formation: a. In a 250 mL beaker, suspend this compound (1.48 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). b. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt should form a fine slurry. c. Dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold water (5 mL). d. Add the sodium nitrite solution dropwise to the cold amine slurry over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature. The resulting solution contains the diazonium salt.

  • Sandmeyer Reaction: a. In a separate 250 mL flask, dissolve copper(I) chloride (1.1 g, 11.0 mmol) in concentrated HCl (10 mL). Cool this solution to 0 °C. b. While stirring, slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. c. Effervescence (evolution of N₂ gas) will occur. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction is complete.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 5-Chloro-1-methyl-1H-1,2,3-benzotriazole.

Summary of Sandmeyer-Type Transformations:

Target Functional GroupReagent(s)Product
-Cl CuCl / HCl5-Chloro-1-methyl-1H-1,2,3-benzotriazole
-Br CuBr / HBr5-Bromo-1-methyl-1H-1,2,3-benzotriazole
-CN CuCN / KCN1-Methyl-1H-1,2,3-benzotriazole-5-carbonitrile
-I KI5-Iodo-1-methyl-1H-1,2,3-benzotriazole
-OH H₂SO₄ / H₂O, heat1-Methyl-1H-1,2,3-benzotriazol-5-ol
-F HBF₄ (Schiemann reaction)5-Fluoro-1-methyl-1H-1,2,3-benzotriazole

Conclusion

The 5-amino group of this compound is a powerful and versatile handle for synthetic modification. The protocols outlined in this guide for acylation, sulfonylation, and diazotization represent reliable and scalable methods for generating a wide range of derivatives. These functionalized benzotriazoles are high-value intermediates, serving as the foundation for constructing more complex molecules with potential applications across the chemical and biological sciences. Mastery of these fundamental transformations enables researchers to fully exploit the synthetic potential of this important heterocyclic scaffold.

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-benzotriazol-5-amine as a High-Efficacy Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Copper Protection with Substituted Benzotriazoles

Copper and its alloys are indispensable in a multitude of industrial and technological applications due to their excellent thermal and electrical conductivity. However, their susceptibility to corrosion in various environments presents a significant challenge, leading to material degradation and functional failure. For decades, benzotriazole (BTA) has been a cornerstone corrosion inhibitor for copper, forming a protective polymeric complex on the metal surface.[1][2] While effective, the quest for inhibitors with enhanced performance, greater stability, and tailored properties continues.

This document provides a detailed technical guide on the application of 1-Methyl-1H-1,2,3-benzotriazol-5-amine as a superior corrosion inhibitor for copper. This derivative incorporates two key functional groups: an N-methyl group and an amino group on the benzene ring. The electron-donating nature of the amino group is hypothesized to increase the electron density on the benzotriazole ring system, enhancing its adsorption and complexation with the copper surface. The N-methyl substitution can influence the inhibitor's solubility and the packing of the protective film. These molecular modifications suggest a potentially higher inhibition efficiency compared to the parent BTA.

This guide is intended for researchers, materials scientists, and professionals in drug development and other fields where the protection of copper components is critical. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its evaluation using electrochemical techniques, and present a framework for data interpretation and surface analysis.

Mechanism of Action: A Synergistic Effect of Adsorption and Complexation

The corrosion inhibition of copper by this compound is predicated on the formation of a robust, passive film at the copper-electrolyte interface. This process is a synergistic interplay of physisorption, chemisorption, and the formation of a coordination complex.

  • Adsorption: The inhibitor molecules, present in the corrosive medium, are initially attracted to the copper surface. The nitrogen atoms in the triazole ring, with their lone pairs of electrons, act as primary adsorption centers. The π-electrons of the benzene ring also contribute to the adsorption process.

  • Complex Formation: Following adsorption, the inhibitor molecules form a coordination complex with copper ions (Cu⁺ and Cu²⁺) present on the surface. This results in the formation of a polymeric [Cu(I)-Inhibitor]n film.[3] The amino group on the benzene ring, being an electron-donating group, is expected to enhance the stability of this complex.

  • Barrier Layer: This insoluble and compact inhibitor film acts as a physical barrier, isolating the copper surface from the aggressive species in the environment, such as chloride and sulfate ions.[2] This barrier impedes both the anodic dissolution of copper and the cathodic oxygen reduction reaction.[1][4]

The presence of the methyl group at the N1 position of the triazole ring can further influence the orientation and packing density of the inhibitor molecules on the copper surface, potentially leading to a more ordered and impermeable protective layer.

Synthesis of this compound

While commercially available from suppliers such as Sigma-Aldrich, a general synthetic route, based on established benzotriazole synthesis, is outlined below for research purposes. The synthesis typically involves the diazotization of an appropriate ortho-phenylenediamine derivative.

A plausible synthetic pathway could start from 4-amino-2-nitroaniline, followed by methylation of the amino group, reduction of the nitro group to an amino group, and subsequent diazotization and cyclization.

Experimental Evaluation of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor is primarily quantified using electrochemical techniques, which offer rapid and sensitive measurements of corrosion rates.

Materials and Reagents
  • Working Electrode: High-purity copper specimen (e.g., 99.9% Cu)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode: Platinum foil or graphite rod

  • Corrosive Medium: e.g., 3.5% NaCl solution, 0.1 M HCl, or synthetic seawater

  • Inhibitor: this compound

  • Electrochemical Workstation: Potentiostat/Galvanostat with impedance analysis capability

Protocol 1: Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion current density (i_corr) and corrosion potential (E_corr).[5] By comparing these parameters in the absence and presence of the inhibitor, the inhibition efficiency can be calculated.

Step-by-Step Procedure:

  • Electrode Preparation: Mechanically polish the copper working electrode with successively finer grades of SiC paper, followed by polishing with alumina slurry to a mirror finish. Degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared copper working electrode, the reference electrode, and the counter electrode in the corrosive medium.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).[1]

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the cathodic and anodic branches back to the E_corr to determine the i_corr.

  • Inhibition Efficiency (IE%) Calculation: Calculate the inhibition efficiency using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.

Expected Results and Interpretation:

A significant decrease in the corrosion current density and a shift in the corrosion potential in the presence of the inhibitor indicate effective corrosion protection. The inhibitor can be classified as anodic, cathodic, or mixed-type based on the shift in E_corr.

Parameter Blank Solution Inhibitor Solution Interpretation
E_corr (mV vs. SCE) e.g., -200e.g., -150Anodic or mixed-type inhibition
i_corr (µA/cm²) e.g., 10.5e.g., 0.8Significant reduction in corrosion rate
Inhibition Efficiency (%) -e.g., >90%High protection efficacy
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive alternating current (AC) technique that provides detailed information about the kinetics of the electrochemical processes at the electrode/electrolyte interface and the properties of the protective film.[6]

Step-by-Step Procedure:

  • Electrode and Cell Preparation: Follow the same preparation steps as for the PDP measurements.

  • OCP Stabilization: Allow the system to reach a steady-state OCP.

  • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10-20 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The experimental data is fitted to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A common model for a corrosion process with an inhibitor film is the Randles circuit, which may be modified to include elements representing the protective film.

Expected Results and Interpretation:

  • Nyquist Plot: An increase in the diameter of the semicircular arc in the Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance (R_ct), signifying a lower corrosion rate.

  • Bode Plot: An increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values are also indicative of enhanced corrosion protection.

Parameter Blank Solution Inhibitor Solution Interpretation
Charge Transfer Resistance (R_ct) (Ω·cm²) e.g., 500e.g., 8000Increased resistance to charge transfer, lower corrosion
Double Layer Capacitance (C_dl) (µF/cm²) e.g., 100e.g., 20Decrease due to inhibitor adsorption and film formation
Inhibition Efficiency (%) -e.g., >90%Calculated from R_ct values

Inhibition Efficiency (IE%) from EIS: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualization of Experimental Workflows

Potentiodynamic Polarization Workflow

PDP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Copper Electrode Polishing & Cleaning B Cell Assembly (3-Electrode Setup) A->B C OCP Stabilization (30-60 min) B->C D Potential Sweep (-250 to +250 mV vs OCP) C->D E Tafel Plot (E vs. log i) D->E F Determine E_corr, i_corr E->F G Calculate Inhibition Efficiency (IE%) F->G

Caption: Workflow for Potentiodynamic Polarization Measurement.

Electrochemical Impedance Spectroscopy Workflow

EIS_Workflow cluster_prep_eis Preparation cluster_exp_eis Experiment cluster_analysis_eis Analysis A_eis Copper Electrode Polishing & Cleaning B_eis Cell Assembly (3-Electrode Setup) A_eis->B_eis C_eis OCP Stabilization (30-60 min) B_eis->C_eis D_eis AC Signal Application (100 kHz to 10 mHz) C_eis->D_eis E_eis Nyquist & Bode Plots D_eis->E_eis F_eis Equivalent Circuit Modeling E_eis->F_eis G_eis Extract R_ct, C_dl & Calculate IE% F_eis->G_eis

Caption: Workflow for Electrochemical Impedance Spectroscopy Measurement.

Surface Analysis Techniques

To complement the electrochemical data, surface analysis techniques are crucial for visualizing the morphology of the protective film and confirming its chemical composition.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the copper surface. A comparison of the surface morphology of copper samples immersed in the corrosive medium with and without the inhibitor can vividly demonstrate the protective effect of the inhibitor film against corrosive attack.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the elements within the top few nanometers of the surface.[1][7] XPS analysis can confirm the presence of nitrogen and carbon from the inhibitor on the copper surface, providing direct evidence of film formation. It can also elucidate the nature of the Cu-inhibitor bond.

  • Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of the surface at the nanoscale. It can be used to assess the roughness of the copper surface before and after exposure to the corrosive environment, with and without the inhibitor, quantifying the smoothing effect of the protective film.

Conclusion and Future Outlook

This compound presents a promising avenue for the enhanced corrosion protection of copper. The strategic incorporation of methyl and amino functional groups is anticipated to yield superior inhibition efficiency compared to the parent benzotriazole. The detailed protocols provided herein offer a robust framework for the systematic evaluation of this and other novel corrosion inhibitors.

Future research should focus on a comprehensive comparative study of this compound with other substituted benzotriazoles to establish a clear structure-activity relationship. Furthermore, long-term immersion tests and studies under dynamic flow conditions would provide valuable insights into the durability and practical applicability of the protective film. Quantum chemical calculations and molecular dynamics simulations could also be employed to further elucidate the adsorption behavior and interaction energies at the molecular level.

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Antibacterial Agents from 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating urgent exploration of new chemical entities capable of circumventing existing resistance mechanisms.[1][2] Heterocyclic compounds have historically been a rich source of pharmacologically active agents, and among them, the benzotriazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][3][4][5][6] Benzotriazole derivatives are known to exhibit a wide array of biological activities, including significant antimicrobial properties.[6][7][8]

This guide focuses on a promising, yet underexplored, starting material: 1-Methyl-1H-1,2,3-benzotriazol-5-amine . Its structure is advantageous, featuring a stable benzotriazole core, which can be crucial for molecular interactions, and a reactive primary amine at the 5-position.[9][10] This amine group serves as a versatile chemical handle for structural diversification, allowing for the systematic synthesis of a library of novel derivatives. By modifying this position, we can modulate the compound's physicochemical properties—such as lipophilicity, solubility, and hydrogen bonding capacity—to optimize antibacterial potency and selectivity.

This document provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals. It outlines the strategic synthesis of a compound library, a robust cascade for in vitro antibacterial and cytotoxicity screening, and guidance on interpreting the resulting data to identify promising lead candidates for further development.

Section 1: Synthesis and Characterization of a Novel Compound Library

Core Principle: Leveraging the 5-Amine for Structural Diversification

The primary amine of this compound is the key to unlocking its potential. By employing well-established synthetic reactions at this site, a diverse library of analogues can be generated. This approach is fundamental to exploring the Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in biological activity.[7][8] We will focus on two robust methods: N-acylation to form amides and condensation with aldehydes to form Schiff bases.

Protocol 1: Synthesis of N-Acyl Derivatives via Acylation

Rationale: Converting the primary amine to an amide introduces a variety of substituents (R-groups) through an acyl chloride or activated carboxylic acid. This modification can significantly impact the molecule's ability to interact with bacterial targets. The procedure below is a general method that can be adapted for a wide range of acylating agents.

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Acylation: Slowly add the desired acyl chloride (R-COCl) or acid anhydride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final, purified compound to confirm its structure and purity using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group.

Protocol 2: Synthesis of Schiff Base Derivatives

Rationale: The formation of an imine (Schiff base) linkage by reacting the amine with an aldehyde introduces a different conformational and electronic profile compared to the amide linkage. This provides an alternative avenue for SAR exploration.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Aldehyde Addition: Add the selected aromatic or aliphatic aldehyde (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification & Characterization:

    • Wash the collected solid with cold ethanol or recrystallize from a suitable solvent to achieve high purity.

    • Characterize the final product using NMR, MS, and IR spectroscopy to confirm the structure and the formation of the imine (C=N) bond.

Section 2: The Antibacterial Screening Cascade

Core Principle: A Tiered Approach for Efficient Identification of Hits

A systematic, multi-step screening process is essential for efficiently evaluating the synthesized library. This cascade begins with a broad qualitative screen to identify any compounds with activity, followed by quantitative assays to determine the potency of the "hits."

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Lead Identification Compound_Library Synthesized Derivative Library (From this compound) Disk_Diffusion Protocol 3: Agar Disk Diffusion (Qualitative Screen) Compound_Library->Disk_Diffusion Test all compounds MIC Protocol 4: Broth Microdilution (Determine MIC) Disk_Diffusion->MIC Active 'Hits' Advance MBC Protocol 5: MBC Assay (Bactericidal vs. Bacteriostatic) MIC->MBC Characterize Potent Hits Lead_Candidate Promising Lead Candidate(s) MBC->Lead_Candidate

Caption: Workflow for the in vitro antibacterial screening cascade.

Protocol 3: Primary Screening - Agar Disk Diffusion Assay

Rationale: This method is a rapid and cost-effective qualitative technique to screen the entire library for antibacterial activity.[12] It identifies compounds that can diffuse into the agar and inhibit the growth of a test microorganism, indicated by a "zone of inhibition."

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.

  • Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a known antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater activity.

Protocol 4: Quantitative Analysis - Broth Microdilution for MIC

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This provides a quantitative measure of a compound's potency.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Add 100 µL of the compound solution (at 4x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Dilute a 0.5 McFarland standard bacterial suspension so that when 50 µL is added to the wells, it results in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.

Data Presentation: Sample MIC Values
Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -NH₂>128>128
Derivative 1A -NH-CO-Phenyl64128
Derivative 1B -NH-CO-(4-Cl-Phenyl)864
Derivative 1C -NH-CO-(4-NO₂-Phenyl)1632
Derivative 2A -N=CH-Phenyl128>128
Derivative 2B -N=CH-(4-OH-Phenyl)32128
Ciprofloxacin (Positive Control)0.50.25
Protocol 5: Determining Minimum Bactericidal Concentration (MBC)

Rationale: It is crucial to determine if a potent compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the subculture plate.

Section 3: Assessing Safety via Cytotoxicity Screening

Core Principle: Balancing Efficacy with Host Cell Safety

A promising antibacterial agent must be effective against pathogens while exhibiting minimal toxicity to human cells.[14][15][16] Cytotoxicity assays are therefore a critical step in the early drug discovery process to weed out compounds that are broadly toxic.[17][18]

G cluster_0 Input cluster_1 Cytotoxicity Assay cluster_2 Data Analysis cluster_3 Decision Lead_Compounds Antibacterial 'Hits' (Low MIC/MBC) MTT_Assay Protocol 6: MTT Assay on Mammalian Cells (e.g., HEK293) Lead_Compounds->MTT_Assay IC50 Determine IC50 (50% Inhibitory Concentration) MTT_Assay->IC50 SI Calculate Selectivity Index (SI = IC50 / MIC) IC50->SI Decision_Point Prioritize Compounds with High SI SI->Decision_Point

Caption: Workflow for assessing compound cytotoxicity and selectivity.

Protocol 6: MTT Cell Viability Assay

Rationale: The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[18] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Analysis: The Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is the ratio of a compound's cytotoxicity to its antibacterial activity.

SI = IC₅₀ (Cytotoxicity) / MIC (Antibacterial Activity)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells. Generally, an SI > 10 is considered a promising starting point for a lead candidate.

Compound IDMIC vs. S. aureus (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI)
Derivative 1B 8>200>25
Derivative 1C 16503.1
Derivative 2B 32>200>6.25
Doxorubicin N/A1.2N/A

Section 4: Interpretation and Future Directions

Based on the hypothetical data presented, Derivative 1B emerges as the most promising lead candidate. It demonstrates potent activity against the Gram-positive pathogen S. aureus (MIC = 8 µg/mL) and, crucially, shows very low cytotoxicity (IC₅₀ > 200 µg/mL), resulting in an excellent selectivity index of >25. This suggests that the addition of an electron-withdrawing chloro-substituent on the phenyl ring is beneficial for both potency and safety.

Next Steps for Lead Candidates:

  • Mechanism of Action (MoA) Studies: Investigate how the lead compound kills bacteria. Techniques could include assays for DNA gyrase inhibition, membrane potential disruption, or inhibition of protein synthesis.[19][20]

  • Expanded Spectrum Analysis: Test the compound against a broader panel of clinically relevant pathogens, including multi-drug resistant strains (e.g., MRSA).

  • Time-Kill Kinetic Assays: To understand the concentration- and time-dependent killing characteristics of the compound.

  • In Vivo Efficacy Studies: If a compound shows continued promise, it would advance to testing in animal models of infection to evaluate its efficacy and pharmacokinetics in a living system.

By following this structured guide, researchers can systematically advance from a starting chemical scaffold to the identification and validation of novel antibacterial lead compounds with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (C₇H₈N₄, CAS No: 27799-83-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can make informed, data-driven decisions in your laboratory work.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the benzotriazole ring system via diazotization of an appropriate ortho-phenylenediamine precursor. The second, and often most challenging step, is the regioselective N-methylation of the resulting benzotriazole. Controlling the reaction conditions at each stage is paramount to achieving a high yield of the desired N1-methylated isomer over the N2-isomer and other potential byproducts.

The general synthetic pathway is outlined below.

A 3,4-Diamino-nitrobenzene (Starting Material) B 5-Nitro-1H-benzotriazole (Intermediate) A->B 1. Diazotization (NaNO₂, Acid) 2. Cyclization C 5-Amino-1H-benzotriazole (Intermediate) B->C Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) D This compound (Target Product) C->D N-Methylation (e.g., CH₃I, Base) E 2-Methyl-2H-1,2,3-benzotriazol-5-amine (Isomeric Byproduct) C->E N-Methylation (Isomer Formation)

Caption: General synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the recommended starting material for this synthesis?

The most logical precursor is a substituted o-phenylenediamine. While several routes are possible, a common strategy involves starting with 4-nitro-1,2-phenylenediamine. This allows for the formation of the benzotriazole ring first to yield 5-nitro-1H-benzotriazole. The nitro group can then be reduced to the target amine, followed by methylation. This sequence avoids potential complications of the free amine group during the diazotization step.

Q2: What are the most critical parameters to control during the diazotization/cyclization step?

The formation of the benzotriazole ring from an o-phenylenediamine and a nitrite source is highly temperature-dependent.[1][2]

  • Temperature: The reaction is exothermic and must be kept cold (typically 0-5 °C) during the addition of sodium nitrite.[1] Allowing the temperature to rise significantly can lead to the decomposition of the diazonium salt intermediate and the formation of tarry, insoluble byproducts, drastically reducing the yield and complicating purification.[1][3]

  • Acidic Medium: The reaction is typically run in an acidic medium, such as acetic acid or dilute mineral acid.[4] The acid protonates the sodium nitrite to form nitrous acid in situ, which is the active diazotizing agent.[2]

  • Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete conversion of the diamine.[1]

Q3: How can I control the regioselectivity of N-methylation to favor the desired 1-methyl isomer?

This is the most critical challenge in this synthesis. The alkylation of benzotriazole can produce a mixture of 1-alkyl and 2-alkyl isomers.[4][5] The ratio of these isomers is influenced by the methylating agent, solvent, base, and temperature.

  • General Principle: It is generally observed that the 1-substituted isomer (1H) is the thermodynamically more stable product and tends to dominate in solution.[4][6]

  • Practical Approach: Using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) typically favors the formation of the 1-methyl isomer.[5]

Q4: What are the most common side products?

The primary side products are:

  • 2-Methyl Isomer: The 2-Methyl-2H-1,2,3-benzotriazol-5-amine is the most common isomeric impurity from the methylation step.[4]

  • Over-methylation: If a strong base and excess methylating agent are used, methylation can occur on the 5-amino group as well.

  • Tarry Byproducts: Formed during the diazotization step if the temperature is not adequately controlled.[3]

Q5: What are the best methods for purifying the final product?

Purification typically requires chromatographic methods due to the similar physical properties of the N1 and N2 isomers.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the 1-methyl and 2-methyl isomers. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.[7]

  • Recrystallization: If the product is obtained with high isomeric purity (>95%), recrystallization can be used for final purification to remove minor impurities.[7]

  • Decolorization: If the crude product is colored from diazotization byproducts, treating a solution of the product with activated charcoal can be effective.[2][3]

III. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Yield of Benzotriazole Intermediate 1. Ineffective Diazotization: Temperature too high (>10 °C), causing diazonium salt decomposition.[1] 2. Impure Reagents: Oxidized o-phenylenediamine starting material. 3. Incorrect pH: The medium is not sufficiently acidic to generate nitrous acid.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice/salt bath during the entire nitrite addition. Monitor the internal temperature closely. 2. Verify Reagent Quality: Use freshly purchased or purified o-phenylenediamine. It should be a light-colored solid; dark coloration indicates oxidation. 3. Ensure Acidity: Confirm the reaction mixture is acidic (pH < 4) before and during nitrite addition. Glacial acetic acid is a common and effective choice.[4]
Formation of a Dark, Tarry Precipitate 1. Runaway Reaction: The temperature of the diazotization reaction was not controlled, leading to decomposition and polymerization side reactions.[3] 2. Slow Cyclization: The intermediate diazonium salt is unstable and decomposes if it does not cyclize promptly.1. Controlled Reagent Addition: Add the sodium nitrite solution slowly and dropwise to manage the exothermic reaction and maintain a low temperature.[1] 2. Post-Addition Stirring: After adding the nitrite, allow the reaction to stir at a low temperature for a period (e.g., 1 hour) before allowing it to warm to room temperature to ensure complete cyclization.[1]
Poor N1/N2 Isomer Ratio in Methylation Step 1. Incorrect Choice of Base/Solvent: The reaction conditions are favoring the formation of the kinetic N2 product. 2. Steric Hindrance: The 5-amino group (or its precursor, the nitro group) can influence the site of methylation.1. Optimize Methylation Conditions: Use a polar aprotic solvent like DMF or acetonitrile with a moderate base like K₂CO₃. This combination generally favors the formation of the thermodynamically stable N1 isomer.[5] 2. Monitor via TLC/LC-MS: Perform small-scale pilot reactions with different methylating agents (e.g., methyl iodide vs. dimethyl sulfate) and bases to determine the optimal conditions for your specific substrate before scaling up.
Product is Difficult to Purify / Isomers are Inseparable 1. Suboptimal Chromatography Conditions: The chosen solvent system does not provide adequate separation of the N1 and N2 isomers. 2. Co-elution with Starting Material: Unreacted 5-amino-1H-benzotriazole is present in the crude product.1. Systematic TLC Analysis: Before running a column, screen various solvent systems (e.g., gradients of ethyl acetate in hexanes, methanol in dichloromethane) via TLC to find one that gives the best separation (largest ΔRf) between the two isomers and the starting material. 2. Ensure Complete Reaction: Monitor the methylation reaction by TLC until the starting material spot is completely consumed before proceeding to workup and purification.

IV. Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 5-Amino-1H-benzotriazole (Intermediate)

This protocol first synthesizes the nitro-intermediate, which is then reduced.

Part A: Synthesis of 5-Nitro-1H-benzotriazole

  • In a 500 mL flask equipped with a magnetic stirrer and thermometer, dissolve 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in glacial acetic acid (150 mL) and water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (25 mL) and cool the solution to 0-5 °C.

  • While maintaining the reaction temperature below 5 °C, add the cold sodium nitrite solution dropwise to the diamine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into 500 mL of ice water.

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is 5-nitro-1H-benzotriazole.

Part B: Reduction to 5-Amino-1H-benzotriazole

  • To a flask containing the crude 5-nitro-1H-benzotriazole (16.4 g, 0.1 mol), add ethanol (200 mL) and concentrated hydrochloric acid (50 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) portion-wise, ensuring the temperature does not exceed 50 °C.

  • After the addition, heat the mixture to reflux for 2 hours. The reaction should become clear.

  • Cool the mixture to room temperature and then pour it onto ice.

  • Carefully basify the solution with concentrated NaOH solution until the pH is >10, which will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 5-amino-1H-benzotriazole.

Protocol 2: N-Methylation to this compound (Target)
  • Dissolve the crude 5-amino-1H-benzotriazole (6.7 g, 0.05 mol) in acetonitrile (150 mL).

  • Add anhydrous potassium carbonate (10.4 g, 0.075 mol).

  • Add methyl iodide (3.4 mL, 0.055 mol) dropwise to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl and 2-methyl isomers.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to separate the isomers. The 1-methyl isomer is typically the less polar of the two.

Experimental Workflow Diagram

cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation & Purification A1 Dissolve Diamine in Acetic Acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ Solution (Dropwise, < 5 °C) A2->A3 A4 Stir & Age A3->A4 A5 Precipitate in Ice Water A4->A5 A6 Filter & Dry (5-Nitro-1H-benzotriazole) A5->A6 B1 Suspend Nitro-Compound in EtOH/HCl A6->B1 B2 Add SnCl₂ portion-wise B1->B2 B3 Reflux 2h B2->B3 B4 Workup: Quench, Basify, Extract B3->B4 B5 Dry & Evaporate (5-Amino-1H-benzotriazole) B4->B5 C1 Dissolve Amine in Acetonitrile B5->C1 C2 Add K₂CO₃ & CH₃I C1->C2 C3 Reflux 12-18h (Monitor by TLC) C2->C3 C4 Filter & Evaporate C3->C4 C5 Purify by Column Chromatography C4->C5 C6 Characterize Product (NMR, MS) C5->C6

References

Technical Support Center: Purification of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS No: 27799-83-3)[1]. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this crucial heterocyclic building block in high purity. The unique structure of this compound, featuring a triazole ring and an amino group, presents specific purification hurdles, primarily related to isomeric contamination, colored impurities, and achieving high crystallinity.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems you might encounter during the purification process. Each issue is presented with its probable causes and a set of actionable solutions.

Problem 1: My crude product is a dark, oily, or tarry residue instead of a solid.

Q: I've completed the synthesis, removed the solvent, and am left with a viscous, dark oil. How do I proceed to get a solid product?

A: This is a common issue when synthesizing benzotriazole derivatives, often stemming from byproducts formed during the diazotization of the diamine precursor.[2] These impurities can act as "eutectic plasticizers," lowering the melting point of the mixture and preventing crystallization.

Causality and Solutions:

  • Probable Cause: Tarry Byproducts. The diazotization reaction, a key step in forming the triazole ring, can produce polymeric, tarry impurities that are difficult to remove.[2]

    • Solution 1: Activated Carbon Treatment. Before attempting crystallization, dissolve the crude oil in a suitable solvent (e.g., isopropanol or ethanol) and treat it with activated charcoal. This will adsorb many of the dark, non-polar impurities.[2][3] See Protocol 1 for a detailed procedure.

    • Solution 2: Trituration. This technique involves stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble. This can coax the product into solidifying.

      • Step-by-Step Trituration:

        • Place the crude oil in a flask.

        • Add a small volume of a non-polar solvent like hexanes or diethyl ether.

        • Stir vigorously with a spatula or magnetic stirrer, scraping the sides of the flask.

        • If the product begins to solidify, continue stirring until it becomes a fine powder.

        • Filter the solid and wash with fresh, cold solvent.

  • Probable Cause: Isomeric Mixture. The presence of N-methyl isomers can significantly depress the melting point. If the methylation step is not highly regioselective, you may have a mixture of 1-methyl, 2-methyl, and 3-methyl isomers, which can be oily.

    • Solution: Column Chromatography. This is the most effective method for separating isomers. A well-chosen solvent system can isolate the desired 1-methyl isomer from the others. See Protocol 3 for guidance.

Problem 2: My final product is colored (yellow, brown, or red) after crystallization.

Q: I managed to get a solid, but it has a persistent color that I can't remove with a single recrystallization. What causes this and how can I get a white/off-white product?

A: Color in benzotriazole products often indicates the presence of trace amounts of highly conjugated byproducts, such as azo dyes, which can form from side reactions of the diazonium salt intermediate.[3]

Causality and Solutions:

  • Probable Cause: Azo Dye Impurities. If the diazotization conditions are not carefully controlled (e.g., temperature, rate of addition), the diazonium salt can couple with other molecules to form colored azo compounds.[3]

    • Solution 1: In-Process Activated Carbon Treatment. Incorporate an activated carbon treatment directly into your recrystallization workflow. See Protocol 1.

    • Solution 2: Multiple Recrystallizations. Sometimes, sequential recrystallizations from different solvent systems (e.g., isopropanol/water followed by ethyl acetate/hexane) can effectively remove stubborn impurities.[4]

  • Probable Cause: Oxidation/Degradation. Aromatic amines are susceptible to air oxidation, which can produce colored impurities.

    • Solution: Handle Under Inert Atmosphere. When possible, handle the amino-benzotriazole under a nitrogen or argon atmosphere, especially during heating steps, to minimize oxidation.

Problem 3: Analytical data (NMR/HPLC) indicates the presence of isomers.

Q: My 1H NMR spectrum shows more than one N-methyl singlet, and my HPLC chromatogram has multiple peaks with the same mass. How can I separate these isomers?

A: This is arguably the most significant challenge. The methylation of the benzotriazole ring can occur on different nitrogen atoms, leading to a mixture of constitutional isomers that are often difficult to separate due to their similar polarities.[5][6]

Causality and Solutions:

  • Probable Cause: Non-Regioselective N-Methylation. The reaction conditions used for methylation (alkylating agent, base, solvent) dictate the ratio of N-1, N-2, and N-3 isomers.

    • Solution 1: Flash Column Chromatography. This is the gold standard for isomer separation. Success depends entirely on finding an appropriate mobile phase that can resolve the compounds. See Protocol 3 for a detailed methodology.[5]

    • Solution 2: Fractional Recrystallization. This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent. It is often tedious and may result in lower yields but can be effective at scale. The process involves multiple, sequential crystallization and separation steps.

Problem 4: My recrystallization yield is very low.

Q: After recrystallizing my product, I'm left with only a small fraction of the material I started with. How can I improve my recovery?

A: Low yield during recrystallization is a classic problem that can almost always be solved by optimizing the procedure.[7]

Causality and Solutions:

  • Probable Cause: Excessive Solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[7]

    • Solution: Use Minimal Hot Solvent. Add the hot recrystallization solvent portion-wise to the crude product, with stirring, until it just dissolves. Avoid adding a large excess.

  • Probable Cause: Premature Crystallization. If the solution cools too quickly (e.g., during hot filtration), the product can crash out along with impurities.

    • Solution: Keep Everything Hot. When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[7]

  • Probable Cause: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Optimize Your Solvent. Use the data in Table 1 to select an appropriate solvent or solvent pair.

  • Probable Cause: Discarding the Mother Liquor. The solution from which the crystals were filtered (the mother liquor) still contains dissolved product.

    • Solution: Recover a Second Crop. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A: The impurity profile is typically defined by the synthetic route. The most common impurities include:

  • Isomeric Byproducts: 2-Methyl-2H-1,2,3-benzotriazol-5-amine and 3-Methyl-3H-1,2,3-benzotriazol-5-amine are the most likely isomeric impurities arising from the N-methylation step.[5][6]

  • Unreacted Starting Materials: Residual 4-amino-2-nitroaniline or other precursors may be present if the reaction did not go to completion.

  • Diazotization Byproducts: Colored and often tarry materials, such as azo dyes, can form during the creation of the triazole ring.[3]

  • Residual Solvents & Reagents: Solvents used in the reaction or purification (e.g., DMF, acetic acid) may be retained in the final product.

Q2: When should I choose recrystallization over column chromatography?

A: The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • You are removing minor impurities with different solubility profiles.

    • The crude product is already relatively pure (>90%) and you need to achieve high crystalline quality for final formulation.

    • You are working on a large scale where chromatography is less practical.

  • Choose Column Chromatography when:

    • You need to separate constitutional isomers.[5]

    • The crude product is an oil or contains significant amounts of tarry, colored impurities.[8]

    • You are working on a smaller scale (<50 g) and require very high purity (>99.5%).

Q3: What analytical techniques are essential for confirming the purity and identity of my final product?

A: A combination of techniques is necessary for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is crucial for confirming the chemical structure and, most importantly, for identifying the presence of isomers. The N-methyl group of the 1-methyl isomer will have a distinct chemical shift compared to the 2-methyl or 3-methyl isomers.

  • HPLC (High-Performance Liquid Chromatography): HPLC with a UV or DAD detector is the best method for determining the quantitative purity of the sample (e.g., 99.8% pure).[9][10] It is also excellent for detecting trace impurities.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound (148.17 g/mol )[1].

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: How should I store purified this compound?

A: Like many aromatic amines, this compound can be sensitive to light and air. For long-term storage, it should be kept in a tightly sealed, amber glass vial in a cool, dry, and dark place. Storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.

Part 3: Detailed Experimental Protocols

Protocol 1: Decolorization and Purification using Activated Carbon

This protocol is designed to remove colored impurities and can be integrated into a recrystallization procedure.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot recrystallization solvent (e.g., isopropanol).

  • Carbon Addition: Add activated carbon to the hot solution. The amount should be about 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product). Caution: Add the carbon slowly, as it can cause the hot solvent to bump violently.

  • Heating: Gently reflux the mixture for 10-15 minutes to allow the carbon to adsorb the impurities.

  • Hot Filtration: Set up a hot filtration apparatus (pre-heated funnel and receiving flask). Filter the hot solution through a pad of celite or fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization as described in Protocol 2.

Protocol 2: Optimized Recrystallization for High Purity Crystals

This protocol maximizes both purity and yield.

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the material just dissolves completely.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rapid cooling traps impurities.[7]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography for Isomer Separation

This protocol is intended to separate the desired 1-methyl isomer from other N-methyl isomers.

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) as the stationary phase. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better separation.

  • Mobile Phase (Eluent): The key to separation is the eluent system. For benzotriazole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a low polarity mixture and gradually increase the polarity.

    • Recommended Starting Point: Begin with 100% hexanes and gradually increase the percentage of ethyl acetate (e.g., 0% -> 5% -> 10% -> 20% EtOAc in hexanes).

  • Elution and Collection: Run the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions.

  • Analysis: Combine the fractions that contain the pure desired isomer (as determined by TLC and confirmed by ¹H NMR).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Part 4: Visualizations & Data

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent / Solvent SystemSuitabilityComments
Isopropanol / WaterExcellentDissolves well in hot isopropanol. Water is added as an anti-solvent to induce crystallization upon cooling. Often gives high purity crystals.[4]
Ethanol / WaterExcellentSimilar to isopropanol/water. A common and effective choice.
Ethyl Acetate / HexanesVery GoodGood for less polar impurities. Dissolve in hot ethyl acetate and add hexanes until cloudy, then clarify with a drop of ethyl acetate and cool.
TolueneGoodCan be effective for larger scale crystallizations. Ensure adequate ventilation.
AcetoneFairThe compound may be too soluble in acetone even when cold, potentially leading to lower yields.

Experimental Workflows & Diagrams

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_actions Purification Actions cluster_end Final Product Start Crude Product (Post-Synthesis) Condition Physical State? Start->Condition Color Is it Colored? Condition->Color Solid Col_Chrom Column Chromatography (Protocol 3) Condition->Col_Chrom Oil/Tarry Recrystal Recrystallization (Protocol 2) Color->Recrystal No Carbon Add Activated Carbon Step (Protocol 1) Color->Carbon Yes Isomers Isomers Present? (Check NMR/HPLC) Isomers->Col_Chrom Yes End Pure Crystalline Product Isomers->End No Triturate Triturate with Hexanes/Ether Triturate->Color Col_Chrom->End Recrystal->Isomers Carbon->Recrystal

Caption: Decision workflow for purifying this compound.

Isomer_Formation cluster_reactants Reactants cluster_products Potential Products Precursor 1H-Benzotriazol-5-amine Reaction N-Methylation Reaction Precursor->Reaction Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Reaction Product_1 Desired Product: This compound Reaction->Product_1 Product_2 Isomeric Impurity: 2-Methyl-2H-1,2,3-benzotriazol-5-amine Reaction->Product_2 Product_3 Isomeric Impurity: 3-Methyl-3H-1,2,3-benzotriazol-5-amine Reaction->Product_3

Caption: Potential isomeric byproducts from the N-methylation reaction.

References

Technical Support Center: Navigating Side Reactions of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 1-Methyl-1H-1,2,3-benzotriazol-5-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and impurities encountered during its synthesis and subsequent reactions. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these challenges, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have about side product formation.

Q1: What are the primary isomeric side products formed during the synthesis of this compound?

A: The most common side products are positional isomers resulting from the methylation of the benzotriazole ring. Benzotriazole exists in tautomeric forms, presenting two distinct nitrogen atoms for alkylation.[1] While the desired product is the N1-methyl isomer, methylation can also occur at the N2 position, yielding 2-Methyl-2H-1,2,3-benzotriazol-5-amine as the primary isomeric impurity. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the choice of alkylating agent, solvent, and base.[1][2]

Q2: I am performing a diazotization on the 5-amino group. What are the typical side products I should anticipate?

A: Diazotization of the 5-amino group converts it into a diazonium salt, a versatile intermediate. However, this reactive species can lead to several side products:

  • Azo-Coupled Dimers: The most common issue is the diazonium salt acting as an electrophile and attacking an unreacted molecule of the parent amine. This intermolecular coupling results in a highly colored and high-molecular-weight azo-dimer impurity.[3]

  • Phenolic Byproducts: If water is present and the temperature is not strictly controlled, the diazonium group can be hydrolyzed to a hydroxyl group, yielding 1-Methyl-1H-1,2,3-benzotriazol-5-ol .

  • Decomposition Products: Aromatic diazonium salts can be unstable.[4] Poor temperature control or prolonged reaction times can lead to decomposition, often observed as the formation of dark, tarry materials and the evolution of nitrogen gas.

Q3: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is the likely cause?

A: This is a common observation that typically points to two main issues:

  • Diazonium Salt Decomposition: As mentioned above, diazonium salts are thermally sensitive. If the reaction temperature rises above the recommended 0-5 °C, the salt will rapidly decompose, leading to a complex mixture of polymeric materials.[4]

  • Oxidative Degradation: The benzotriazole ring and the aromatic amine functionality are susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents (including air). This can lead to highly colored, polymeric impurities. In extreme cases with strong oxidants, cleavage of the benzene ring can occur.[5][6]

Section 2: Troubleshooting Guide

This guide provides scenario-based solutions to specific experimental problems.

Issue 1: Poor Regioselectivity in N-Methylation Synthesis
  • Symptom: Your final product, analyzed by ¹H NMR or LC-MS, shows two or more distinct species corresponding to the mass of a methyl-aminobenzotriazole. The ¹H NMR may show two different N-methyl singlets.

  • Root Cause Analysis: The tautomeric nature of the benzotriazole ring allows for alkylation at either the N1 or N2 position.[1] The formation of the N2-isomer is a common side reaction.[2] The reaction conditions dictate the equilibrium between the tautomers and the kinetic vs. thermodynamic pathway of alkylation, thus influencing the final product ratio.

  • Strategic Solutions:

    • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF tends to favor the formation of the N1-alkylated product. In contrast, using bases like sodium hydroxide in protic solvents can lead to mixtures.[7]

    • Alkylating Agent: The reactivity of the alkylating agent can play a role. More reactive agents may exhibit less selectivity.

    • Purification: If a mixture is unavoidable, the isomers can often be separated using column chromatography on silica gel. Their differing polarity (the N1 isomer is typically more polar) allows for effective separation.[2]

Issue 2: Formation of Azo-Coupled Dimers During Diazotization
  • Symptom: A brightly colored (often red, orange, or deep brown) precipitate forms during the reaction or workup. LC-MS analysis reveals a significant peak with a mass corresponding to (2 x M - 2H - N₂), where M is the mass of the starting amine.

  • Root Cause Analysis: This occurs when the newly formed electrophilic diazonium salt reacts with the nucleophilic starting amine before it can be consumed in the desired subsequent reaction (e.g., a Sandmeyer reaction).[3] This side reaction is favored by higher pH (which increases the nucleophilicity of the free amine), higher concentrations, and temperatures above 5 °C.

  • Strategic Solutions:

    • Maintain Low Temperature: The reaction must be kept between 0 and 5 °C at all times. This slows the rate of both the desired reaction and the undesired coupling, but critically reduces the decomposition rate of the diazonium salt.

    • Slow, Controlled Addition: The diazotizing agent (e.g., an aqueous solution of sodium nitrite) should be added dropwise to a solution of the amine in acid. This ensures that the concentration of the diazonium salt remains low at any given moment, minimizing the chance for dimerization.

    • Ensure Acidity: The reaction must be run in a strong acid (e.g., HCl, H₂SO₄). The excess acid protonates the amino group of any unreacted starting material, deactivating it as a nucleophile and preventing it from attacking the diazonium salt.

Issue 3: Presence of Oxidative and Hydrolytic Impurities
  • Symptom: Your product is off-color (e.g., pink, tan, or brown instead of white/off-white). TLC or LC analysis shows multiple new, often more polar, spots that do not correspond to the starting material, desired product, or known isomers.

  • Root Cause Analysis: The aromatic amine is sensitive to air oxidation, which can be accelerated by light or trace metal impurities. Furthermore, in reactions involving water (like diazotization), the desired intermediates or even the product can undergo hydrolysis if conditions are not carefully controlled.[6]

  • Strategic Solutions:

    • Inert Atmosphere: For sensitive coupling reactions following diazotization, conducting the experiment under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative side products.

    • Degassed Solvents: Using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen, a key culprit in oxidation.

    • Control of Water: To prevent hydrolysis of diazonium salts into phenolic impurities, minimize the amount of water present or use anhydrous conditions where possible (e.g., diazotization with t-butyl nitrite in an organic solvent).

    • Purification: Activated carbon (charcoal) treatment during recrystallization can be effective at removing colored, polymeric oxidative impurities.

Section 3: Visualized Reaction Pathways

Understanding the competition between desired and undesired reactions is key. The following diagrams illustrate these pathways.

Diagram 1: N-Methylation Pathways

G sub 5-Aminobenzotriazole (Tautomeric Mixture) mid1 sub->mid1 mid2 reagent Methylating Agent (e.g., CH₃I) reagent->mid1 prod PRODUCT This compound side SIDE PRODUCT 2-Methyl-2H-1,2,3-benzotriazol-5-amine mid1->prod  Pathway 1 (Major)  Favored by NaH/DMF mid1->side  Pathway 2 (Minor)  More prevalent in protic solvents

Caption: Competing N1 vs. N2 methylation pathways.

Diagram 2: Diazotization and Subsequent Side Reactions

G start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ 0-5 °C product Desired Product (e.g., via Sandmeyer Reaction) diazonium->product CuX / Nu⁻ (Desired Path) azo SIDE PRODUCT Azo-Coupled Dimer diazonium->azo + Unreacted Amine (pH > 4, Temp > 5°C) phenol SIDE PRODUCT Phenolic Byproduct diazonium->phenol H₂O, Heat (Hydrolysis)

Caption: Desired vs. undesired pathways for a diazonium intermediate.

Section 4: Quantitative Data & Protocols

Table 1: Influence of Reaction Conditions on N1/N2 Isomer Ratio

The following table summarizes typical outcomes for the N-methylation of 5-aminobenzotriazole, illustrating the critical impact of reaction conditions on product distribution.

EntryBaseSolventTemperatureApprox. N1:N2 RatioReference Insight
1NaOHMethanolReflux60 : 40[1]
2K₂CO₃AcetoneReflux75 : 25[7]
3Sodium Hydride (NaH)DMF25 °C> 90 : 10
4t-BuOKTHF25 °C85 : 15[8]

Data are representative and intended for illustrative purposes.

Protocol: Optimized Diazotization for Sandmeyer Reaction

This protocol details the conversion of the 5-amino group to a 5-chloro group, with steps designed to minimize side product formation.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice bath, magnetic stirrer, dropping funnel

Procedure:

  • Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Scientist's Note: Using a significant excess of acid is crucial to fully protonate the starting amine, preventing it from participating in azo-coupling.[3]

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.

  • Diazotization: Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

    • Scientist's Note: Slow addition prevents a buildup of the diazonium salt and localized heating, which can lead to decomposition.[4]

  • Preparation of Catalyst: In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl (2.0 eq) and cool it to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 3 to the cold CuCl solution. Vigorous bubbling (N₂ evolution) should be observed.

    • Scientist's Note: Adding the diazonium salt to the catalyst (instead of the reverse) keeps the catalyst in excess, promoting the desired reaction over side reactions.

  • Reaction Completion & Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Solubilization Strategies for 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Methyl-1H-1,2,3-benzotriazol-5-amine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, potentially leading to unreliable assay results and hindering the assessment of a compound's therapeutic potential.[1][2] This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and the scientific rationale behind each approach to help you successfully solubilize this compound for your in vitro and in vivo studies.

Understanding the Molecule: Physicochemical Properties

Before attempting to solubilize a compound, it is crucial to understand its fundamental physicochemical properties.

PropertyValue/PredictionSource
Molecular Formula C₇H₈N₄[3]
Molecular Weight 148.17 g/mol [3]
Structure Aromatic heterocyclic amineInferred
Predicted XLogP3 0.4[4]
Predicted pKa (basic) ~3.5 - 4.5 (for the 5-amino group)Inferred from aniline (pKa ≈ 4.6) and general knowledge of aromatic amines.[5]
Predicted pKa (acidic) ~8.2 (for the triazole N-H, though methylated in this case)Based on the parent molecule, benzotriazole.[1][6][7][8]

The key features influencing the solubility of this compound are its aromatic rings, which contribute to its hydrophobicity, and the basic amino group, which offers a handle for pH-dependent solubilization. The predicted XLogP3 of 0.4 suggests the molecule is not excessively lipophilic. The most critical parameter for solubility enhancement is the predicted pKa of the aromatic amine, which is likely in the acidic range. This indicates that the compound will become significantly more soluble in acidic conditions (pH < 4) due to the protonation of the amino group.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in aqueous buffers like PBS?

A1: this compound is a heterocyclic aromatic amine with limited aqueous solubility at neutral pH. Its flat, aromatic ring structure contributes to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively. At physiological pH (around 7.4), the primary amino group is largely uncharged, which limits its solubility in aqueous media.

Q2: I'm using DMSO to make a stock solution, but it's precipitating when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common issue for many poorly soluble compounds. While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds, it is a water-miscible co-solvent.[9] When you dilute your DMSO stock into an aqueous buffer, the solvent properties change dramatically. The compound, which was stable in 100% DMSO, may crash out of solution as it comes into contact with the aqueous environment where it is less soluble. To mitigate this, ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.5%) and that you add the stock solution to the buffer with vigorous mixing.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While gently warming can sometimes help to dissolve a compound by providing the energy to break the crystal lattice, it is generally not recommended as a primary strategy for biological assays. For many compounds, the solubility will decrease again as the solution cools to room temperature or incubator temperature, leading to precipitation. Furthermore, excessive heat can degrade the compound. If you do use gentle heat, always check for stability and re-dissolution at your experimental temperature.

Q4: What is the first and simplest method I should try to improve the solubility of this compound?

A4: The most straightforward and often most effective method for a basic compound like this is pH modification . Since this compound has a basic amino group, lowering the pH of your solvent will protonate this group, forming a more soluble salt. We recommend attempting to dissolve the compound in a slightly acidic buffer.

Troubleshooting and Step-by-Step Protocols

This section provides a tiered approach to solubilizing this compound, starting with the simplest methods.

Strategy 1: pH Modification

Scientific Rationale: The 5-amino group on the benzotriazole ring is a basic center. Based on the pKa of similar aromatic amines like aniline (~4.6), we can predict the pKa of this group to be in the range of 3.5-4.5.[5] According to the Henderson-Hasselbalch equation, at a pH two units below the pKa, the compound will be >99% in its protonated, and thus more water-soluble, form.

Protocol for Preparing an Acidic Stock Solution:

  • Calculate the required mass of this compound for your desired stock concentration (e.g., 10 mM).

  • Prepare an acidic solvent. A simple and effective choice is 10 mM HCl in sterile water (pH ≈ 2).

  • Dissolve the compound. Add the calculated mass of the compound to the acidic solvent.

  • Facilitate dissolution. Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes.

  • Neutralize if necessary. For cell-based assays, you may need to adjust the pH of your final working solution. However, be aware that as the pH increases towards and above the pKa, the compound may precipitate. It is crucial to determine the highest pH at which your compound remains soluble at the final desired concentration.

  • Filter sterilize. Use a 0.22 µm syringe filter to sterilize the stock solution.

  • Store appropriately. Store the stock solution at -20°C or -80°C.

Validation:

  • Visually inspect the solution for any particulates.

  • Measure the pH of the final stock solution.

  • Perform a kinetic solubility test by diluting the stock into your final assay buffer at various concentrations to determine the solubility limit.

Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[10]

Common Co-solvents for Biological Assays:

Co-solventRecommended Max. Concentration in Cell CultureNotes
DMSO ≤ 0.5%Powerful solvent, but can have biological effects.
Ethanol ≤ 1%Less toxic than DMSO, but also a less powerful solvent.
PEG 400 ≤ 1%Generally well-tolerated by cells.
Glycerol ≤ 2%Can increase the viscosity of the solution.

Protocol for Preparing a Co-solvent Stock Solution:

  • Choose a co-solvent. DMSO is the most common starting point.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% of your chosen co-solvent.

  • Perform serial dilutions to create your working solutions. It is critical to add the co-solvent stock to the aqueous buffer (not the other way around) with vigorous mixing to minimize precipitation.

  • Include a vehicle control in your experiments with the same final concentration of the co-solvent.

Strategy 3: Employing Solubilizing Excipients

If pH modification and co-solvents are insufficient, more advanced formulation strategies can be employed.

A. Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules in their central cavity, forming an inclusion complex that is water-soluble.[11]

Protocol using HP-β-CD (Hydroxypropyl-β-cyclodextrin):

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the this compound to the HP-β-CD solution.

  • Mix thoroughly. Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Filter and store as previously described.

B. Surfactants

Scientific Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[10]

Common Surfactants:

  • Tween® 80

  • Polysorbate 20

  • Cremophor® EL

Protocol using Tween® 80:

  • Prepare a stock solution of Tween® 80 in your aqueous buffer (e.g., 1% v/v).

  • Add the compound to the surfactant solution.

  • Mix to dissolve.

  • Be mindful of the final surfactant concentration , as they can have effects on cell membranes.

Visualization of Experimental Workflow

Below is a decision tree to guide you through the process of selecting a solubilization strategy.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer strategy1 Strategy 1: pH Modification (Target pH < pKa) start->strategy1 check1 Is the compound soluble? strategy1->check1 strategy2 Strategy 2: Co-solvents (e.g., DMSO, Ethanol) check1->strategy2 No success Success: Proceed with Assay check1->success Yes check2 Is the compound soluble? strategy2->check2 strategy3 Strategy 3: Excipients (e.g., Cyclodextrins, Surfactants) check2->strategy3 No check2->success Yes check3 Is the compound soluble? strategy3->check3 check3->success Yes fail Contact Technical Support for Advanced Formulation check3->fail No

Caption: Decision workflow for solubilizing this compound.

Summary and Final Recommendations

The solubility of this compound in aqueous solutions is primarily limited by its aromatic nature and can be significantly improved by leveraging the basicity of its 5-amino group.

  • Start with pH modification. This is the most direct and scientifically sound approach for this molecule. An acidic stock solution is likely to be the most effective strategy.

  • Use co-solvents with caution. Always be mindful of the final concentration and its potential effects on your biological system.

  • Consider excipients for challenging cases. Cyclodextrins and surfactants are powerful tools but require careful optimization.

  • Always include vehicle controls in your experiments to account for any effects of the solvents or excipients.

  • Validate your solubilization method. Before proceeding with your main experiments, always confirm that your compound remains in solution under your final assay conditions.

We hope this guide provides you with the necessary tools and information to successfully work with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS: 27799-83-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic amine. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Overview of Synthetic Strategy

The most common and direct route to this compound involves the regioselective N-methylation of the commercially available precursor, 5-aminobenzotriazole. This pathway, while seemingly straightforward, presents a critical challenge: controlling the site of methylation. Benzotriazole and its derivatives can be alkylated at either the N1 or N2 positions of the triazole ring, leading to a mixture of isomers that are often difficult to separate. This guide focuses on addressing this and other potential issues.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis & Troubleshooting Focus A 3,4-Diaminonitrobenzene B 5-Nitrobenzotriazole A->B Diazotization (NaNO2, Acetic Acid) C 5-Aminobenzotriazole B->C Reduction (e.g., SnCl2/HCl or H2/Pd-C) D 5-Aminobenzotriazole E N-Methylation Reaction (Base, Methylating Agent) D->E F Mixture of Isomers (N1 and N2-methylated) E->F Key Challenge: Regioselectivity H Purification (Column Chromatography) F->H G This compound (Target Product) I Characterization (NMR, MS, HPLC) G->I H->G

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My N-methylation reaction is yielding a mixture of two products that are very close on the TLC plate. What is happening and how can I fix it?

Answer: You are observing the formation of N1 and N2 regioisomers, a classic challenge in the N-alkylation of benzotriazoles.[1] The thermodynamic and kinetic stability of the N1 and N2 isomers are very similar, often leading to mixtures.[1]

Causality: The reaction proceeds via deprotonation of the benzotriazole N-H proton by a base, followed by nucleophilic attack of the resulting anion on the methylating agent (e.g., methyl iodide or dimethyl sulfate). The anion has delocalized negative charge across both N1 and N2, allowing attack from either position.

Solutions to Improve N1-Selectivity:

  • Choice of Catalyst: Recent literature has shown that Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze highly site-selective N1-alkylation with diazoalkanes, providing an advanced method for achieving high selectivity.[2]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Polar aprotic solvents like DMF or DMSO are commonly used. Experimenting with less polar solvents such as THF or acetonitrile might alter the ion-pairing behavior of the benzotriazole anion and influence the regiochemical outcome.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the kinetically controlled product, which may be one of the isomers.

Regioselectivity_Issue cluster_isomers Reaction with CH3-X Start 5-Aminobenzotriazole Anion N1 N1 Attack Start->N1 Kinetic/Thermodynamic Pathway A N2 N2 Attack Start->N2 Kinetic/Thermodynamic Pathway B Product1 This compound (Desired N1 Isomer) N1->Product1 Product2 2-Methyl-2H-1,2,3-benzotriazol-5-amine (N2 Isomer) N2->Product2

Caption: The N1 vs. N2 methylation challenge.

Q2: My reaction seems sluggish or does not go to completion. What factors should I check?

Answer: Incomplete conversion can be due to several factors related to reagents and conditions.

  • Base Strength: The pKa of the benzotriazole N-H proton is approximately 8.2. You must use a base strong enough to achieve significant deprotonation. Carbonates (K₂CO₃, Cs₂CO₃) are common, but stronger bases like sodium hydride (NaH) can ensure complete anion formation. When using NaH, ensure your solvent is anhydrous.

  • Reagent Quality:

    • Methylating Agent: Methyl iodide can degrade over time, liberating iodine (visible as a brown color). Use freshly distilled or a newly purchased bottle. Dimethyl sulfate is another potent methylating agent but is highly toxic and should be handled with extreme care.[3]

    • Solvent: Ensure you are using a dry, polar aprotic solvent (e.g., DMF, Acetonitrile). Water can quench the base (especially NaH) and interfere with the reaction.

  • Temperature: While lower temperatures can help with selectivity, the reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80 °C is a good starting point for reactions using carbonate bases.[4]

Q3: What is the best method for purifying the final product away from the unwanted isomer and other impurities?

Answer: Flash column chromatography is the most effective method for separating the N1 and N2 isomers.[3][4]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): The polarity difference between the isomers is slight, so a carefully optimized solvent system is crucial. Start with a non-polar solvent like Hexane or Petroleum Ether and gradually increase the polarity by adding Ethyl Acetate or Dichloromethane.

    • A good starting gradient might be 10% Ethyl Acetate in Hexane, gradually increasing to 50-70%.

    • Use TLC to identify a solvent system that gives the best possible separation (largest ΔRf) between the two spots before running the column.

TLC Plate Visualization Compound Typical Rf Value
Starting Material (5-Aminobenzotriazole)Very low (polar)
N1-Isomer (Target)Intermediate
N2-IsomerIntermediate (often slightly higher or lower than N1)

Table 1: Representative TLC Profile for Reaction Monitoring.

Q4: How can I definitively identify the correct N1-methylated product?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: The chemical shifts of the aromatic protons and the N-methyl protons will be different for each isomer due to the different electronic environments. The N-CH₃ signal for the N1 isomer typically appears around 4.0-4.2 ppm, while the N2 isomer's methyl signal is often further downfield, around 4.3-4.4 ppm. The coupling patterns of the aromatic protons can also provide structural confirmation.

  • ¹³C NMR & 2D NMR (HMBC/HSQC): These techniques can provide unambiguous confirmation. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the N-methyl protons and the two adjacent carbons of the triazole ring (C7a and C3a) for the N1 isomer, which will be absent for the N2 isomer.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Aminobenzotriazole (Precursor)

This protocol is adapted from standard diazotization procedures for o-phenylenediamines.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-nitro-1,2-phenylenediamine in glacial acetic acid and water.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Diazotization: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[5]

  • Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. The product, 5-nitrobenzotriazole, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Reduction: The 5-nitrobenzotriazole can be reduced to 5-aminobenzotriazole using standard methods, such as tin(II) chloride in concentrated HCl or catalytic hydrogenation (H₂ over Pd/C).

  • Purification: The resulting 5-aminobenzotriazole can be purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: N-Methylation of 5-Aminobenzotriazole
  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 5-aminobenzotriazole (1 equivalent) and anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexane).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Q3.

ParameterConditionRationale / Note
Starting Material 5-AminobenzotriazoleEnsure it is dry.
Base NaH or K₂CO₃NaH is stronger and requires anhydrous conditions. K₂CO₃ is safer but may require heating.
Methylating Agent CH₃I or (CH₃)₂SO₄Handle with care in a fume hood. (CH₃)₂SO₄ is highly toxic.
Solvent Anhydrous DMF / AcetonitrilePolar aprotic solvent is essential for the Sₙ2 reaction.
Temperature 0 °C to Room Temp.Controls reaction rate and may influence selectivity.
Workup Quench with sat. NH₄ClSafely neutralizes any remaining base/reactive species.

Table 2: Summary of Typical Reaction Conditions for N-Methylation.

References

Technical Support Center: Reaction Condition Refinement for Coupling with 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1-Methyl-1H-1,2,3-benzotriazol-5-amine. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the unique challenges of coupling reactions involving this versatile N-heterocyclic amine. Our goal is to explain the causality behind experimental choices, empowering you to refine conditions for optimal yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the biological activity of its derivatives.[1][2] However, its successful incorporation into target molecules via cross-coupling reactions—such as the Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira couplings—is not always straightforward. Like many nitrogen-rich heterocycles, its structure presents specific hurdles that can lead to low yields, catalyst deactivation, and complex side reactions.[3][4] This guide is designed to address these issues head-on.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction suffers from low or no product yield. What are the primary causes and how can I fix it?

Probable Causes:

  • Catalyst Inhibition: This is the most common culprit. The benzotriazole ring contains multiple nitrogen atoms (N1, N2, N3) in addition to the exocyclic 5-amino group. These nitrogen lone pairs can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[3][4][5]

  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[4] If the catalyst system is not active enough, this initial step will be slow, resulting in poor overall conversion.

  • Suboptimal Ligand Choice: The ligand's steric and electronic properties are critical.[6] A ligand that is not bulky enough will fail to prevent the formation of inactive palladium dimers or protect the metal center from inhibition by the substrate's nitrogen atoms.[7]

  • Incorrect Base Selection: The base is not merely a stoichiometric reagent; it plays a crucial role in the catalytic cycle, including the deprotonation of the amine-palladium complex.[5] A base that is too weak, too strong, or poorly soluble in the reaction solvent can halt the reaction.

Recommended Solutions:

  • Switch to Bulky, Electron-Rich Ligands: This is the most effective strategy to counter catalyst inhibition. Use modern biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[8][9] Their steric bulk creates a protective pocket around the palladium center, disfavoring coordination from the benzotriazole nitrogens and promoting the desired C-N bond formation.[6][9] N-heterocyclic carbene (NHC) ligands can also be highly effective for challenging substrates.[5]

  • Employ Advanced Palladium Pre-catalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts).[9] These form the active Pd(0) species more efficiently and reproducibly, often leading to improved reaction outcomes.[9]

  • Systematically Screen Bases: The optimal base is highly dependent on the specific substrates and solvent.

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[4]

    • For Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are typically preferred to minimize side reactions like protodeboronation.[4]

  • Optimize Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or THF are standard.[3] If solubility is an issue, consider a solvent mixture. Gently increasing the temperature can often overcome activation barriers, but be mindful of potential substrate or product decomposition. Microwave-assisted heating can sometimes accelerate slow reactions, but requires careful optimization.[3]

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="Step 1: Verify Reagent Quality\n- Purity of Amine & Halide\n- Freshness of Boronic Acid\n- Anhydrous Solvent/Base", fillcolor="#FBBC05", fontcolor="#202124"]; check_inert [label="Step 2: Ensure Rigorous Inert Atmosphere\n- Proper Solvent Degassing (3x Freeze-Pump-Thaw)\n- Positive Argon/Nitrogen Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_catalyst [label="Step 3: Optimize Catalyst System\n- Switch to Bulky Ligand (XPhos, SPhos)\n- Use Pd Pre-catalyst (G3/G4)\n- Increase Catalyst Loading (2-5 mol%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Step 4: Refine Reaction Conditions\n- Screen Bases (Cs2CO3, K3PO4, NaOtBu)\n- Screen Solvents (Dioxane, Toluene)\n- Adjust Temperature (80-110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_reagents [label="Start Here"]; check_reagents -> check_inert [label="If reagents are pure"]; check_inert -> optimize_catalyst [label="If atmosphere is inert"]; optimize_catalyst -> optimize_conditions [label="If yield is still low"]; optimize_conditions -> success; } Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q2: I'm observing a black precipitate (Palladium Black) in my reaction. What does this mean?

Probable Causes:

The formation of palladium black is a clear sign of catalyst decomposition.[5] The active, soluble Pd(0) species has aggregated into an inactive, insoluble metallic form. This is often caused by:

  • Ligand Degradation: The phosphine ligand may be unstable at the reaction temperature, leaving the palladium center "naked" and prone to aggregation.

  • Presence of Oxygen: Failure to maintain a strictly inert atmosphere allows oxygen to oxidize and deactivate the Pd(0) catalyst.[5]

  • Excessively High Temperatures: While heat can increase reaction rates, it can also accelerate catalyst decomposition pathways.[5]

Recommended Solutions:

  • Improve Inert Atmosphere Technique: Ensure all solvents are thoroughly degassed before use and that the reaction vessel is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[5]

  • Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands are often more thermally stable than phosphine ligands and can be a good alternative if decomposition is suspected.[5]

  • Lower the Reaction Temperature: Determine the lowest effective temperature for the transformation. It is better to run the reaction for a longer time at a lower temperature than to risk rapid decomposition at a higher one.

  • Consider a Phase-Transfer Catalyst: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the active palladium species in solution.[5]

Q3: How can I minimize side reactions like homocoupling or hydrodehalogenation?

Probable Causes:

  • Homocoupling (e.g., of boronic acids in Suzuki reactions): This side reaction is often promoted by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[5]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be caused by β-hydride elimination from certain intermediates or other reductive pathways.[10]

Recommended Solutions:

  • Minimize Homocoupling:

    • Rigorous Degassing: As with preventing catalyst decomposition, meticulous degassing of solvents and reagents is the best defense against homocoupling.[5]

    • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the benzotriazole amine relative to the aryl halide, but avoid a large excess of the boronic acid in Suzuki reactions.

  • Minimize Hydrodehalogenation:

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands that accelerate the final product-forming step are generally preferred.[4]

    • Base Selection: Ensure the base is non-nucleophilic and anhydrous. Sometimes, switching to a milder base can reduce the prevalence of this side reaction.

Q4: I am struggling with purification. What are the likely impurities and how can I remove them?

Probable Causes:

Crude reaction mixtures can be complex. Common impurities include:

  • Unreacted starting materials.

  • Homocoupled products.

  • Hydrodehalogenated starting material.

  • Degraded ligand (e.g., phosphine oxides).

  • Residual base.

Recommended Solutions:

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts (base). Extract the product into an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[11]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.[12]

    • Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product.

    • If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[13]

  • Acid/Base Extraction: For amine-containing products, an acid wash (e.g., with dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

The difficulty arises primarily from its electronic structure. The molecule has four nitrogen atoms, all of which have lone pairs of electrons. The nitrogens within the benzotriazole ring (N1, N2, N3) can act as competing coordination sites for the palladium catalyst. This chelation can form a very stable, catalytically inactive complex, effectively poisoning the catalyst and preventing it from participating in the desired cross-coupling cycle.[3][4]

// Nodes Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; N5 [label="Exocyclic 5-Amine\n(Desired Reactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N123 [label="Ring Nitrogens (N1, N2, N3)\n(Potential for Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Path [label="Productive Catalytic Cycle\n(e.g., Buchwald-Hartwig)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Inhibition_Path [label="Off-Cycle Catalyst Inhibition\n(Chelation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];

// Edges Substrate -> N5 [dir=none]; Substrate -> N123 [dir=none]; N5 -> Catalyst [label=" Desired\n Coordination"]; N123 -> Catalyst [label=" Undesired\n Chelation", style=dashed, color="#EA4335"]; Catalyst -> Desired_Path; Catalyst -> Inhibition_Path [style=dashed, color="#EA4335"]; } Caption: Potential coordination modes leading to reactivity vs. inhibition.

Q2: How do I select the optimal catalyst system (Palladium Pre-catalyst and Ligand)?

For challenging N-heterocyclic amines, the key is to use a catalyst system that favors the desired reaction pathway and resists inhibition.

  • Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized C-N bond formation.[8][9] Ligands like XPhos , SPhos , and RuPhos are excellent starting points. Their steric hindrance prevents multiple substrate molecules from binding to the palladium and promotes the fast reductive elimination needed to turn over the catalyst.[6][9]

  • Pre-catalysts: Third and fourth-generation (G3, G4) Buchwald pre-catalysts are generally preferred.[9] They are air- and moisture-stable, easy to handle, and provide more reliable activation to the active Pd(0) species compared to older sources like Pd(OAc)₂.[9]

Q3: What is the role of the base, and how do I choose the right one?

The base is critical for deprotonating the amine after it coordinates to the palladium(II) intermediate, forming the palladium-amido complex that precedes reductive elimination.[7] The choice depends on the pKa of the amine and the specific coupling reaction:

  • Buchwald-Hartwig Amination: Requires a strong base to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.

  • Suzuki-Miyaura Coupling: A moderately strong base is needed to activate the boronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used and are generally compatible with a broad range of functional groups.[14]

  • Sonogashira Coupling: Often uses a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as a solvent.[15]

Q4: Can I run these reactions without protecting the amine group?

Yes, in most cases, the exocyclic 5-amino group can be coupled directly without a protecting group. Modern catalyst systems are generally robust enough to handle this.[4] Attempting to protect the amine can add unnecessary steps to the synthesis. It is recommended to first perform small-scale test reactions without protection.[4]

Q5: Are there alternatives to Palladium-catalyzed reactions?

Yes, the Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[16] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed that use catalytic copper with specific ligands, allowing for milder reaction conditions.[8][17] This can be a cost-effective alternative to palladium-catalyzed methods, though substrate scope may be more limited.[8]

Optimized Starting Protocols & Data

The following protocols are intended as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%). Note: For pre-catalysts, additional ligand may not be necessary but can be screened.

  • Add the catalyst/ligand solids to the reaction tube.

  • Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add degassed, anhydrous solvent (e.g., Toluene or Dioxane, 5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Proceed with an aqueous workup and purification by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the (hetero)aryl halide functionalized benzotriazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

  • Seal the tube, evacuate, and backfill with argon three times.[5]

  • Add degassed solvent (e.g., Dioxane/Water 4:1, 5 mL) via syringe.[14]

  • Heat the reaction at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool to room temperature and proceed with an aqueous workup and purification.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCoupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Buchwald-Hartwig Aryl Bromide/ChlorideXPhos Pd G3 (2%)XPhos (2%)NaOtBu (1.4)Toluene100-110
Buchwald-Hartwig Aryl TriflateSPhos Pd G3 (2%)SPhos (2%)Cs₂CO₃ (2.0)Dioxane80-100
Suzuki-Miyaura Arylboronic AcidSPhos Pd G3 (2%)SPhos (2%)K₃PO₄ (2.0)Dioxane/H₂O80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)Et₃N / DIPEATHF or DMF25-60

Note: For Sonogashira coupling, a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is traditionally used but copper-free conditions have also been developed.[11][15]

References

stability issues of 1-Methyl-1H-1,2,3-benzotriazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-1H-1,2,3-benzotriazol-5-amine (CAS 27799-83-3). This document is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in solution and to offer practical guidance for its handling and use in experimental settings. Given the limited published stability data specific to this molecule, this guide synthesizes information from related benzotriazole derivatives and fundamental chemical principles to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors, primarily pH, exposure to light, temperature, and the presence of oxidizing agents. The benzotriazole ring system is relatively stable, but the amino substituent on the benzene ring can be susceptible to oxidation.[1][2]

  • pH: The stability of benzotriazole derivatives can be pH-dependent.[3] While specific data for this compound is unavailable, related chlorinated benzotriazoles show pH-dependent photolysis rates. It is crucial to evaluate stability in your specific buffer system.

  • Light Exposure: Benzotriazoles are known to undergo photodegradation, particularly under UV irradiation.[4][5][6][7] This process can be accelerated in the presence of photosensitizers or photocatalysts.

  • Temperature: Elevated temperatures can increase the rate of degradation for benzotriazoles in aqueous solutions.[8]

  • Oxidizing Agents: The presence of strong oxidizing agents should be avoided, as they can react with the amino group and potentially the benzotriazole ring.[8]

Q2: What is the recommended method for preparing and storing stock solutions of this compound?

To ensure maximum stability and reproducibility, follow these guidelines for preparing and storing stock solutions:

Recommended Solvents: While specific solubility data is limited, related methyl-1H-benzotriazole compounds are soluble in hot water, methanol, and acetonitrile.[9] For biological assays, DMSO is a common choice for creating high-concentration stock solutions.

Stock Solution Preparation and Storage Protocol:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, or ethanol) to prepare the initial stock solution. Water content can promote hydrolysis or other degradation pathways over time.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental system.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

ParameterRecommendationRationale
Solvent Anhydrous DMSO, DMF, or EthanolMinimizes hydrolysis and ensures good solubility.
Storage Temp. -20°C or -80°CReduces the rate of thermal degradation.
Light Exposure Store in the dark (amber vials)Prevents photodegradation.[4][10]
Handling Aliquot into single-use vialsAvoids contamination and degradation from freeze-thaw cycles.
Q3: My solution of this compound has changed color. What could be the cause?

A color change, typically to a yellow or brownish hue, is often an indication of degradation, likely due to oxidation. The amino group attached to the aromatic ring is an electron-donating group, which can make the molecule more susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities in the solvent.

To mitigate this, ensure you are using high-purity solvents and consider de-gassing the solvent before use. Storing solutions under an inert atmosphere (N₂ or Ar) is also recommended.

Q4: Are there any known chemical incompatibilities for this compound in solution?

Yes, based on its chemical structure and information from related compounds, avoid the following:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) can lead to rapid degradation.[8]

  • Strong Acids and Bases: While some benzotriazole structures are stable to acid and base, extreme pH conditions should be avoided unless their impact is specifically studied.[11][12] Safety data for related compounds advises against mixing with acidic materials.[13]

  • Strong Reducing Agents: These may also be incompatible.[8]

  • Reactive Carbonyl Compounds: The primary amine group can potentially react with aldehydes and ketones to form imines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Guide 1: Inconsistent Results or Loss of Activity in Assays

Problem: You observe a gradual or sudden loss of the compound's expected biological or chemical activity over time.

Potential Causes & Solutions:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps for Verification:

  • Prepare Fresh Stock: Always use a freshly prepared stock solution as a positive control against your stored solution to determine if degradation is the root cause.

  • Analytical Check: If possible, verify the concentration and purity of your stock solution over time using HPLC with a UV detector. Benzotriazoles typically have a strong UV absorbance.[14]

  • Evaluate Working Solution Stability: Perform a time-course experiment to determine the stability of your compound in the final assay buffer. Incubate the compound in the buffer for varying amounts of time (e.g., 0, 1, 2, 4, 8 hours) before running the assay to see if activity decreases.

Guide 2: Solution Precipitation Issues

Problem: The compound precipitates out of solution, either from the stock or upon dilution into an aqueous buffer.

Potential Causes & Solutions:

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocol to Determine Aqueous Solubility:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a series of microcentrifuge tubes, prepare your final assay buffer.

  • Add increasing volumes of the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO percentage constant and as low as possible (e.g., 0.5%).

  • Vortex each tube gently.

  • Incubate at the experimental temperature for 1-2 hours.

  • Visually inspect for any precipitate. For a more quantitative measure, centrifuge the tubes and measure the concentration of the supernatant by HPLC-UV or a spectrophotometer.

References

Technical Support Center: Enhancing the Reactivity of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-Methyl-1H-1,2,3-benzotriazol-5-amine. This molecule, while a valuable building block, presents a common yet significant challenge: the low nucleophilicity of its 5-amino group. This guide moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to help you overcome this reactivity hurdle in your synthetic campaigns.

Part 1: Understanding the Core Challenge

Q1: What specific electronic factors contribute to the low reactivity of the 5-amino group in this compound?

A1: The diminished reactivity of the exocyclic amino group is not an anomaly but a direct consequence of the molecule's electronic architecture. Three primary factors are at play:

  • Resonance Delocalization: The lone pair of electrons on the 5-amino nitrogen is not localized. It is actively delocalized into the aromatic π-system, which includes the electron-deficient triazole ring. This delocalization stabilizes the starting material but reduces the availability of the lone pair for nucleophilic attack.

  • Inductive Effect: The three nitrogen atoms within the triazole ring exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the fused benzene ring and, consequently, from the attached 5-amino group, reducing its electron-donating capacity and nucleophilicity.[1]

  • Diminished Aromaticity of the Heterocycle: While benzotriazole is aromatic, its heterocyclic ring has a different electronic character than a simple benzene ring. The presence of multiple heteroatoms leads to a system that is inherently more electron-poor, which deactivates attached amino groups more significantly than a standard aniline.[2]

Caption: Resonance delocalization of the amino group's lone pair.

Part 2: Troubleshooting Common Synthetic Transformations

This section provides direct answers and validated protocols for issues you may encounter during key synthetic operations.

Acylation Reactions (Amide Bond Formation)

FAQ 1: My acylation reaction with acetic anhydride is extremely slow and gives a poor yield, even with heating. What are my options?

A1: This is a classic symptom of low nucleophilicity. Acetic anhydride is often not electrophilic enough to react efficiently with this deactivated amine. You must either increase the electrophilicity of your acylating agent or catalytically enhance the nucleophilicity of the amine.

Acylation_Troubleshooting Start Acylation with Anhydride Fails (Low Yield / No Reaction) CheckBase Is a non-nucleophilic base present? (e.g., Pyridine, TEA) Start->CheckBase Failure Still Fails? Consider harsher conditions or alternative coupling agents. SwitchAgent Switch to Acyl Chloride (More Electrophilic) Success Reaction Succeeds SwitchAgent->Success AddCatalyst Use a Catalyst (e.g., DMAP, DBU) AddCatalyst->Success CheckBase->SwitchAgent Yes CheckBase->AddCatalyst Yes

Caption: Decision workflow for troubleshooting acylation reactions.

This protocol uses a more potent electrophile, an acyl chloride, which does not typically require catalysis for this substrate.

  • Setup: Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base such as triethylamine (TEA) or pyridine to the solution. Cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct.

  • Acyl Chloride Addition: Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

For less reactive acylating agents or sterically hindered substrates, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective.

  • Setup: Dissolve 1.0 equivalent of this compound, 1.5 equivalents of the acid anhydride, and 0.1 equivalents of DMAP in anhydrous dichloromethane.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Condition / ReagentTypical YieldNotes
Acetic Anhydride, 80 °C, 24h< 20%Low reactivity, potential for decomposition.
Acetyl Chloride, TEA, 0 °C to RT, 2h> 90%Highly efficient due to increased electrophilicity.
Acetic Anhydride, TEA, DMAP (cat.), RT, 18h~85%Catalysis effectively overcomes the reactivity barrier.[3]
Diazotization and Subsequent Reactions

FAQ 2: My attempt to form the diazonium salt resulted in a dark, insoluble tar. What are the critical parameters I'm missing?

A2: Diazotization of aromatic amines is highly sensitive to temperature.[4] The resulting diazonium salt is often unstable at temperatures above 5-10 °C and can rapidly decompose or engage in unwanted side reactions, such as azo coupling, if conditions are not strictly controlled.[5]

Diazotization cluster_0 Step 1: Formation of Nitrous Acid & Nitrosyl Cation cluster_1 Step 2: Nucleophilic Attack and Diazotization NaNO2 NaNO2 + 2 HCl HONO HONO (Nitrous Acid) NaNO2->HONO NO_plus NO+ (Nitrosyl Cation) HONO->NO_plus +H+, -H2O ArNH2 Ar-NH2 (The Amine) Nitrosoamine Ar-NH-N=O (N-Nitrosoamine) ArNH2->Nitrosoamine + NO+ Diazonium Ar-N≡N+ (Arenediazonium Salt) Nitrosoamine->Diazonium Tautomerization & Dehydration

References

Technical Support Center: Purifying 1-Methyl-1H-1,2,3-benzotriazol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 1-Methyl-1H-1,2,3-benzotriazol-5-amine (C₇H₈N₄). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity.

The structure of this compound, with its benzotriazole core and a primary amine, presents a unique set of purification challenges. The basicity of the amine group often leads to strong, undesirable interactions with standard silica gel, resulting in poor separation, peak tailing, and even sample decomposition. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My compound is irreversibly stuck at the top of the silica column. Even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane, it won't elute. What is happening?

Answer: This is the most common issue when purifying basic amines on standard silica gel. Silica gel has a high density of surface silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your target compound's amine group is basic and becomes protonated by these silanols. This strong acid-base interaction effectively immobilizes your compound on the stationary phase, preventing its elution.

Causality & Solution:

  • The Problem: Strong ionic interaction between the acidic stationary phase and the basic analyte.

  • The Fix: Deactivation of Silica. You must neutralize the acidic sites on the silica gel by introducing a "competing" base into your mobile phase. This base will preferentially interact with the silanols, allowing your compound to elute as a neutral species.

    • Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., for every 100 mL of eluent, add 0.5 to 2 mL of TEA).

    • Alternative: A few drops of aqueous ammonium hydroxide per liter of eluent can also be effective.

  • Pro-Tip: Before loading your sample, pre-flush the packed column with 2-3 column volumes of the base-modified mobile phase. This ensures the entire stationary phase is neutralized, leading to a much-improved separation.[1][2]

Question 2: I can get my compound to elute, but the peaks are broad and show significant tailing on both TLC and the column fractions. How can I achieve sharp, symmetrical bands?

Answer: Peak tailing is a less severe symptom of the same acid-base interaction described in Q1. While the mobile phase may be strong enough to eventually move the compound, a fraction of the analyte molecules are still engaging in slow, reversible binding with the acidic silanol sites. This "drag" effect results in a tailed peak shape, leading to poor resolution and cross-contamination of fractions.

Causality & Solution:

  • The Problem: Heterogeneous interactions on the silica surface; some analyte molecules elute freely while others are temporarily adsorbed.

  • The Fix: Consistent Deactivation and Proper Solvent Choice.

    • Use a Basic Modifier: As with Q1, the definitive solution is to add a base like triethylamine to your eluent.[1][2] This ensures a homogenous, deactivated surface for interaction.

    • Optimize Your Solvent System: Ensure your chosen solvent system fully dissolves your compound. If the compound has poor solubility in the mobile phase, it can lead to tailing as it continuously re-dissolves and re-precipitates on the column head.[3] A solvent system like Dichloromethane/Methanol (with added TEA) is often more effective for polar amines than Hexane/Ethyl Acetate.

Question 3: My yield is very low, and I suspect the compound is decomposing on the column. How can I confirm this and prevent it?

Answer: The acidic surface of silica gel can act as a catalyst for the degradation of sensitive molecules. Amines, in particular, can be susceptible to oxidation or rearrangement under these conditions.

Causality & Solution:

  • The Problem: Catalytic degradation of the analyte on the acidic stationary phase.

  • The Fixes:

    • Perform a Silica Stability Test: Before running a large-scale column, spot your crude material on a silica TLC plate. Take a 'before' image. Let the plate sit exposed to air on the benchtop for 1-2 hours, then elute it as you normally would. If new spots appear or the main spot diminishes significantly, your compound is not stable on silica.[3]

    • Switch to an Inert Stationary Phase: If instability is confirmed, abandon silica gel. The best alternatives are:

      • Neutral Alumina: Less acidic than silica and excellent for purifying basic compounds.

      • Amine-functionalized Silica: This stationary phase has a covalently bonded basic surface, which repels basic analytes and provides excellent peak shape without needing a mobile phase modifier.[1]

    • Minimize Contact Time: If you must use silica, work quickly. Use flash chromatography with positive air pressure to push the solvent through faster, reducing the time your compound spends in contact with the stationary phase.

Question 4: What is the most effective way to load my sample onto the column for the best separation?

Answer: For polar compounds like this compound, which may not be highly soluble in the initial non-polar eluent, dry loading is vastly superior to traditional wet loading. Wet loading (dissolving the sample in a minimum of solvent and pipetting it on top) can lead to a wide initial band if a strong, polar solvent is needed for dissolution, which ruins the separation.

Detailed Dry Loading Protocol:

  • Dissolve your crude product completely in a volatile solvent like dichloromethane (DCM) or methanol in a round-bottom flask.

  • Add a small amount of silica gel to the flask (typically 5-10 times the mass of your crude product).

  • Swirl the mixture to create a uniform slurry.

  • Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[3][4]

  • Carefully layer this powder on top of your packed column.

  • Gently add a thin protective layer of sand on top before slowly adding the mobile phase.

This technique concentrates your sample into a very narrow horizontal band at the start of the column, which is critical for achieving high resolution.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for developing a separation on a TLC plate?

A: Start with a moderately polar system and adjust accordingly. A good sequence to try is:

  • Hexane / Ethyl Acetate (EtOAc) (1:1): If the compound remains at the baseline (Rf = 0), increase polarity.

  • Hexane / EtOAc (1:4): If still at the baseline, switch to a stronger solvent system.

  • Dichloromethane (DCM) / Methanol (MeOH) (98:2): This is often a very effective system for polar amines.

  • Adjust DCM/MeOH ratio: Gradually increase the percentage of methanol until your target compound has an Rf value of approximately 0.25-0.35 . This Rf typically provides the best separation on a column. Remember to add ~1% TEA to the TLC solvent jar.

Q: Which stationary phase should I choose: silica or alumina?

A: The choice depends on your compound's stability and the nature of impurities.

Stationary PhaseAdvantagesDisadvantagesBest For...
Silica Gel (with TEA) Inexpensive, high resolving power, well-understood.Acidic; requires base deactivation for amines, can cause degradation.First-pass purification when compound stability is confirmed.
Neutral Alumina Basic surface, excellent for purifying stable basic compounds, good alternative to silica.Can be less forgiving than silica; activity can vary with water content.Basic compounds that are unstable on silica.
Amine-functionalized Silica Provides an inert, basic surface; excellent peak shapes without mobile phase additives.[1]More expensive than standard silica.Difficult separations of basic compounds where modifiers are undesirable.

Q: How much crude material can I load onto my column?

A: The loading capacity depends heavily on the difficulty of the separation (i.e., the ΔRf between your product and the nearest impurity).

  • Easy Separation (ΔRf > 0.2): You can load up to 5-10% of the silica gel mass (e.g., 5-10 g of crude on 100 g of silica).

  • Difficult Separation (ΔRf < 0.1): You must reduce the load significantly, to 1% or even less (e.g., 1 g of crude on 100 g of silica). Overloading the column is a primary cause of failed separations.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for successfully purifying this compound.

G start Start: Crude Product tlc 1. Develop TLC Method (Target Rf ≈ 0.3) start->tlc check_tailing Tailing or Streaking? tlc->check_tailing add_tea 2. Add 1% TEA to Mobile Phase check_tailing->add_tea Yes check_stability 3. Perform Silica Stability Test check_tailing->check_stability No add_tea->check_stability is_stable Compound Stable? check_stability->is_stable pack_silica 4a. Pack Silica Column Pre-flush with TEA-eluent is_stable->pack_silica Yes pack_alumina 4b. Pack Neutral Alumina or Amine-Silica Column is_stable->pack_alumina No dry_load 5. Dry Load Sample pack_silica->dry_load pack_alumina->dry_load run_column 6. Run Flash Chromatography dry_load->run_column fractions 7. Collect & Analyze Fractions run_column->fractions product Pure Product fractions->product

Caption: Workflow for purifying this compound.

References

Technical Support Center: Crystallization of 1-Methyl-1H-1,2,3-benzotriazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving crystallization challenges with 1-Methyl-1H-1,2,3-benzotriazol-5-amine and its derivatives. This class of compounds, characterized by a rigid, fused aromatic system and a polar amine group, often presents unique hurdles in obtaining high-quality crystalline material. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending fundamental principles with practical, field-tested protocols.

Troubleshooting Guide: From Oils to Orders

This section addresses the most frequent crystallization failures in a direct question-and-answer format.

Q1: My compound "oiled out" of the solution instead of forming crystals. What happened and how do I fix it?

A1: The Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for the given solvent, leading to liquid-liquid phase separation instead of solid nucleation. This is common with compounds that are highly soluble in the chosen solvent or when cooling is too rapid.[1]

The Solution:

  • Re-dissolve and Modify: Gently heat the solution to re-dissolve the oil. Then, consider the following adjustments:

    • Add More Solvent: Decrease the overall concentration. This lowers the saturation point, often allowing crystallization to occur at a lower temperature.

    • Change Solvent System: Your compound is likely too soluble. Select a solvent with a lower boiling point or one in which your compound is less soluble at elevated temperatures.[1][2] For benzotriazole derivatives, if you are using a highly polar solvent like ethanol, try switching to ethyl acetate or toluene.

    • Slow the Cooling Rate: Drastic temperature drops encourage oiling. After dissolving your compound at an elevated temperature, allow it to cool slowly to room temperature, perhaps by placing the flask in a large Dewar filled with warm water to insulate it. Then, proceed to cooler temperatures.

    • Use an Anti-Solvent: If your compound is oiled out in a "good" solvent, re-dissolve it and slowly add a miscible "poor" solvent (an anti-solvent) at a constant temperature until turbidity is observed. This can induce crystallization without a temperature change.

Q2: I only obtained an amorphous powder or a fine, fluffy precipitate. How can I encourage the growth of well-defined crystals?

A2: The Cause: The formation of amorphous solid or microcrystalline powder indicates that the nucleation rate was excessively high, leading to the rapid "crashing out" of the material from the solution.[3] This prevents the slow, ordered assembly required for single crystal growth.

The Solution: The key is to slow down the process and reduce the degree of supersaturation.

  • Reduce Supersaturation Rate: If using an anti-solvent, add it much more slowly and with vigorous stirring. If using cooling crystallization, decrease the cooling rate significantly.

  • Filter the Hot Solution: Dust particles or microscopic impurities can act as nucleation sites, causing a cascade of rapid precipitation.[4] Filtering the hot, saturated solution through a pre-warmed filter funnel into a clean, dust-free vessel can remove these extraneous sites.

  • Try Vapor Diffusion: This is an excellent technique for "stubborn" compounds. It introduces the change (either solvent evaporation or anti-solvent introduction) at a very slow, controlled rate, promoting the growth of a few large crystals rather than many small ones. See the detailed protocol below.[5]

  • Re-evaluate Your Solvent: A solvent system that gives amorphous powder may be too "good." Try a solvent in which the compound has slightly lower solubility to slow the kinetics of precipitation.

Q3: My solution remains clear and no crystals have formed, even after cooling for an extended period. What should I do now?

A3: The Cause: The solution has not yet reached a state of supersaturation, meaning the compound is still fully soluble under the current conditions.

The Solution: You need to gently push the system towards supersaturation to induce nucleation.

  • Induce Nucleation (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[6]

  • Introduce a Seed Crystal: If you have a crystal from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Slowly Evaporate the Solvent: Cover the vessel with parafilm and poke a few small holes in it with a needle. Allow the solvent to evaporate slowly over several days.[4][5] This gradually increases the concentration to the point of supersaturation.

  • Add an Anti-Solvent: Carefully add a miscible anti-solvent dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a drop of the primary solvent to clarify and then allow it to stand.

Q4: My crystals are very small, needle-like, or of poor quality for analysis. How can I improve them?

A4: The Cause: Poor crystal morphology is often a result of either overly rapid crystal growth or the presence of impurities that selectively adsorb to certain crystal faces, inhibiting growth in those directions.[7] Structurally related impurities can be particularly disruptive.[8][9]

The Solution:

  • Purify Your Material: The single most effective step is often to re-purify your compound. Column chromatography is recommended to remove even minor impurities that might be inhibiting proper crystal growth. The presence of impurities can significantly impact crystallization outcomes.[10][11]

  • Slow Down Growth: As with amorphous powders, the key to larger crystals is slower growth. Use the techniques described above: very slow cooling, vapor diffusion, or slow evaporation. The goal is to minimize the number of nucleation events and allow those few nuclei to grow larger.

  • Experiment with Different Solvents: Crystal habit is highly dependent on the solvent used, as solvent molecules can interact differently with various crystal faces. Trying a completely different solvent system (e.g., moving from an alcohol to an aromatic solvent like toluene) can sometimes yield crystals with a different, more desirable morphology.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for this compound derivatives?

A1: The "like dissolves like" principle is a good starting point.[6] These molecules have a polar amine group and a large, somewhat polarizable aromatic system. Therefore, solvents of intermediate polarity are often successful.

  • Good Initial Choices: Ethanol, isopropanol, ethyl acetate, acetone, and acetonitrile.

  • For Solvent/Anti-Solvent Systems:

    • Good Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).

    • Anti-Solvents: Hexanes, Heptane, Diethyl Ether.

  • Systematic Approach: The most reliable method is a systematic solvent screen. See the protocol below for a step-by-step guide.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case for Benzotriazoles
Ethanol7824.5Good single solvent for slow cooling.[12][13]
Ethyl Acetate776.0Good single solvent; less polar than ethanol.
Acetone5620.7Can be effective, but its volatility may lead to rapid evaporation.
Dichloromethane409.1Often used with a nonpolar anti-solvent like hexanes.
Toluene1112.4A less polar option that can promote different crystal packing.
Acetonitrile8237.5A polar aprotic option that can be effective for aromatic compounds.[13]
Water10080.1Generally too polar, but can be used as an anti-solvent or for salt forms.
Hexanes/Heptane~69 / ~98~1.9 / ~2.0Used almost exclusively as anti-solvents.

Data sourced from multiple chemical reference guides.[1][2]

Q2: How critical is the purity of my starting material?

A2: It is absolutely critical. Impurities are one of the most common causes of crystallization failure. They can act in several detrimental ways:

  • Inhibit Nucleation: By disrupting the self-assembly of solute molecules.

  • Alter Crystal Habit: By adsorbing to growing crystal faces, leading to needles or plates instead of well-formed blocks.[10]

  • Become Incorporated: Structurally similar impurities can be incorporated into the crystal lattice, leading to lattice defects and poor diffraction quality.[8][11]

  • Suppress Transformation: In cases of polymorphism, impurities can sometimes inhibit the transformation from a less stable (metastable) form to the desired stable form.[9]

Q3: Could my compound exist in different crystalline forms (polymorphs)?

A3: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to crystallize in multiple different crystal lattice arrangements. Triazole derivatives are known to exhibit polymorphism.[14] Different polymorphs can have different physical properties, including solubility, melting point, and stability. The specific polymorph obtained can be influenced by the choice of solvent, cooling rate, and temperature. If you observe different crystal habits or properties from different crystallization experiments, you may be isolating different polymorphs.

Q4: The amine group is basic. Can I use pH to my advantage?

A4: Absolutely. If the neutral free base is proving difficult to crystallize due to its solubility profile or weak intermolecular interactions, converting it to a salt is an excellent strategy. By protonating the amine with an acid (e.g., HCl, acetic acid), you introduce a charged species capable of forming strong, directional hydrogen bonds and ionic interactions.[15] This often dramatically improves the likelihood of forming a well-ordered crystal lattice. You can attempt to crystallize the hydrochloride salt from a solvent like ethanol/water or the acetate salt from an organic solvent.

Visualized Workflows & Diagrams

Troubleshooting Crystallization Failures

G start Crystallization Attempt outcome Observe Outcome start->outcome oil Compound Oiled Out outcome->oil Liquid Separation amorphous Amorphous / Microcrystalline Powder outcome->amorphous Solid Precipitate no_xtal Clear Solution (No Crystals) outcome->no_xtal No Change poor_xtal Poor Quality Crystals (Needles, Small) outcome->poor_xtal Crystals Formed good_xtal Good Crystals! outcome->good_xtal Success! sol1 Action: 1. Use less soluble solvent 2. Decrease concentration 3. Slow cooling rate oil->sol1 sol2 Action: 1. Reduce supersaturation (slower cooling / anti-solvent) 2. Filter hot solution 3. Try Vapor Diffusion amorphous->sol2 sol3 Action: 1. Scratch flask 2. Add seed crystal 3. Slowly evaporate solvent 4. Add anti-solvent no_xtal->sol3 sol4 Action: 1. Re-purify compound! 2. Slow down growth rate 3. Try different solvents poor_xtal->sol4

Caption: A decision tree for troubleshooting common crystallization problems.

Principle of Solvent/Anti-Solvent Crystallization

G cluster_0 System State cluster_1 Action start Compound Dissolved in 'Good' Solvent (Undersaturated) action Slowly Introduce 'Poor' Solvent (Anti-Solvent) via liquid addition or vapor diffusion start->action Reduces overall solubility supersat Supersaturated State (Metastable) end Ordered Crystal Lattice + Saturated Solution supersat->end Nucleation & Slow Growth action->supersat Induces

Caption: The role of an anti-solvent in achieving supersaturation for crystallization.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place ~5-10 mg of your crude material into several small, clean vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., ethanol, ethyl acetate, toluene, DCM) dropwise at room temperature with stirring until the solid just dissolves. Note the approximate solubility.

  • Insoluble at RT: For solvents where the compound is insoluble at room temperature, gently heat the vial. If the compound dissolves when hot, it is a good candidate for cooling crystallization.

  • Soluble at RT: For solvents where the compound is highly soluble at room temperature, these are candidates for use as the "good" solvent in an anti-solvent system. Add a nonpolar anti-solvent (e.g., hexanes) dropwise to see if a precipitate forms.

  • Evaluation: A good single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A good solvent/anti-solvent pair is one where the compound is very soluble in the first solvent and completely insoluble in the second, and the two solvents are miscible.

Protocol 2: Slow Cooling Crystallization
  • Dissolution: In a clean Erlenmeyer flask, add your compound and the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) while adding just enough solvent to fully dissolve the solid at the elevated temperature.

  • Filtration (Optional but Recommended): If any insoluble material remains, or as a general precaution, filter the hot solution through a pre-warmed filter into a new, clean flask.

  • Slow Cooling: Cover the flask (e.g., with a watch glass or loosely inserted stopper) and turn off the heat. For best results, place the flask inside a larger beaker of hot water or wrap it in glass wool to ensure it cools to room temperature as slowly as possible (over several hours).

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C), and then to a freezer (-20 °C) if necessary, allowing it to equilibrate at each temperature for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent, and dry under vacuum.[6]

Protocol 3: Vapor Diffusion (Liquid-Liquid)
  • Preparation: Prepare a concentrated solution of your compound in a suitable "good" solvent (e.g., DCM).

  • Setup: Place this solution in a small, open vial (e.g., 1-dram vial). Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Anti-Solvent Addition: Carefully add a larger volume of a volatile anti-solvent (e.g., hexanes or pentane) to the outer jar, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your solution. This gradually lowers the solubility, ideally leading to the slow growth of high-quality crystals over 1-7 days.[5]

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. For researchers and scientists working with heterocyclic scaffolds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, serves as an indispensable tool. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, providing a framework for its interpretation and a comparative analysis with structurally related analogs. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and characterize this and similar molecular architectures.

Introduction: The Significance of this compound

This compound is a substituted benzotriazole, a class of compounds with a wide array of applications, including as corrosion inhibitors, photographic materials, and, most notably, as scaffolds in medicinal chemistry. The introduction of a methyl group on the triazole ring and an amine group on the benzene ring creates a unique electronic environment, making a detailed understanding of its structure crucial for predicting its chemical behavior and biological activity. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the number of distinct protons, their chemical environments, and their spatial relationships.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is the foundation of accurate structural analysis. The following protocol outlines a standardized procedure for the preparation and analysis of a sample of this compound.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic amines due to its ability to dissolve a wide range of compounds and its characteristic residual solvent peak at approximately 2.50 ppm. Chloroform-d (CDCl₃) is another option, with a residual peak at 7.26 ppm. The choice can influence the chemical shifts of labile protons, such as those of the amine group.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is typically added to the deuterated solvent by the manufacturer. Its signal is defined as 0.00 ppm and is used to reference all other proton signals.

NMR Spectrometer Parameters

A standard ¹H NMR experiment can be performed using the following general parameters on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Angle30-45 degreesProvides a good signal-to-noise ratio without saturating the sample.
Acquisition Time2-4 secondsEnsures sufficient data points are collected for good resolution.
Relaxation Delay1-5 secondsAllows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate integration.
Number of Scans16-64Averaging multiple scans improves the signal-to-noise ratio.

Spectral Analysis of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in common databases, we can predict the expected spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
H-7~7.5 - 7.7d1HJ ≈ 8-9
H-6~6.8 - 7.0dd1HJ ≈ 8-9, 2-3
H-4~6.6 - 6.8d1HJ ≈ 2-3
NH₂~5.0 - 5.5br s2H-
N-CH₃~4.0 - 4.2s3H-

Rationale for Predicted Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (H-4, H-6, H-7): The aromatic region will display signals for the three protons on the benzene ring. The amine group (-NH₂) is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the ortho (H-4, H-6) and para protons relative to benzene (7.34 ppm). The proton ortho to the triazole ring (H-7) will be the most downfield of the aromatic protons.

    • H-7: Expected to be a doublet due to coupling with H-6.

    • H-6: Expected to be a doublet of doublets due to coupling with both H-7 (ortho-coupling, larger J value) and H-4 (meta-coupling, smaller J value).

    • H-4: Expected to be a doublet due to meta-coupling with H-6.

  • Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. In DMSO-d₆, these protons often appear as a broad singlet due to hydrogen bonding and exchange with residual water.

  • Methyl Protons (N-CH₃): The methyl group attached to the nitrogen of the triazole ring will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the region typical for methyl groups attached to a heteroaromatic ring.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted spectrum of this compound, it is instructive to compare it with the known ¹H NMR data of its parent compound, 1H-benzotriazole, and a methylated analog, 5-methyl-1H-benzotriazole.

Comparative ¹H NMR Data (in CDCl₃):

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Other Protons (ppm)
1H-Benzotriazole[1][2]~8.1 (m, 2H), ~7.5 (m, 2H)-~10-12 (br s, 1H, NH)
5-Methyl-1H-benzotriazole[3][4][5]~7.9 (s, 1H), ~7.6 (d, 1H), ~7.2 (d, 1H)~2.5 (s, 3H)~10-12 (br s, 1H, NH)
This compound (Predicted) ~7.5-7.7 (d, 1H), ~6.8-7.0 (dd, 1H), ~6.6-6.8 (d, 1H)~4.0-4.2 (s, 3H)~5.0-5.5 (br s, 2H, NH₂)

Key Comparative Insights:

  • Effect of the Amino Group: The strong electron-donating nature of the amino group in this compound is predicted to cause a significant upfield shift of the aromatic protons compared to both 1H-benzotriazole and 5-methyl-1H-benzotriazole.

  • Effect of N-Methylation vs. C-Methylation: The chemical shift of the methyl protons in this compound (N-CH₃) is expected to be significantly downfield compared to the methyl protons in 5-methyl-1H-benzotriazole (C-CH₃). This is due to the direct attachment of the methyl group to the electronegative nitrogen atom within the heteroaromatic triazole ring.

  • Absence of NH Proton: The N-methylation in this compound eliminates the labile NH proton of the triazole ring, which is observed as a broad singlet at a very downfield chemical shift in the other two compounds.

Workflow for Comparative Spectral Analysis:

G cluster_0 Data Acquisition cluster_1 Reference Spectra cluster_2 Analysis and Interpretation A Prepare Sample of This compound B Acquire ¹H NMR Spectrum A->B E Assign Peaks in Spectrum of Target Compound B->E C Obtain ¹H NMR Spectrum of 1H-Benzotriazole F Compare Chemical Shifts and Splitting Patterns C->F D Obtain ¹H NMR Spectrum of 5-Methyl-1H-benzotriazole D->F E->F G Elucidate Structure and Identify Substituent Effects F->G

Caption: A logical workflow for the comparative ¹H NMR analysis of substituted benzotriazoles.

Conclusion: A Powerful Tool for Structural Verification

The detailed analysis of the ¹H NMR spectrum of this compound, when benchmarked against its structural analogs, provides a robust method for its identification and characterization. The predicted chemical shifts and coupling patterns serve as a reliable guide for researchers. Understanding the electronic effects of the amino and methyl substituents is key to interpreting the spectral data accurately. This comparative approach not only validates the structure of the target molecule but also deepens the understanding of structure-property relationships within the broader class of benzotriazole derivatives, thereby aiding in the rational design of new molecules for various scientific applications.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Methyl-1H-1,2,3-benzotriazol-5-amine: EI vs. ESI

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as an indispensable tool in this endeavor, providing vital information about a molecule's mass and fragmentation pattern, which in turn reveals its structure. This guide offers an in-depth comparison of the predicted mass spectrometric fragmentation of 1-Methyl-1H-1,2,3-benzotriazol-5-amine under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the nuances of how this molecule is likely to behave in a mass spectrometer, researchers can make more informed decisions about analytical strategies.

Introduction to this compound and its Analytical Importance

This compound belongs to the benzotriazole class of compounds, which are widely recognized for their diverse applications, including as corrosion inhibitors and in pharmaceutical development. The presence of a methyl group on the triazole ring and an amino group on the benzene ring introduces interesting chemical properties and potential bioactivity. Accurate characterization of such molecules is paramount for understanding their mechanism of action, metabolism, and potential toxicities. Mass spectrometry is a cornerstone of this characterization, and the choice of ionization technique can significantly impact the quality and nature of the data obtained.

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be highly advantageous for structural elucidation as it provides a detailed "fingerprint" of the molecule.

Proposed Fragmentation Pathways for this compound (EI-MS)

The molecular ion of this compound is expected at an m/z corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, this molecular ion will have an odd nominal mass. The fragmentation is predicted to proceed through several key pathways:

  • Loss of a Methyl Radical: A common fragmentation pathway for N-methylated compounds is the loss of the methyl group (•CH₃), leading to a stable cation.

  • Loss of Molecular Nitrogen (N₂): A hallmark of benzotriazole fragmentation is the expulsion of a neutral molecule of nitrogen (N₂). This is a highly favorable process that results in a significant and often abundant fragment ion.

  • Sequential Loss of HCN: Following the loss of N₂, the resulting ion can undergo further fragmentation, including the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

  • Influence of the Amino Group: The amino group can direct fragmentation through α-cleavage, although in aromatic systems, its influence is often secondary to the fragmentation of the heterocyclic ring. It can also participate in rearrangement reactions.

The following diagram illustrates the predicted EI fragmentation pathways:

G M [M]⁺˙ This compound m/z = 148 A [M - CH₃]⁺ m/z = 133 M->A - •CH₃ B [M - N₂]⁺˙ m/z = 120 M->B - N₂ D [M - CH₃ - N₂]⁺ m/z = 105 A->D - N₂ C [M - N₂ - HCN]⁺ m/z = 93 B->C - HCN E [C₆H₅N]⁺ m/z = 91 C->E - H₂C=NH

Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.

Tabulated Summary of Predicted EI Fragments
Predicted m/zProposed Fragment IonNeutral LossComments
148[C₇H₈N₄]⁺˙-Molecular Ion
133[C₆H₅N₄]⁺•CH₃Loss of the N-methyl group
120[C₇H₈N₂]⁺˙N₂Characteristic loss of molecular nitrogen
105[C₆H₅N₂]⁺•CH₃, N₂Sequential loss of methyl and nitrogen
93[C₆H₇N]⁺N₂, HCNLoss of nitrogen followed by hydrogen cyanide
91[C₆H₅N]⁺N₂, HCN, H₂Further fragmentation to a stable aromatic ion

Predicted Fragmentation Pattern under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).

Proposed Fragmentation Pathways for this compound (ESI-MS/MS)

In positive ion mode ESI, this compound is expected to readily form a protonated molecule at an m/z corresponding to [M+H]⁺. The fragmentation of this precursor ion in an MS/MS experiment is anticipated to be more controlled than in EI, often initiated at the most basic site, which is likely one of the nitrogen atoms in the triazole ring or the exocyclic amino group.

  • Loss of Molecular Nitrogen (N₂): Similar to EI, the loss of N₂ from the protonated molecule is a probable and highly characteristic fragmentation pathway.

  • Loss of Ammonia (NH₃): Protonation can occur on the amino group, making it a good leaving group in the form of a neutral ammonia molecule.

  • Loss of a Methyl Group: While less common for protonated molecules compared to radical cations in EI, the loss of the methyl group as methane (CH₄) after rearrangement or as a methyl radical is possible at higher collision energies.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

G MH [M+H]⁺ Protonated this compound m/z = 149 F [M+H - N₂]⁺ m/z = 121 MH->F - N₂ G [M+H - NH₃]⁺ m/z = 132 MH->G - NH₃ H [M+H - N₂ - HCN]⁺ m/z = 94 F->H - HCN

Caption: Predicted Electrospray Ionization (ESI-MS/MS) fragmentation pathways for this compound.

Tabulated Summary of Predicted ESI-MS/MS Fragments
Precursor m/zPredicted Product m/zProposed Fragment IonNeutral LossComments
149121[C₇H₉N₂]⁺N₂Characteristic loss of molecular nitrogen
149132[C₇H₆N₃]⁺NH₃Loss of ammonia from the protonated amino group
12194[C₆H₈N]⁺HCNLoss of hydrogen cyanide from the m/z 121 fragment

Comparison of Analytical Approaches: GC-MS (EI) vs. LC-MS/MS (ESI)

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with ESI for the analysis of this compound depends on the analytical goals.

FeatureGC-MS (EI)LC-MS/MS (ESI)
Ionization Hard (Electron Ionization)Soft (Electrospray Ionization)
Fragmentation Extensive, provides a detailed fingerprintControlled, often requires tandem MS (MS/MS)
Molecular Ion May be weak or absentTypically a strong [M+H]⁺ or [M-H]⁻
Sample Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Sensitivity Generally good, but can be limited by fragmentationOften higher, especially with targeted MS/MS
Library Matching Extensive libraries (e.g., NIST) for compound identificationLibraries are growing but less comprehensive than EI
Typical Application Broad screening of unknowns, environmental analysisTargeted quantification, analysis of complex mixtures

For the analysis of benzotriazole derivatives, both techniques have been successfully applied. GC-MS is often used for the analysis of more volatile benzotriazoles in environmental samples, sometimes requiring derivatization to improve chromatographic performance.[1] LC-MS/MS is generally preferred for the analysis of polar, non-volatile benzotriazoles in complex matrices like biological fluids or wastewater due to its high sensitivity and specificity.[2][3][4]

Hypothetical Experimental Protocols

GC-MS (EI) Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). If the compound's volatility is low, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be necessary to increase volatility.

  • Chromatographic Separation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometric Detection:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

LC-MS/MS (ESI) Protocol
  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol/water mixture).

  • Chromatographic Separation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 60 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 550 °C.

    • IonSpray Voltage: 5500 V.

    • MS/MS Transitions: Monitor for the transition from the precursor ion ([M+H]⁺, m/z 149) to the predicted product ions (e.g., m/z 121 and 132).

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield characteristic patterns under both Electron Ionization and Electrospray Ionization. EI is expected to produce a complex fragmentation pattern, with the characteristic loss of N₂ being a key diagnostic feature. ESI-MS/MS will likely provide more controlled fragmentation, with the loss of N₂ and NH₃ from the protonated molecule being the major pathways.

The choice between GC-MS (EI) and LC-MS/MS (ESI) for the analysis of this compound will depend on the specific research question. For initial structural elucidation and library matching, the detailed fragmentation pattern from EI-MS can be invaluable. For sensitive and specific quantification in complex matrices, the targeted approach of LC-MS/MS is superior. By understanding these predicted fragmentation behaviors and the strengths of each analytical technique, researchers can design more effective experiments for the characterization of this compound and related compounds.

References

A Comparative Guide to the Purity Assessment of 1-Methyl-1H-1,2,3-benzotriazol-5-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides an in-depth technical comparison for assessing the purity of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a key intermediate in various synthetic pathways. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and rationale, and compare its performance with alternative analytical techniques, supported by experimental insights and data.

Introduction: The Significance of Purity for this compound

This compound (C₇H₈N₄, MW: 148.17 g/mol ) is a heterocyclic amine containing a benzotriazole core.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of downstream products in drug discovery and development. Therefore, a reliable and accurate analytical method for purity determination is not just a quality control measure but a critical component of the research and development process.

This guide focuses on a validated HPLC method as the primary technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. We will also delve into Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives, providing a comparative framework to aid in selecting the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Diagram of the HPLC Purity Assessment Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity assessment of this compound.

Rationale for HPLC Method Design

The choice of chromatographic conditions is critical for achieving optimal separation of the main component from its potential impurities.

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its versatility and proven effectivity in retaining and separating aromatic and moderately polar compounds. The nonpolar nature of the C18 stationary phase provides excellent interaction with the benzotriazole ring system.

  • Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic or phosphoric acid) is employed. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. The addition of an acid, such as formic acid, helps to protonate the amine group, leading to sharper peaks and improved chromatographic performance. A gradient is preferred over an isocratic elution to ensure the timely elution of both polar and nonpolar impurities.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of about 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is typically determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Based on the general synthesis of benzotriazoles, which often involves the diazotization of o-phenylenediamines, and subsequent methylation, potential impurities could include:

  • Starting materials: Unreacted 4-methyl-benzene-1,2-diamine or related precursors.

  • Isomers: Positional isomers formed during methylation, such as 2-Methyl-2H-1,2,3-benzotriazol-5-amine.

  • By-products: Compounds formed from side reactions during diazotization or methylation.

  • Degradation products: Benzotriazoles can undergo hydroxylation or oxidation over time.[2]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, superior information for purity assessment.

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantitative determination based on the direct proportionality between the integrated signal area and the number of nuclei.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile compounds.Not required.
Selectivity High, based on chromatographic separation.Very high, based on both chromatographic separation and mass fragmentation patterns.High, based on unique chemical shifts of nuclei.
Sensitivity Good to excellent (ng to pg range).Excellent (pg to fg range).Lower (µg to mg range).
Quantification Relative (area %) or absolute (with certified standard).Relative or absolute (with internal standard).Absolute (with a certified internal standard).[3][4]
Impurity Identification Limited to retention time comparison with known standards. Mass spectrometry coupling (LC-MS) is needed for structural elucidation.Excellent, based on mass spectral libraries and fragmentation patterns.Good for known impurities with distinct signals. Can provide structural information for unknown impurities.
Throughput High.Moderate to high.Lower.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

Rationale for Use:

  • High Sensitivity and Selectivity: GC-MS offers excellent sensitivity for detecting trace impurities. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

  • Separation of Isomers: GC can often provide better resolution for separating closely related isomers compared to HPLC.

Experimental Considerations:

This compound has a moderate boiling point and may be amenable to direct GC analysis. However, derivatization (e.g., silylation) of the amine group can improve peak shape and thermal stability.

Typical GC-MS Protocol Outline:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). Derivatize if necessary.

  • GC Conditions: Use a non-polar or moderately polar capillary column (e.g., DB-5ms). Employ a temperature gradient to separate compounds based on their boiling points.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a wide mass range to detect all potential impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][3][4][5]

Rationale for Use:

  • Absolute Quantification: qNMR provides a direct measure of the molar concentration of an analyte relative to a certified internal standard. This allows for the determination of absolute purity (w/w %).

  • Structural Information: The NMR spectrum provides detailed structural information that can help in the identification of impurities.

Experimental Considerations:

The success of qNMR relies on careful sample preparation and the selection of an appropriate internal standard that has signals that do not overlap with the analyte.

Typical qNMR Protocol Outline:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., long relaxation delay).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the routine purity assessment of this compound, the developed HPLC-UV method offers a robust, reliable, and high-throughput solution. Its ability to separate a wide range of potential impurities with high resolution and sensitivity makes it the primary choice for quality control and in-process monitoring.

However, for a comprehensive understanding of the impurity profile, especially during process development and for the characterization of reference standards, a multi-technique approach is recommended. GC-MS provides unparalleled sensitivity and structural elucidation capabilities for volatile impurities and isomers. qNMR stands as a powerful tool for the absolute quantification of purity and for providing orthogonal data to confirm the results obtained by chromatographic methods.

By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities, ultimately contributing to the success of their research and development endeavors.

References

biological activity of 1-Methyl-1H-1,2,3-benzotriazol-5-amine vs other benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Benzotriazole Derivatives: A Focus on 1-Methyl-1H-1,2,3-benzotriazol-5-amine and Its Analogs

In the landscape of medicinal chemistry and drug discovery, the benzotriazole scaffold represents a privileged heterocyclic motif, foundational to a diverse array of compounds exhibiting significant biological activities. This guide provides a comparative analysis of the biological properties of this compound against other notable benzotriazole derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource that not only compares anecdotally reported activities but also delves into the experimental methodologies and mechanistic underpinnings that define their therapeutic potential.

While direct, extensive research on this compound is not widely published, this guide will extrapolate and compare its potential activities based on the well-documented biological profiles of structurally similar benzotriazoles. We will explore key therapeutic areas where benzotriazoles have shown promise, including antimicrobial, anticancer, and enzyme-inhibiting applications.

The Benzotriazole Scaffold: A Versatile Pharmacophore

Benzotriazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a 1,2,3-triazole ring. This unique structure imparts a high degree of chemical stability and allows for versatile substitutions at various positions, leading to a wide range of pharmacological activities. The nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Comparative Biological Activities of Benzotriazole Derivatives

The biological activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on both the benzene and triazole rings. Methylation and amination, as seen in this compound, are key modifications that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of benzotriazole derivatives. These activities are often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

A study on novel 1,2,3-triazole-benzotriazole hybrids demonstrated significant antifungal activity against various fungal strains, with some compounds showing comparable or superior efficacy to the standard drug Fluconazole. Similarly, research has pointed to the antimicrobial potential of benzotriazole derivatives against a range of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity of Selected Benzotriazole Derivatives

Compound/DerivativeTarget OrganismActivity (e.g., MIC in µg/mL)Reference
1-H-BenzotriazoleE. coli>100
1-HydroxybenzotriazoleS. aureus50
Novel Benzotriazole-Triazole HybridsC. albicans8-32
Benzotriazole-chalcone derivativesVarious bacteria1.95-125
This compound-Data not available-

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The antiproliferative effects of benzotriazole derivatives have been investigated against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell growth and survival. For instance, certain benzotriazole derivatives have been identified as potent inhibitors of casein kinase 2 (CK2), a protein kinase implicated in numerous human cancers.

Table 2: Comparative Anticancer Activity of Selected Benzotriazole Derivatives

Compound/DerivativeCancer Cell LineActivity (e.g., IC50 in µM)Mechanism of ActionReference
4,5,6,7-Tetrabromo-1H-benzotriazoleVariousPotentCK2 Inhibition
Substituted Benzotriazole AnalogsVariousVariesKinase Inhibition
This compound-Data not available--

IC50: Half-maximal Inhibitory Concentration

Enzyme Inhibition

Benzotriazoles are known to inhibit a variety of enzymes, a property that underpins many of their therapeutic effects. For example, benzotriazole derivatives have been explored as corrosion inhibitors, a function related to their ability to interact with metallic surfaces and inhibit electrochemical processes. In a biological context, they have been shown to inhibit enzymes such as tyrosinase.

Experimental Protocols for Assessing Biological Activity

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for evaluating the antimicrobial and anticancer activities of benzotriazole compounds.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of Benzotriazole compound in culture medium a1 Inoculate each dilution with the microbial suspension p1->a1 Add compound p2 Prepare standardized microbial inoculum p2->a1 Add inoculum a2 Incubate at optimal temperature and time a1->a2 Incubate an1 Visually inspect for turbidity (microbial growth) a2->an1 Read results an2 Determine the lowest concentration with no visible growth (MIC) an1->an2 Interpret

Caption: Workflow for MIC determination using broth microdilution.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition cluster_measurement Measurement c1 Seed cancer cells in a 96-well plate c2 Treat cells with varying concentrations of Benzotriazole compound c1->c2 Treat c3 Incubate for a specified period (e.g., 48h) c2->c3 Incubate r1 Add MTT reagent to each well c3->r1 Add MTT r2 Incubate to allow formazan crystal formation r1->r2 Incubate r3 Add solubilizing agent (e.g., DMSO) r2->r3 Solubilize m1 Measure absorbance at a specific wavelength (e.g., 570 nm) r3->m1 Read Plate m2 Calculate cell viability and IC50 value m1->m2 Analyze Data

Caption: Workflow for assessing anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzotriazoles is intrinsically linked to their chemical structure. Key SAR insights include:

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring can modulate lipophilicity, electronic properties, and steric hindrance, all of which influence target binding and cell permeability.

  • Substitution on the Triazole Ring: N-1 and N-2 substitutions on the triazole ring can significantly impact biological activity. For this compound, the N-1 methylation may enhance its metabolic stability and alter its binding affinity to biological targets compared to its unsubstituted counterpart.

  • The Amino Group: The presence of an amino group at the 5-position introduces a basic center and a potential hydrogen bonding site, which can be crucial for interactions with acidic residues in enzyme active sites or receptors.

Logical Relationship: SAR of Benzotriazoles

SAR_Logic A Benzotriazole Scaffold B Substituents (Nature & Position) A->B C Physicochemical Properties (Lipophilicity, Electronics, Sterics) B->C D Pharmacokinetic Properties (ADME) C->D E Pharmacodynamic Properties (Target Binding) C->E F Biological Activity D->F E->F

Caption: Relationship between structure and biological activity in benzotriazoles.

Future Directions and a Call for Research on this compound

While the broader class of benzotriazoles has demonstrated significant therapeutic potential, this compound remains an understudied derivative. The structural features of this compound—specifically the N-1 methylation and the 5-amino group—suggest that it could possess unique biological activities worthy of investigation.

Future research should focus on:

  • Systematic Screening: Evaluating the antimicrobial, antifungal, and anticancer activities of this compound using the standardized protocols outlined in this guide.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Analysis: Directly comparing its activity profile with that of its isomers and other relevant benzotriazole derivatives to build a comprehensive SAR understanding.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of benzotriazole derivatives. By providing a comparative framework and detailed experimental methodologies, we aim to facilitate further research and development in this promising area of medicinal chemistry.

A Comparative Guide to the Synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine: A Survey of Conventional and Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a key building block in medicinal chemistry, presents several challenges, primarily in achieving regioselective methylation and efficient, environmentally benign reduction of a nitro intermediate. This guide provides an in-depth comparison of conventional and alternative reagents for the synthesis of this important molecule, supported by experimental data and protocols to inform methodological choices in the laboratory.

The Conventional Synthetic Pathway: A Two-Step Approach

The most common and established route to this compound involves a two-step process starting from the commercially available 5-nitro-1H-benzotriazole. This pathway consists of N-methylation followed by the reduction of the nitro group.

Conventional Synthesis A 5-Nitro-1H-benzotriazole B 1-Methyl-5-nitro-1H-benzotriazole + 2-Methyl-5-nitro-2H-benzotriazole A->B Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3) C This compound B->C Reducing Agent (e.g., SnCl2/HCl, Fe/HCl)

Figure 1: Conventional synthetic route to this compound.

A significant drawback of the conventional methylation step is the formation of a mixture of N1 and N2 isomers, which necessitates chromatographic separation, leading to lower overall yields of the desired N1 isomer. The subsequent reduction of the nitro group typically employs harsh and environmentally challenging reagents.

Alternative Reagents for Key Synthetic Steps

Recent advancements in synthetic methodology offer several alternatives to the conventional reagents, aiming to improve regioselectivity, yield, safety, and sustainability.

I. Regioselective N-Methylation of 5-Nitro-1H-benzotriazole

The primary challenge in the methylation of 5-nitro-1H-benzotriazole is controlling the site of methylation. While traditional methods often result in a mixture of N1 and N2 isomers, modern approaches offer significantly improved selectivity.

Reagent/MethodTypical ConditionsSelectivity (N1:N2)AdvantagesDisadvantages
Conventional: Methyl Iodide (CH₃I) / Potassium Carbonate (K₂CO₃)DMF, Room TemperatureMixture of isomersReadily available reagents.Poor regioselectivity, requires separation.
Alternative 1: Biocatalytic MethylationEngineered methyltransferases, SAM cofactorHigh (>99:1)Excellent regioselectivity, mild conditions.[1]Requires specialized enzymes and expertise.
Alternative 2: Rhodium-Catalyzed CouplingRh catalyst with specific ligands (e.g., JoSPOphos)High preference for N1Tunable selectivity based on ligand choice.[2]Requires expensive metal catalyst and ligands.

Expert Insight: The choice of methylation strategy depends heavily on the scale and desired purity of the final product. For small-scale, high-purity synthesis where regioselectivity is paramount, biocatalytic methods, when accessible, offer an elegant solution. For process development, the optimization of a catalyzed reaction might be more practical.

II. Reduction of 1-Methyl-5-nitro-1H-benzotriazole

The reduction of the nitro group is a critical step, and moving away from traditional, hazardous reducing agents is a key goal in green chemistry. Catalytic transfer hydrogenation (CTH) has emerged as a powerful and more sustainable alternative.

Reagent/MethodTypical ConditionsYield (%)AdvantagesDisadvantages
Conventional: Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl)Ethanol, Reflux~70-85%Effective and well-established.Stoichiometric tin waste, harsh acidic conditions.[3]
Alternative 1: Hydrazine Hydrate / Pd/CMethanol, Reflux, 5 min98% (for 4-nitrochlorobenzene)Rapid reaction, high yield, avoids H₂ gas.[4]Hydrazine is toxic and requires careful handling.
Alternative 2: Hydrazine Hydrate / MoO₂ CatalystNear room temperatureHighHigh chemoselectivity, mild conditions.[5]Catalyst preparation may be required.
Alternative 3: Hydrazine Hydrate / Cobalt(II) Catalyst-HighUtilizes an earth-abundant metal catalyst.[6]Catalyst may require specific ligands.

Expert Insight: Catalytic transfer hydrogenation with hydrazine hydrate offers a compelling alternative to classical reduction methods. The choice of catalyst (e.g., Pd/C, MoO₂, Co(II)) can be tailored based on cost, availability, and desired reaction conditions. The significantly shorter reaction times and milder conditions of many CTH protocols are major advantages in a research and development setting.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

Step 1: Methylation of 5-Nitro-1H-benzotriazole

Methylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 5-nitro-1H-benzotriazole in DMF B Add K2CO3 A->B C Add CH3I dropwise B->C D Stir at room temperature for 24h C->D E Pour into water and extract with ethyl acetate D->E F Dry organic layer and concentrate E->F G Separate N1 and N2 isomers by column chromatography F->G

Figure 2: Workflow for the conventional methylation of 5-nitro-1H-benzotriazole.

  • To a solution of 5-nitro-1H-benzotriazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the 1-methyl-5-nitro-1H-benzotriazole and 2-methyl-5-nitro-2H-benzotriazole isomers.

Step 2: Reduction of 1-Methyl-5-nitro-1H-benzotriazole

  • To a solution of 1-methyl-5-nitro-1H-benzotriazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid (HCl).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Alternative Synthesis via Catalytic Transfer Hydrogenation

CTH_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Suspend 1-methyl-5-nitro-1H-benzotriazole and Pd/C in methanol B Add hydrazine hydrate dropwise at room temperature A->B C Heat to reflux (60-80°C) (monitor by TLC) B->C D Cool and filter through Celite C->D E Concentrate the filtrate D->E F Purify by column chromatography (if necessary) E->F

Figure 3: Workflow for the catalytic transfer hydrogenation of 1-methyl-5-nitro-1H-benzotriazole.

  • In a round-bottom flask, suspend 1-methyl-5-nitro-1H-benzotriazole (1.0 eq) and 10% Palladium on Carbon (Pd/C) (5-10 mol%) in methanol.[4]

  • To the stirring suspension, add hydrazine hydrate (N₂H₄·H₂O) (2.0-10.0 eq) dropwise at room temperature. Caution: The reaction can be exothermic.[4]

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • If necessary, purify the product by column chromatography on silica gel.

Conclusion

The synthesis of this compound offers a clear example of where modern synthetic methods can provide significant advantages over traditional approaches. For the N-methylation step, alternative methods like biocatalysis or tailored transition metal catalysis can overcome the key challenge of regioselectivity, leading to purer products and higher effective yields of the desired isomer. In the reduction of the nitro intermediate, catalytic transfer hydrogenation with reagents like hydrazine hydrate presents a safer, faster, and more environmentally friendly alternative to classical metal-acid reductions. The choice of the most appropriate reagent will depend on the specific requirements of the synthesis, including scale, desired purity, cost, and available equipment and expertise.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1H-1,2,3-benzotriazol-5-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 1-Methyl-1H-1,2,3-benzotriazol-5-amine, a key intermediate and potential impurity in various synthetic pathways. The focus is on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique in analytical chemistry.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), to ensure the development of a robust and reliable analytical procedure.[3][4][5]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] For the quantification of a substance like this compound, a validated method ensures the accuracy, precision, and specificity of the results, which is crucial for regulatory submissions and maintaining product quality.[1][7]

Methodology Comparison: HPLC vs. Alternatives

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the analysis of benzotriazole derivatives, HPLC with UV detection remains a widely accessible and robust method for routine quality control.[8][9][10][11]

Analytical Technique Advantages Disadvantages Typical Application
HPLC-UV Robust, cost-effective, widely available, good for routine QC.[1]Lower sensitivity compared to MS, potential for interference.Quantification of API and known impurities.
LC-MS/MS High sensitivity and selectivity, structural elucidation capabilities.[9]Higher cost, more complex instrumentation and method development.Impurity profiling, metabolite identification, trace analysis.
GC-MS Suitable for volatile and semi-volatile compounds.[10]May require derivatization for polar compounds like amines.[10]Analysis of residual solvents and volatile impurities.

This guide will focus on the validation of an HPLC-UV method due to its prevalence and practicality in most pharmaceutical laboratories.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates the key stages involved in validating an HPLC method for the quantification of this compound.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation Method Development Method Development System Suitability System Suitability Method Development->System Suitability Initial Checks Forced Degradation Forced Degradation System Suitability->Forced Degradation Pre-Validation Specificity Specificity Forced Degradation->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Finalize SOP Standard Operating Procedure Validation Report->SOP

Caption: A typical workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocols

System Suitability Testing

Causality: Before any validation experiments, it is crucial to verify that the chromatographic system is performing adequately.[12] System suitability tests (SSTs) are an integral part of method validation and routine analysis, ensuring the system is fit for its intended use.[12][13][14]

Protocol:

  • Prepare a standard solution of this compound at a known concentration.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Symmetry Factor): Should be ≤ 2.0.[15]

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (%RSD) of Peak Areas: Should be ≤ 2.0%.[15]

Forced Degradation Studies (Specificity)

Causality: Forced degradation studies are essential to develop a stability-indicating method.[16][17] By subjecting the analyte to stress conditions, potential degradation products are generated, and the method's ability to separate the main peak from these degradants is evaluated.[16][17][18] The goal is to achieve 5-20% degradation of the active ingredient.[19]

Protocol:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid analyte to 80°C.

  • Photolytic Degradation: Expose the analyte solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

  • Analyze the stressed samples by HPLC and check for peak purity of the main analyte peak using a photodiode array (PDA) detector. The method is specific if the main peak is well-resolved from all degradation product peaks.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH Q2(R1) guidelines.[3]

Parameter Purpose Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity index > 0.999; no interference at the retention time of the analyte.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.%Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should pass; %RSD of results should be within acceptable limits.

Illustrative Chromatographic Conditions

The following is a representative HPLC method for the analysis of this compound. Method development would involve optimizing these parameters.[20][21][22]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Data Visualization and Interpretation

The relationship between the different validation parameters can be visualized as follows:

Validation Parameter Inter-relationships Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD/LOQ Linearity->LOD_LOQ Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interconnectedness of key analytical method validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a comprehensive process that ensures the reliability and accuracy of analytical data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines, a robust HPLC method can be established. This guide provides a framework and practical insights for researchers and scientists to develop and validate analytical methods that are fit for purpose and meet stringent regulatory requirements.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Methyl-1H-1,2,3-benzotriazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomeric Challenge of N-Alkylated Benzotriazoles in Drug Discovery

In the landscape of medicinal chemistry, benzotriazole derivatives are prized scaffolds due to their versatile biological activities.[1] However, the synthetic route to N-alkylated benzotriazoles, such as the methylation of a benzotriazole precursor, often presents a significant challenge: the formation of a mixture of N1 and N2 isomers.[2][3] This is not a trivial academic point. The precise location of the alkyl group dictates the molecule's three-dimensional structure, hydrogen bonding capability, and electronic distribution. Consequently, N1 and N2 isomers can exhibit vastly different pharmacological profiles, binding affinities, and metabolic stabilities.[4][5]

For a molecule like 1-Methyl-1H-1,2,3-benzotriazol-5-amine, ensuring the correct isomeric structure is paramount before committing to costly and time-consuming downstream processes like lead optimization and preclinical trials. An incorrect structural assignment can invalidate months or even years of research. This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally confirm the structure of N1-substituted benzotriazoles, explaining the causality behind experimental choices and presenting a self-validating, integrated workflow.

The Analytical Gauntlet: A Multi-Pronged Approach to Isomer Elucidation

No single technique can provide the complete structural picture with absolute certainty under all conditions. A robust structural confirmation relies on the convergence of data from orthogonal analytical methods. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Confirmation synthesis Synthesis of Methylated Benzotriazole purification Chromatographic Purification synthesis->purification ms Mass Spectrometry (HRMS) Confirm Molecular Formula purification->ms Initial Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) Distinguish Isomers ms->nmr Proceed if MW correct final_structure Confirmed Structure ms->final_structure xray X-ray Crystallography (Gold Standard) Absolute Structure nmr->xray For unambiguous proof & solid-state conformation nmr->final_structure xray->final_structure

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Discriminator

NMR is the most powerful technique for distinguishing N1 and N2 isomers in solution. The key lies in the distinct electronic environments of the methyl group and the aromatic protons in each isomer.

Causality Behind the Chemical Shifts:

The 1,2,3-triazole ring is not symmetric. In the N1 isomer, the methyl group is attached to a nitrogen atom adjacent to the fused benzene ring. In the N2 isomer, it is attached to the central nitrogen of the triazole moiety. This fundamental difference in connectivity leads to measurable variations in the magnetic shielding of nearby nuclei.

  • ¹H NMR: The N-CH₃ proton signal is highly diagnostic. The N1-methyl protons are typically found at a different chemical shift compared to the N2-methyl protons. Furthermore, the symmetry of the molecule changes. In many substituted benzotriazoles, N1-substitution results in four distinct aromatic proton signals, whereas N2-substitution, by imposing a C₂ axis of symmetry, can result in only two signals for the aromatic protons (assuming the benzene ring itself is symmetrically substituted).[2][3]

  • ¹³C NMR: The distinction is often even clearer in the carbon spectrum. The chemical shift of the N-CH₃ carbon provides a reliable indicator of the substitution pattern. Some studies have cautioned against relying solely on ¹H NMR for this distinction, making ¹³C NMR a critical component of a self-validating protocol.[6]

  • 2D NMR (HSQC, HMBC): For complex derivatives, 2D NMR is indispensable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. Observing a correlation from the N-methyl protons to the two carbons of the benzene ring at the fusion points (C7a and C3a) is a definitive indicator of an N1-substituted isomer. Conversely, the absence of these correlations, coupled with correlations to the triazole carbons, would strongly suggest an N2 isomer.

Comparative NMR Data for N-Methylated Benzotriazoles
NucleusIsomer TypeTypical Chemical Shift (ppm)Rationale
¹H N1-CH₃~4.3 - 4.5Deshielded due to proximity to the benzene ring and two adjacent nitrogen atoms.
N2-CH₃~4.1 - 4.3Generally more shielded compared to the N1 isomer.
¹³C N1-CH₃~30 - 35Reflects the electronic environment of the N1 position.
N2-CH₃~40 - 45The central nitrogen imparts a different electronic character, leading to a downfield shift.

Note: These are typical ranges and can vary based on solvent and other substituents on the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of DMSO-d₆ is often advantageous for amine-containing compounds as it can slow down proton exchange.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the quaternary carbons.

    • Acquire a 2D HMBC spectrum. Optimize the acquisition parameters to observe 2- and 3-bond correlations.

  • Data Analysis:

    • Integrate the ¹H spectrum to confirm proton counts.

    • Assign the N-CH₃ peaks in both the ¹H and ¹³C spectra and compare them to established literature values for N1 and N2 isomers.[2][3]

    • Analyze the HMBC spectrum to find the key long-range correlations that definitively link the methyl group to either the N1 or N2 position.

Mass Spectrometry (MS): The Essential First Check

While NMR excels at isomeric differentiation, Mass Spectrometry is the fastest and most sensitive method for confirming the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): The first step after synthesis and purification should always be HRMS (e.g., via ESI-TOF or Orbitrap). This experiment provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula (e.g., C₇H₈N₄ for the parent amine), confirming that the desired reaction has occurred and that no unexpected additions or eliminations have taken place.[7]

Tandem Mass Spectrometry (MS/MS): Differentiating N1 and N2 isomers by their fragmentation patterns can be challenging, as they often produce similar fragments. The primary fragmentation of benzotriazoles typically involves the loss of N₂.[8] However, subtle differences in the relative abundances of fragment ions may be observed. A self-validating approach would involve synthesizing both isomers (if possible) and comparing their fragmentation patterns under identical conditions.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer.[9]

    • LC: A C18 or Phenyl-Hexyl column is typically used. A gradient elution from water/acetonitrile with 0.1% formic acid is a good starting point.

    • MS: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Acquisition:

    • Acquire a full scan MS spectrum to find the protonated molecular ion [M+H]⁺.

    • Calculate the elemental composition from the accurate mass of the [M+H]⁺ peak.

    • Acquire an MS/MS spectrum of the parent ion to observe the fragmentation pattern.

  • Data Analysis:

    • Confirm that the measured mass of the parent ion matches the theoretical mass for the expected formula within 5 ppm.

    • Analyze the fragmentation pattern for characteristic losses (e.g., loss of N₂).

Single Crystal X-ray Diffraction: The Unambiguous Gold Standard

When an absolute, undeniable confirmation of structure is required, or when the solid-state conformation and intermolecular interactions are of interest, Single Crystal X-ray Diffraction is the ultimate arbiter. This technique maps the electron density of a crystalline sample, revealing the precise spatial arrangement of every atom in the molecule.[10][11]

The primary challenge of this technique is not the data analysis, but rather the preparation of a suitable, high-quality single crystal. This can sometimes be more of an art than a science.

Experimental Protocol: Crystallization and Data Collection
  • Crystal Growth (The Art):

    • Ensure the compound is highly pure (>99%). Impurities can inhibit crystallization.

    • Attempt crystallization from a variety of solvents and solvent systems.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a vial, cover loosely with foil (pierce a few small holes), and allow the solvent to evaporate over several days to weeks.[11]

    • Solvent Diffusion: Create a layered system with the compound dissolved in a dense solvent at the bottom of a narrow tube, and carefully layer a less dense "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal without visible cracks or defects under a microscope and mount it on the diffractometer.

  • Data Collection: The mounted crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate a 3D electron density map, from which the atomic positions are determined.[10] The final output is a complete molecular structure with precise bond lengths and angles, leaving no ambiguity about the N1 vs. N2 substitution pattern.[12][13]

Comparative Guide to Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Isomeric structure, connectivity, solution conformationMolecular weight, elemental formulaAbsolute 3D structure, solid-state conformation, packing
Isomer Differentiation Excellent (often definitive with 2D NMR)Possible but can be ambiguousUnambiguous (Gold Standard)
Sample State SolutionSolution / SolidSingle Crystal
Sample Amount Milligrams (mg)Nanograms (ng) to Micrograms (µg)Single crystal (µg scale)
Key Advantage Rich structural detail in a physiologically relevant state (solution)High sensitivity and speed; confirms formulaProvides absolute proof of structure
Key Limitation Lower sensitivity; requires soluble sampleMay not distinguish isomersRequires a high-quality single crystal

Conclusion

Confirming the structure of this compound derivatives is a critical step in drug development that demands a rigorous, multi-technique approach. Relying on a single piece of data is a recipe for error. The logical workflow begins with Mass Spectrometry to rapidly confirm the molecular formula. This is followed by a detailed NMR analysis (¹H, ¹³C, and HMBC), which in most cases provides the definitive evidence to distinguish between the crucial N1 and N2 isomers in solution. Finally, for lead candidates or when absolute certainty is required, Single Crystal X-ray Diffraction serves as the ultimate structural proof, providing an irrefutable 3D model of the molecule. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery programs.

References

A Comparative Guide to the Corrosion Inhibition Performance of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of preserving material integrity, the role of corrosion inhibitors is paramount. Among the diverse classes of these protective agents, benzotriazole and its derivatives have long been recognized for their exceptional efficacy, particularly in safeguarding copper and its alloys, as well as other metals like steel. This guide offers an in-depth technical comparison of the corrosion inhibition performance of a specific derivative, 1-Methyl-1H-1,2,3-benzotriazol-5-amine, against other relevant alternatives. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a nuanced understanding of corrosion mitigation strategies.

The selection of a corrosion inhibitor is a critical decision in many industrial applications, influencing the longevity and reliability of metallic components. The performance of these inhibitors is not absolute but is instead highly dependent on the specific corrosive environment, the nature of the metal substrate, and the molecular structure of the inhibitor itself. This guide will delve into the experimental data that quantifies the protective capabilities of these compounds, explore the underlying mechanisms of their action, and provide detailed protocols for their evaluation.

Comparative Performance Analysis: A Data-Driven Overview

The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence. The corrosion rate itself can be determined through various electrochemical techniques, with lower corrosion current densities (Icorr) indicating better protection.

While direct comparative data for this compound against a wide array of inhibitors under identical conditions is limited in publicly available literature, we can infer its potential performance by examining closely related derivatives, such as 5-methyl-1H-benzotriazole. The presence of both a methyl group and an amino group on the benzotriazole ring is expected to significantly influence its electronic properties and, consequently, its interaction with metal surfaces. The methyl group is electron-donating, which can enhance the electron density on the triazole ring, while the amino group can also contribute to this effect and provide an additional site for interaction.

Below is a compilation of performance data for benzotriazole and some of its derivatives, providing a baseline for understanding the potential performance of this compound.

InhibitorMetalCorrosive MediumConcentration (mol L⁻¹)Icorr (µA cm⁻²)Inhibition Efficiency (IE %)Reference
Blank Copper0.1 M HCl-18.5-[1]
5-methyl-1H-benzotriazole Copper0.1 M HCl1 x 10⁻³2.188.6[1]
5-chloro-benzotriazole Copper0.1 M HCl1 x 10⁻³1.393.0[1]
Benzotriazole (BTA) Mild Steel0.1 N H₂SO₄Optimal-94[2]
1-Aminobenzotriazole Mild Steel0.5 M HCl400 ppm-~98[3]

Note: The data presented is compiled from different studies and should be used for comparative illustration. Direct comparison is most accurate when data is from the same study under identical conditions.

The data suggests that substitutions on the benzotriazole ring significantly impact corrosion inhibition efficiency. For instance, the electron-withdrawing chloro group in 5-chloro-benzotriazole appears to enhance its protective effect on copper in acidic chloride media compared to the electron-donating methyl group in 5-methyl-1H-benzotriazole[1]. Conversely, the presence of an amino group in 1-aminobenzotriazole demonstrates very high inhibition efficiency on mild steel in acidic solution[3]. This suggests that this compound, with both methyl and amino substituents, could exhibit potent inhibitory properties.

Mechanistic Insights into Corrosion Inhibition by Benzotriazole Derivatives

The primary mechanism by which benzotriazole and its derivatives inhibit corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal, effectively creating a barrier that isolates the metal from the corrosive environment.

This adsorption can occur through two main processes:

  • Physisorption: This involves weaker, electrostatic interactions between the charged metal surface and the inhibitor molecule.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal atoms, leading to the formation of a coordinate bond. The lone pair electrons on the nitrogen atoms of the triazole ring play a crucial role in this process.

The nature of the substituent on the benzotriazole ring influences the electron density of the molecule, thereby affecting its ability to adsorb onto the metal surface. Electron-donating groups, such as methyl and amino groups, can increase the electron density on the nitrogen atoms, potentially enhancing their ability to coordinate with the metal and form a more stable protective film.

The following diagram illustrates the general mechanism of corrosion inhibition by a benzotriazole derivative.

G cluster_0 Corrosive Environment cluster_1 Metal Surface Corrosive_Species Corrosive Species (e.g., H⁺, Cl⁻, O₂) Anodic_Site Anodic Site (Metal Dissolution) Corrosive_Species->Anodic_Site Attacks Cathodic_Site Cathodic Site (e.g., H₂ evolution) Corrosive_Species->Cathodic_Site Reacts Metal Metal Substrate (e.g., Copper, Steel) Protective_Film Adsorbed Protective Film Inhibitor This compound Inhibitor->Metal Adsorbs onto surface Protective_Film->Anodic_Site Blocks Protective_Film->Cathodic_Site Blocks

Caption: General mechanism of corrosion inhibition by adsorption.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following sections detail the methodologies for three common techniques used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides valuable information about the corrosion rate and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions). The procedure is guided by standards such as ASTM G59 [4][5][6][7][8].

Step-by-Step Methodology:

  • Electrode Preparation: The working electrode (the metal being tested) is mechanically polished to a mirror finish, degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The corrosive medium (e.g., 0.1 M HCl) is prepared, and the inhibitor is added at the desired concentrations.

  • Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the electrolyte, and the OCP is monitored until a stable value is reached (typically 30-60 minutes). This indicates that the system has reached a steady state.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches of the curve. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

    where Icorr(blank) is the corrosion current density in the absence of the inhibitor and Icorr(inhibitor) is the corrosion current density in the presence of the inhibitor. The calculation of corrosion rates from these measurements is further detailed in ASTM G102 [9][10][11][12][13].

G Start Start Prep_Electrode Prepare Working Electrode Start->Prep_Electrode Setup_Cell Set up 3-Electrode Electrochemical Cell Prep_Electrode->Setup_Cell Add_Electrolyte Add Corrosive Medium (with/without inhibitor) Setup_Cell->Add_Electrolyte Measure_OCP Measure Open Circuit Potential (OCP) until stable Add_Electrolyte->Measure_OCP Scan_Potential Perform Potentiodynamic Scan (e.g., -250 to +250 mV vs OCP) Measure_OCP->Scan_Potential Record_Data Record Current Density vs. Potential Scan_Potential->Record_Data Analyze_Curve Analyze Tafel Plots to get Icorr and Ecorr Record_Data->Analyze_Curve Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_Curve->Calculate_IE End End Calculate_IE->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-1,2,3-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents like 1-Methyl-1H-1,2,3-benzotriazol-5-amine demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety and operational excellence within the laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. While specific data for this compound is limited, a comprehensive risk profile can be constructed by examining its structural analogues, such as 1,2,3-benzotriazole and its amino or methyl derivatives.

The primary hazards associated with this class of compounds are summarized below. The causality is clear: the aromatic amine and benzotriazole moieties contribute to its biological and environmental activity.

Hazard ClassificationDescriptionRationale & Potential ImpactSupporting Sources
Acute Oral Toxicity Harmful if swallowed.The substance can cause adverse health effects if ingested, requiring immediate medical attention.[1][2][3]
Skin Irritation Causes skin irritation.Direct contact can lead to localized inflammation, redness, and discomfort. Prolonged exposure should be avoided.[2][3][4]
Serious Eye Irritation Causes serious eye irritation.Accidental contact with the eyes can result in significant damage and requires immediate and thorough rinsing.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[2][3][4]
Ecotoxicity Toxic to aquatic life with long-lasting effects.Release into the environment poses a significant threat to aquatic ecosystems. This is a primary driver for strict waste containment.[1][5][6]

Given its pronounced ecotoxicity, this compound waste must be classified and handled as hazardous environmental waste . Under the regulations of the U.S. Environmental Protection Agency (EPA), waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[7] The aquatic toxicity of benzotriazoles necessitates their management as hazardous waste to prevent environmental release.[6][8][9]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before any disposal activities commence, ensuring personal and environmental protection is paramount. Adherence to these PPE standards is non-negotiable.

  • Hand Protection : Wear chemical-resistant nitrile rubber gloves. Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[10]

  • Eye Protection : Use chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation or splashing, consider additional protective clothing.[10]

  • Respiratory Protection : Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of dust.[12] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be required based on your institution's risk assessment.[4]

Waste Segregation and Containment: A Validating Workflow

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound and its parent compounds are known to be incompatible with strong oxidizing agents and strong acids.[10][13]

The following diagram outlines the mandatory decision-making workflow for segregating and containerizing this waste.

WasteSegregationWorkflow Diagram 1: Waste Segregation & Containerization Workflow Start Identify Waste Containing This compound WasteType Determine Waste Form Start->WasteType Solid Solid Waste (e.g., unused chemical, contaminated weigh paper, gloves, wipes) WasteType->Solid Solid Liquid Liquid Waste (e.g., contaminated solvents, reaction mixtures) WasteType->Liquid Liquid Glassware Contaminated Labware (e.g., flasks, beakers) WasteType->Glassware Glassware ContainerSolid Select a dedicated, sealable, and clearly labeled solid hazardous waste container. Solid->ContainerSolid ContainerLiquid Select a dedicated, sealable, and clearly labeled liquid hazardous waste container. Ensure solvent compatibility. Liquid->ContainerLiquid Decon Decontaminate via Triple Rinse Glassware->Decon Labeling Label Container: 'Hazardous Waste' 'this compound' 'Environmentally Hazardous, Toxic' List all components and approximate %. ContainerSolid->Labeling ContainerLiquid->Labeling Rinseate Treat rinseate as liquid hazardous waste Decon->Rinseate Collect rinseate Storage Store container in a designated satellite accumulation area, away from incompatible materials (acids, oxidizers). Labeling->Storage Disposal Arrange for pickup by licensed Environmental Health & Safety (EHS) personnel. Storage->Disposal Rinseate->ContainerLiquid

Caption: Waste Segregation & Containerization Workflow

Step-by-Step Disposal Protocols

Follow these procedures based on the type of waste generated. All disposal actions must comply with local, state, and federal regulations.[8][9] The ultimate disposal method for this chemical is typically high-temperature incineration conducted by a licensed waste management facility.[4][6]

Protocol 4.1: Solid Waste Disposal (Unused Reagent, Contaminated PPE, etc.)
  • Preparation : Work within a chemical fume hood. Lay down absorbent, disposable bench paper.

  • Collection : Carefully place all solid waste, including unused or expired reagent, contaminated gloves, weigh boats, and wipes, into a designated solid hazardous waste container.

  • Avoid Dust : Minimize the generation of dust during transfer.[10] Do not compact the waste.

  • Containerization : The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.

  • Labeling : Immediately label the container as "Hazardous Waste" and list all chemical constituents, including "this compound." Include appropriate hazard warnings (e.g., "Toxic," "Environmentally Hazardous").

  • Storage : Seal the container and store it in your laboratory's designated satellite accumulation area. Ensure it is stored away from incompatible materials.[13]

Protocol 4.2: Liquid Waste Disposal (Contaminated Solvents)
  • Collection : Pour liquid waste containing the compound into a designated liquid hazardous waste container.

  • Containerization : Use a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap). Never use a container that previously held an incompatible chemical.

  • Headspace : Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling : Label the container with "Hazardous Waste" and list all components by their full chemical name, including solvents and an estimated concentration of this compound.

  • Storage : Secure the cap tightly and place the container in secondary containment (e.g., a chemical-resistant tray) within the satellite accumulation area.

Protocol 4.3: Decontamination of Empty Containers and Glassware
  • Initial Rinse : Rinse the empty container or glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinseate : This rinseate is now considered hazardous waste.[14] Collect all of it and transfer it to your designated liquid hazardous waste container.

  • Final Cleaning : After the triple rinse, the glassware can typically be washed with soap and water.

  • Disposal of Rinsed Container : A properly triple-rinsed original reagent bottle can often be disposed of as non-hazardous solid waste, but confirm this with your institution's EHS department.

Emergency Spill Management

Accidents happen. A prepared and rapid response minimizes risk.

SpillCleanup Diagram 2: Small Solid Spill Cleanup Procedure Alert 1. Alert Personnel & Evacuate Area PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Alert->PPE Ventilate 3. Ensure Adequate Ventilation (Work in Fume Hood) PPE->Ventilate Contain 4. Gently Cover Spill with a dry absorbent (e.g., vermiculite, sand) Ventilate->Contain Collect 5. Carefully Sweep/Scoop Material into a waste bag or container. AVOID CREATING DUST. Contain->Collect Decon 6. Decontaminate Spill Area with a damp cloth. Collect cloth as waste. Collect->Decon Dispose 7. Seal and Label Waste Container as Hazardous Waste. Decon->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Small Solid Spill Cleanup Procedure

For large spills, evacuate the area immediately, alert others, and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

By adhering to these scientifically-grounded and systematic procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-1,2,3-benzotriazol-5-amine
Reactant of Route 2
1-Methyl-1H-1,2,3-benzotriazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.